1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O/c10-7-3-1-2-6(9(11,12)13)5(7)4-15-8(14)16/h1-3H,4H2,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKRQVSNIXWLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621904 | |
| Record name | N-{[2-Fluoro-6-(trifluoromethyl)phenyl]methyl}urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830346-46-8 | |
| Record name | N-(2-Fluoro-6-(trifluoromethyl)benzyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0830346468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[2-Fluoro-6-(trifluoromethyl)phenyl]methyl}urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-Fluoro-6-(trifluoromethyl)benzyl]urea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4JSG57PWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea. As a key intermediate in the synthesis of the gonadotropin-releasing hormone (GnRH) antagonist Elagolix, this compound holds significant interest for researchers in medicinal chemistry and drug development. This document offers a detailed, field-proven perspective on its synthesis, including a step-by-step protocol and a discussion of the underlying chemical principles. Furthermore, it contextualizes the importance of this molecule by examining the mechanism of action of Elagolix and the broader significance of urea derivatives in modern drug discovery.
Introduction: The Significance of a Key Intermediate
This compound, with CAS Number 830346-46-8, is a substituted benzylurea that has emerged as a critical building block in the synthesis of complex pharmaceutical agents.[1][2] Its primary importance lies in its role as a precursor to Elagolix, an orally active, non-peptide GnRH receptor antagonist approved for the management of pain associated with endometriosis.[1] The strategic placement of the fluoro and trifluoromethyl groups on the benzyl ring significantly influences the electronic properties and conformational preferences of the molecule, which are crucial for its subsequent transformations and the biological activity of the final drug product.
The urea moiety itself is a privileged scaffold in medicinal chemistry, known for its ability to form stable hydrogen-bonding networks with biological targets, thereby enhancing binding affinity and modulating pharmacokinetic properties.[3][4] Understanding the chemical behavior and synthesis of this compound is therefore essential for chemists and researchers involved in the development of GnRH antagonists and other therapeutics incorporating similar structural motifs.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process development, optimization, and quality control. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 830346-46-8 | [1][5] |
| Molecular Formula | C₉H₈F₄N₂O | [5][6] |
| Molecular Weight | 236.17 g/mol | [5][6] |
| Appearance | White to yellow solid | [2] |
| Melting Point | Not available in cited literature | |
| Boiling Point | 268.8 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.393 g/cm³ (Predicted) | [2] |
| Solubility | Practically insoluble in water (0.076 g/L at 25 °C) | [2] |
| LogP | 3.104 (Predicted) | [2] |
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the urea protons (NH and NH₂). The aromatic region would likely display complex splitting patterns due to fluorine-proton coupling.
-
¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), the benzylic carbon, and the urea carbonyl carbon.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the benzyl-nitrogen bond.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a multi-step process that begins with the preparation of its precursor, 2-fluoro-6-(trifluoromethyl)benzylamine. The subsequent reaction of this amine with urea yields the target compound.
Synthesis of the Precursor: 2-Fluoro-6-(trifluoromethyl)benzylamine
A common route to 2-fluoro-6-(trifluoromethyl)benzylamine involves the reduction of 2-fluoro-6-(trifluoromethyl)benzonitrile. A Chinese patent outlines a method that avoids the use of highly toxic and flammable reagents like borane, opting for a safer reduction method.[7]
Experimental Protocol (Adapted from Patent Literature):
-
Reduction of the Nitrile: To a solution of 2-fluoro-6-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., an alcohol/water mixture), a reducing agent such as zinc powder is added in the presence of an acid (e.g., hydrochloric acid).[8]
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the reduction. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess reducing agent is filtered off. The filtrate is then neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield 2-fluoro-6-(trifluoromethyl)benzylamine.
Synthesis of this compound
The final step involves the reaction of 2-fluoro-6-(trifluoromethyl)benzylamine with urea in the presence of an acid catalyst.[5]
Experimental Protocol (Adapted from ChemicalBook): [5]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a stirrer, add 2-fluoro-6-(trifluoromethyl)benzylamine (1 equivalent), urea (1.25 equivalents), water, and concentrated hydrochloric acid.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for approximately 3 hours. The reaction should be monitored by TLC to track the consumption of the starting amine.
-
Crystallization and Isolation: After the reaction is complete, the solution is cooled in an ice-water bath to induce crystallization of the product.
-
Purification: The resulting white solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound. A reported yield for this reaction is 91%.[5]
Causality Behind Experimental Choices:
-
Acid Catalyst: The use of hydrochloric acid is crucial for protonating the urea, making it a more electrophilic species and facilitating the nucleophilic attack by the benzylamine.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Cooling for Crystallization: The product has low solubility in cold water, allowing for its effective isolation from the reaction mixture by crystallization upon cooling.
Self-Validating System:
The purity of the synthesized this compound can be validated through standard analytical techniques:
-
Melting Point Determination: A sharp melting point range indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry: Verifies the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound with high accuracy.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Role in Drug Discovery: The Path to Elagolix
This compound is a pivotal intermediate in the multi-step synthesis of Elagolix.[7] The subsequent steps in the synthesis involve the cyclization of this urea derivative with a suitable diketone to form the core pyrimidinedione ring of Elagolix.[7]
Mechanism of Action of Elagolix
Elagolix functions as a gonadotropin-releasing hormone (GnRH) receptor antagonist.[9][10][11] It competitively binds to GnRH receptors in the pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10] This suppression of gonadotropins results in a dose-dependent decrease in the production of ovarian sex hormones, including estrogen and progesterone.[9] In conditions like endometriosis, where the growth of endometrial tissue outside the uterus is estrogen-dependent, the reduction in estrogen levels by Elagolix alleviates pain and other symptoms.
Signaling Pathway Diagram
Caption: Elagolix mechanism of action on the HPG axis.
Conclusion
This compound is a compound of significant interest due to its indispensable role in the synthesis of Elagolix. Its chemical properties are dictated by the interplay of the urea functionality and the electronically modified benzyl ring. The synthesis of this intermediate can be achieved through a robust and scalable process, which has been outlined in detail in this guide. For researchers in drug discovery and development, a thorough understanding of the synthesis and properties of such key intermediates is crucial for the efficient and successful development of novel therapeutics. The insights provided in this technical guide are intended to support these endeavors and facilitate further innovation in the field of medicinal chemistry.
References
- 1. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Synthesis of [H-3]- and [C-14]-labeled elagolix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea(57-13-6) 13C NMR [m.chemicalbook.com]
- 5. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. data.epo.org [data.epo.org]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294) [hmdb.ca]
- 9. rsc.org [rsc.org]
- 10. Elagolix Sodium Compositions and Processes (2019) | Niharika Chauhan | 5 Citations [scispace.com]
- 11. CAS#:830346-46-8 | 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | Chemsrc [chemsrc.com]
N-[2-fluoro-6-(trifluoromethyl)benzyl]urea synthesis pathway
An In-Depth Technical Guide to the Synthesis of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea
Introduction
N-[2-fluoro-6-(trifluoromethyl)benzyl]urea is a critical intermediate in the synthesis of advanced pharmaceutical compounds, most notably Elagolix, a GnRH antagonist.[1][2] The unique substitution pattern on the aromatic ring, featuring both a fluorine atom and a trifluoromethyl group ortho to the benzyl substituent, imparts specific conformational and electronic properties that are crucial for its biological activity. Consequently, the development of efficient, scalable, and safe synthetic pathways to this molecule is of paramount importance to the pharmaceutical industry.
This guide provides a comprehensive overview of the primary synthetic strategies for N-[2-fluoro-6-(trifluoromethyl)benzyl]urea, grounded in established chemical principles and supported by peer-reviewed literature and patent filings. We will dissect the retrosynthetic logic, explore the mechanistic underpinnings of key transformations, and provide detailed, field-proven experimental protocols. The focus is on providing researchers and drug development professionals with a robust framework for understanding and implementing the synthesis of this key intermediate.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections around the urea functionality. The most strategically sound approach involves disconnecting the C-N bond between the benzyl group and the urea carbonyl, leading back to the key intermediate, 2-fluoro-6-(trifluoromethyl)benzylamine . This amine is the central building block upon which various urea formation strategies can be applied.
Caption: Retrosynthetic analysis of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea.
The synthesis of the benzylamine precursor itself typically starts from commercially available materials like 2-fluoro-6-(trifluoromethyl)benzonitrile or 2-fluoro-6-(trifluoromethyl)benzoic acid.[3][4] The choice between these starting points often depends on cost, availability, and the specific reduction or conversion methodologies available.
Primary Synthesis Pathway: A Two-Step Approach from Benzonitrile
A robust and widely documented pathway commences with the reduction of 2-fluoro-6-(trifluoromethyl)benzonitrile. This approach is advantageous due to the direct conversion of the nitrile functional group to the required aminomethyl group.
Step 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine
The reduction of the electron-deficient benzonitrile requires a potent reducing agent. While various hydride reagents can be employed, a particularly effective method detailed in the patent literature involves a nickel-catalyzed sodium borohydride reduction.[4] This process is often coupled with an in situ protection of the newly formed amine, for example, as a tert-butyl carbamate (Boc), which facilitates purification and prevents side reactions in subsequent steps.
-
Causality of Experimental Choice: The use of nickel(II) chloride hexahydrate as a catalyst is crucial; it forms a complex with the nitrile, activating it towards reduction by the milder sodium borohydride.[4] The simultaneous addition of di-tert-butyl dicarbonate (Boc₂O) immediately protects the nascent amine, preventing its potential reaction with other electrophiles in the mixture and simplifying the workup and isolation of a stable, solid intermediate.[4]
Step 2: Urea Formation via Acid-Catalyzed Reaction
The final step involves the conversion of the benzylamine (or its protected form) into the target urea. A straightforward and high-yielding method is the direct reaction with urea in an acidic aqueous medium.[4][5]
-
Mechanistic Insight: In this reaction, the Boc-protected amine is first deprotected under the strong acidic conditions (hydrochloric acid) to liberate the free benzylamine hydrochloride salt. Concurrently, urea is protonated by the acid, making it susceptible to nucleophilic attack by the primary amine. The reaction proceeds via an addition-elimination mechanism, releasing ammonia and forming the stable benzylurea product, which often precipitates from the aqueous solution upon cooling.[6]
Caption: Primary two-step synthesis pathway.
Alternative Strategies for Urea Formation
While the direct reaction with urea is effective, other established methods for converting a primary amine to a urea are available and may be advantageous under specific circumstances.
The Isocyanate Route
A classic and highly efficient method for urea synthesis is the reaction of an amine with an isocyanate.[7][8] For the synthesis of a terminal urea like our target, the benzylamine would be reacted with a source of the cyanate ion, typically potassium cyanate (KCNO), in a slightly acidic aqueous solution.[9][10]
-
Mechanism: The acid protonates the cyanate ion to form isocyanic acid (HNCO) in situ. The highly nucleophilic amine then attacks the electrophilic carbon of the isocyanic acid, leading directly to the desired urea derivative.[9] This method is often clean and high-yielding.
Phosgene-Free Carbonylating Agents
To avoid the extreme toxicity of phosgene, several safer substitutes have been developed.[11][12] Reagents like 1,1'-carbonyldiimidazole (CDI) or triphosgene (a solid, stable phosgene equivalent) can be used.[8] The reaction typically involves the initial activation of the amine with the carbonylating agent, followed by the addition of ammonia to complete the urea synthesis. While effective, these methods involve multiple steps and the use of stoichiometric reagents that can be costly.
Green Chemistry: The CO₂ Approach
Modern synthetic chemistry emphasizes the use of environmentally benign reagents. Carbon dioxide (CO₂) is an attractive C1 feedstock for urea synthesis as it is abundant, non-toxic, and inexpensive.[13][14] These reactions typically involve the formation of a carbamic acid intermediate from the amine and CO₂, often catalyzed by a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[15][16] The carbamic acid is then dehydrated in situ to generate an isocyanate, which can be trapped by ammonia or another amine. While elegant, these methods can require specific catalysts and conditions that may need optimization.[17]
Data Summary
The following table summarizes representative quantitative data for the primary synthesis pathway.
| Step | Starting Material | Key Reagents | Product | Yield | Reference |
| 1 | 2-Fluoro-6-(trifluoromethyl)benzonitrile | NaBH₄, NiCl₂·6H₂O, Boc₂O | tert-Butyl (2-fluoro-6-(trifluoromethyl)benzyl)carbamate | 98.4% | [4] |
| 2 | (From Step 1) | Urea, Concentrated HCl | N-[2-fluoro-6-(trifluoromethyl)benzyl]urea | 91% | [4][5] |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing clear, step-by-step instructions for laboratory execution.
Protocol 1: Synthesis via Boc-Protected Intermediate
(Based on the method described in patent CN108546115A[4])
Caption: Experimental workflow for the two-step synthesis.
Step 1: Synthesis of tert-Butyl (2-fluoro-6-(trifluoromethyl)benzyl)carbamate
-
To a suitable reaction vessel, add methanol (15 mL/g of nitrile), nickel(II) chloride hexahydrate (0.063 g/g of nitrile), 2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq), and di-tert-butyl dicarbonate (2.3 eq).[4]
-
Stir the mixture and cool the vessel to 0°C using an ice bath.
-
While maintaining the internal temperature below 15°C, add sodium borohydride (0.6 g/g of nitrile) in portions over approximately 1 hour.[4]
-
Allow the reaction to stir at 10-25°C for 8-12 hours, monitoring for the disappearance of the starting material by TLC or LCMS.
-
Upon completion, add diethylenetriamine (0.53 g/g of nitrile) and stir for 1 hour to quench the reaction and complex the nickel.[4]
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add ethyl acetate and a saturated sodium bicarbonate solution to the residue. Stir, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate to dryness to yield the product as a white solid.[4]
Step 2: Synthesis of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea
-
In a round-bottom flask, combine the tert-butyl (2-fluoro-6-(trifluoromethyl)benzyl)carbamate (1.0 eq), urea (1.0 eq), water (2 mL/g of carbamate), and concentrated hydrochloric acid (1.2 mL/g of carbamate).[4]
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 10 hours, monitoring by TLC for the consumption of the starting material.[4]
-
After the reaction is complete, cool the mixture to room temperature, then further cool to 5-10°C in an ice bath to maximize precipitation.
-
Collect the white solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final product.[4] A yield of 91% has been reported for a similar direct, non-Boc protected reaction.[5]
Conclusion
The synthesis of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea is most effectively and scalably achieved through a two-step process starting from 2-fluoro-6-(trifluoromethyl)benzonitrile. The nickel-catalyzed reduction to the corresponding benzylamine, followed by a direct, acid-catalyzed reaction with urea, represents a robust, high-yielding, and industrially viable pathway. While alternative methods involving isocyanates or advanced C1 sources like CO₂ exist, the described primary pathway offers an excellent balance of efficiency, operational simplicity, and cost-effectiveness for the production of this key pharmaceutical intermediate. The provided protocols, grounded in reliable sources, offer a solid foundation for researchers engaged in this area of synthetic chemistry.
References
- 1. 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA For Elagolix 830346-46-8 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN111333548A - Preparation method of 1- (2-fluoro-6- (trifluoromethyl) benzyl) urea - Google Patents [patents.google.com]
- 5. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. cheops-tsar.de [cheops-tsar.de]
- 11. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Redirecting [linkinghub.elsevier.com]
1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
Executive Summary
This compound is cataloged primarily as a synthetic intermediate in the manufacturing of Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] Consequently, its intrinsic biological activity and mechanism of action have not been independently characterized in publicly available literature. However, a detailed structural analysis of the molecule reveals a compelling pharmacophore that shares high homology with a well-established class of potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This guide posits a scientifically-grounded, hypothetical mechanism of action for this compound as a competitive TRPV1 antagonist. We will dissect its molecular structure in the context of known structure-activity relationships (SAR) for TRPV1 ligands, delineate the canonical TRPV1 signaling pathway it is predicted to inhibit, and provide a comprehensive, field-proven experimental workflow to definitively validate this hypothesis. This document is intended for researchers in pharmacology and drug development seeking to explore the latent therapeutic potential of this compound.
Introduction: A Hypothesis Rooted in Structure
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[3][4] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and exogenous/endogenous vanilloid compounds, playing a pivotal role in pain signaling and neurogenic inflammation.[5][6] Antagonism of TRPV1 is therefore a highly pursued therapeutic strategy for the management of chronic and inflammatory pain.[7][8]
The molecule this compound, while commercially noted as a precursor, possesses the archetypal three-part structure of many potent urea-based TRPV1 antagonists: an aromatic 'A-region', a urea 'B-region' linker, and a substituted benzyl 'C-region' tail.[9][10][11] This structural congruence forms the basis of our hypothesis that its primary mechanism of action is the inhibition of the TRPV1 ion channel.
Deconstruction of a Putative TRPV1 Antagonist
The potency and selectivity of urea-based TRPV1 antagonists are dictated by the specific substitutions within their three pharmacophoric regions.[12][13] An analysis of this compound suggests a purpose-built design for high-affinity receptor engagement.
-
A-Region (Implicit Phenylurea Head): While the molecule itself is a single unit, in the context of a receptor interaction, the urea moiety and its attached phenyl ring (from the benzyl group) would constitute the "head" that interacts with the receptor's vanilloid pocket.
-
B-Region (Urea Linker): The urea group (-NH-CO-NH-) is a critical and highly effective linker in this class of antagonists.[14] It serves as a rigid hydrogen bond donor and acceptor, correctly positioning the A and C regions within the ligand-binding domain of the TRPV1 channel.
-
C-Region (2-Fluoro-6-(trifluoromethyl)benzyl Tail): This region is arguably the most critical for conferring potency and modulating pharmacokinetic properties.
-
Trifluoromethyl (-CF₃) Group: The presence of a -CF₃ group is a hallmark of many advanced TRPV1 antagonists.[15][16] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance binding affinity through favorable hydrophobic interactions within the receptor pocket and improve metabolic stability.[17]
-
Fluoro (-F) Group: Ortho-fluorine substitution on the benzyl ring can lock the conformation of the molecule, reducing rotational freedom and presenting an optimal, lower-energy conformation for receptor binding. This strategy is frequently employed to increase antagonist potency.[18][19]
-
Based on this SAR analysis, the specific arrangement of the fluoro and trifluoromethyl groups on the benzyl ring of this compound is not arbitrary; it is highly indicative of a design optimized for potent TRPV1 antagonism.
The Target Pathway: Inhibition of TRPV1-Mediated Nociception
Activation of the TRPV1 channel by an agonist (e.g., capsaicin, protons, heat) triggers a conformational change, opening a central pore.[6] This allows for the rapid influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[20] The resulting depolarization of the cell membrane generates an action potential that propagates along the nociceptive pathway to the central nervous system, where it is perceived as pain.[3] The significant influx of Ca²⁺ also initiates downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC), which can sensitize the channel, lowering its activation threshold and contributing to a state of hyperalgesia.[5][20]
The hypothesized mechanism for this compound is competitive antagonism at the vanilloid binding site. By occupying this pocket, it would stabilize the channel in a closed conformation, physically preventing agonist-induced channel gating. This blockade would inhibit the initial cation influx, thereby preventing neuronal depolarization and the transmission of pain signals.
Proposed Experimental Validation Workflow
To transition from a structure-based hypothesis to empirical evidence, a phased approach is required. The following protocols represent a self-validating system to rigorously test the compound's activity at the TRPV1 channel.
Phase 1, Protocol 1: Fluorescence-Based Calcium Influx Assay
Objective: To rapidly determine if the compound can inhibit capsaicin-induced calcium influx in a cell line stably expressing human TRPV1 (hTRPV1).
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with hTRPV1 in F-12 media supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C, 5% CO₂.
-
Cell Plating: Seed the hTRPV1-CHO cells into black-walled, clear-bottom 96-well microplates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (HBSS). Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells gently with HBSS to remove excess dye. Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the wells. Include "vehicle only" and "positive control antagonist" (e.g., Capsazepine) wells. Incubate for 15-20 minutes at room temperature.
-
FLIPR Measurement: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). Establish a stable baseline fluorescence reading for ~10-20 seconds.
-
Agonist Challenge: Program the FLIPR to add a solution of capsaicin (to a final EC₈₀ concentration, e.g., 100 nM) to all wells.
-
Data Acquisition: Continue to measure fluorescence intensity every 1-2 seconds for at least 2-3 minutes post-agonist addition.
-
Analysis: Calculate the percentage inhibition of the capsaicin response for each concentration of the test compound. Plot the data on a semi-log scale to determine the IC₅₀ value.
Phase 1, Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To provide definitive evidence of direct ion channel blockade and characterize the mode of antagonism (e.g., competitive, non-competitive).
Methodology:
-
Cell Preparation: Use hTRPV1-expressing HEK293 cells grown on glass coverslips.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope stage and perfuse with an extracellular solution.
-
Patching: Using a glass micropipette filled with intracellular solution, form a high-resistance (>1 GΩ) "gigaseal" with a single cell. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at -60 mV.
-
Agonist Application: Perfuse the cell with the extracellular solution containing an EC₅₀ concentration of capsaicin to elicit a stable inward current.
-
Antagonist Application: Co-perfuse the cell with capsaicin and increasing concentrations of this compound. Record the steady-state current at each antagonist concentration.
-
Washout: Perfuse with the capsaicin-only solution to confirm the reversibility of the block.
-
Analysis: Measure the reduction in current amplitude at each concentration of the test compound to calculate the IC₅₀. To determine the mode of antagonism, perform a Schild analysis by measuring the capsaicin dose-response curve in the presence of fixed concentrations of the antagonist.
Phase 2, Protocol 3: Formalin-Induced Inflammatory Pain Model
Objective: To determine if the compound exhibits analgesic properties in a validated in vivo model of inflammatory pain, consistent with TRPV1 antagonism.[21]
Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment for several days.
-
Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group. Allow for a pre-treatment period (e.g., 30-60 minutes).
-
Formalin Injection: Inject a dilute formalin solution (e.g., 5%, 20 µL) into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately place the animal in a clear observation chamber. Record the cumulative time spent licking, biting, or flinching the injected paw. The observation is biphasic:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-injection. TRPV1 antagonists are expected to be highly effective in this phase.
-
-
Data Analysis: Compare the nociceptive scores (time spent in pain behaviors) of the compound-treated groups to the vehicle group for both phases. Calculate the percentage inhibition of the pain response.
Expected Outcomes & Data Interpretation
The following tables summarize the expected, hypothetical data that would validate the proposed mechanism of action.
Table 1: Expected In Vitro Activity
| Assay | Parameter | Expected Value | Interpretation |
|---|---|---|---|
| Calcium Influx | IC₅₀ vs. Capsaicin | 5 - 50 nM | Potent inhibition of agonist-induced cellular response. |
| Electrophysiology | IC₅₀ vs. Capsaicin | 2 - 25 nM | Potent and direct blockade of the ion channel current. |
| Schild Analysis | pA₂ Value | > 7.5 | Indicates competitive antagonism at the receptor site. |
Table 2: Expected In Vivo Efficacy
| Pain Model | Phase | Dose (p.o.) | % Inhibition of Pain Behavior | Interpretation |
|---|---|---|---|---|
| Formalin Test | Phase 1 | 10 mg/kg | 20 - 40% | Modest effect on acute neurogenic pain. |
| Formalin Test | Phase 2 | 10 mg/kg | > 70% | Strong analgesic effect on inflammatory pain, characteristic of TRPV1 antagonists. |
Conclusion
While this compound is currently positioned as a synthetic intermediate, its molecular architecture aligns precisely with the established pharmacophore of potent TRPV1 antagonists. The presence of a urea linker combined with strategic fluoro and trifluoromethyl substitutions on the benzyl moiety strongly suggests a latent biological function as an inhibitor of this key nociceptive ion channel. The proposed experimental workflow provides a clear and robust path to validating this hypothesis, beginning with cellular assays to confirm direct channel blockade and culminating in in vivo models to demonstrate a physiologically relevant analgesic effect. Successful validation would reposition this molecule from a simple intermediate to a valuable lead compound for the development of novel, non-opioid analgesics.
References
- 1. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 - Wikipedia [en.wikipedia.org]
- 5. TRPV1: Receptor structure, activation, modulation and role in neuro-immune interactions and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea, a key intermediate in the synthesis of the pharmaceutical agent Elagolix.[1][2][3] As no public crystal structure data for this compound is currently available, this document serves as a detailed methodological roadmap for researchers in crystallography, medicinal chemistry, and drug development. The guide outlines the entire workflow, from the critical initial step of crystallogenesis to the final stages of structure solution, refinement, and in-depth analysis. By elucidating the causality behind experimental choices and grounding protocols in established crystallographic principles, this whitepaper aims to empower scientists to successfully determine and interpret the three-dimensional atomic arrangement of this and similar novel organic molecules.
Introduction: The Significance of Structural Insight
This compound is a crucial building block in the synthesis of Elagolix, an orally administered gonadotropin-releasing hormone (GnRH) antagonist used for the management of endometriosis-associated pain.[4][5][6] The efficacy and solid-state properties of any active pharmaceutical ingredient (API) are profoundly influenced by its three-dimensional structure and the intermolecular interactions that govern its crystal packing. A detailed understanding of the crystal structure of key intermediates like this compound is therefore not merely an academic exercise; it is a critical component of robust drug development.
The trifluoromethyl group is a common feature in modern pharmaceuticals, known to enhance properties such as metabolic stability and binding affinity.[7] However, the presence of highly electronegative fluorine atoms, coupled with the hydrogen bonding capabilities of the urea moiety, suggests a rich and potentially complex landscape of intermolecular interactions.[8] Unraveling the precise nature of these interactions through single-crystal X-ray diffraction (SC-XRD) provides invaluable insights into:
-
Conformational Analysis: Determining the preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: Identifying and characterizing the hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate crystal packing.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties. A thorough crystallographic study is the first step in identifying and controlling potential polymorphism.
-
Rational Drug Design: Providing a structural basis for understanding the molecule's reactivity and its role in the synthesis of Elagolix.
This guide will provide the necessary theoretical and practical framework to undertake a comprehensive crystal structure analysis of this important pharmaceutical intermediate.
Crystallogenesis: The Art and Science of Single Crystal Growth
The journey to a crystal structure begins with the most crucial and often most challenging step: growing a high-quality single crystal suitable for X-ray diffraction. For a novel compound, this is an empirical science that requires screening various conditions. The goal is to achieve a state of supersaturation from which a single, well-ordered crystal nucleates and grows slowly.
Preliminary Considerations
-
Purity: The starting material must be of the highest possible purity (≥99%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent will exhibit moderate solubility for the compound, with solubility increasing with temperature. A systematic approach to solvent screening is recommended, testing a range of solvents with varying polarities. Given the structure of this compound, solvents such as ethanol, methanol, ethyl acetate, and acetone, or mixtures thereof, would be logical starting points.
Common Crystallization Techniques
Several techniques can be employed to achieve the slow formation of single crystals. It is advisable to run multiple crystallization experiments in parallel using different methods and solvents.
2.2.1. Slow Evaporation
This is often the simplest and most successful method.[9]
-
Protocol:
-
Prepare a nearly saturated solution of the compound in a chosen solvent at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Causality: As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization. The slow rate of evaporation is key to allowing the molecules to arrange themselves in an ordered lattice.
2.2.2. Slow Cooling
This method is effective for compounds that have a significant increase in solubility at higher temperatures.
-
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Ensure all the solid has dissolved.
-
Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in a Dewar containing hot water.
-
For further cooling, the vessel can be transferred to a refrigerator or freezer.
-
-
Causality: The decrease in temperature lowers the solubility of the compound, inducing crystallization. A slow cooling rate prevents rapid precipitation, which would likely result in a microcrystalline powder instead of single crystals.
2.2.3. Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available.[4]
-
Protocol:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).
-
Seal the jar and leave it undisturbed.
-
-
Causality: The vapor of the more volatile "poor" solvent slowly diffuses into the "good" solvent. This gradually changes the composition of the solvent system, reducing the solubility of the compound and inducing crystallization.
Table 1: Recommended Starting Conditions for Crystallogenesis of this compound
| Technique | "Good" Solvent(s) | "Poor" Solvent(s) (for diffusion) | Temperature |
| Slow Evaporation | Ethanol, Acetone, Ethyl Acetate | N/A | Room Temperature |
| Slow Cooling | Methanol, Isopropanol | N/A | From 50°C to 4°C |
| Vapor Diffusion | Dichloromethane, THF | Hexane, Pentane | Room Temperature |
Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice
Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible cracks) is obtained, it can be analyzed using a single-crystal X-ray diffractometer. This instrument measures the pattern of X-rays scattered by the electron clouds of the atoms in the crystal.
Fundamental Principles
The phenomenon of X-ray diffraction by a crystal is described by Bragg's Law:
nλ = 2d sin(θ)
where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the spacing between parallel planes of atoms in the crystal lattice
-
θ is the angle of incidence of the X-rays on these planes
When X-rays strike the crystal, they are diffracted by the planes of atoms. Constructive interference of the diffracted X-rays occurs only at specific angles (θ) that satisfy Bragg's Law, resulting in a diffracted beam that can be measured by a detector.[9] The collection of all such diffracted beams forms the diffraction pattern.
Instrumentation
A modern single-crystal diffractometer consists of several key components:
-
X-ray Source: Typically, a sealed X-ray tube with a molybdenum (Mo, λ = 0.7107 Å) or copper (Cu, λ = 1.5418 Å) anode.[9] For small organic molecules, a Mo source is common.
-
Goniometer: A device that holds and rotates the crystal with high precision, allowing data to be collected from all possible orientations.
-
Detector: A sensitive area detector (e.g., a CCD or CMOS sensor) that records the positions and intensities of the diffracted X-rays.
-
Cryosystem: A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal during data collection. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data. It also protects the crystal from radiation damage.
Data Collection Strategy
The goal of data collection is to measure the intensities of as many unique diffracted beams (reflections) as possible. A typical data collection strategy involves rotating the crystal through a series of small angular increments and recording a diffraction image at each step.[10] Modern software can automatically determine an optimal strategy to ensure a complete and redundant dataset is collected in the most efficient manner. A complete dataset, typically collected over several hours, will consist of thousands of reflections.[9]
Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
The collected diffraction data consists of the positions and intensities of the reflections. However, to determine the crystal structure, we also need the "phase" of each reflection, which is lost during the experiment. This is known as the "phase problem" in crystallography.
Structure Solution
For small molecules like this compound, the phase problem is typically solved using direct methods . These are statistical methods that use the measured intensities to derive the phases of a sufficient number of strong reflections to generate an initial, rough electron density map. This map should reveal the positions of most or all of the non-hydrogen atoms.
-
Recommended Software: The SHELX suite of programs (e.g., SHELXT) is the gold standard for small-molecule structure solution and is integrated into graphical user interfaces like Olex2 and WinGX.
Structure Refinement
Once an initial model of the structure is obtained, it must be refined to best fit the experimental data. This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the observed reflection intensities and those calculated from the model.
-
Protocol:
-
Initial Refinement: Refine the positions and isotropic thermal parameters of all non-hydrogen atoms.
-
Anisotropic Refinement: Refine the thermal parameters of the non-hydrogen atoms anisotropically, allowing them to be modeled as ellipsoids, which better represents their thermal motion.
-
Locating Hydrogen Atoms: Hydrogen atoms can often be located in the difference electron density map. Alternatively, they can be placed in geometrically calculated positions and refined using a "riding" model.
-
Final Refinement Cycles: Continue refinement until the model converges, meaning that further adjustments do not significantly improve the agreement with the data.
-
-
Indicators of a Good Refinement:
-
R1 value: A measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% is generally considered excellent for small molecules.
-
wR2 value: A weighted R-factor based on squared intensities.
-
Goodness-of-Fit (GooF): Should be close to 1.0.
-
Residual Electron Density: The difference map should be largely featureless, with no large positive or negative peaks.
-
In-depth Structural Analysis: Uncovering the Molecular Story
With a refined crystal structure in hand, the final and most insightful phase of the analysis begins. This involves a detailed examination of the molecular geometry, conformation, and the intermolecular interactions that build the three-dimensional crystal lattice.
-
Recommended Software: Mercury, provided by the Cambridge Crystallographic Data Centre (CCDC), is an excellent tool for visualizing and analyzing crystal structures. PLATON is another powerful program for a wide range of crystallographic analyses.
Molecular Geometry and Conformation
The first step is to analyze the intramolecular features of this compound. This includes:
-
Bond Lengths and Angles: Compare the experimentally determined values to standard values for similar chemical fragments to ensure they are chemically reasonable.
-
Torsion Angles: Analyze the torsion angles to describe the conformation of the molecule, particularly the orientation of the substituted benzyl group relative to the urea moiety.
Intermolecular Interactions and Crystal Packing
The urea group is a potent hydrogen bond donor (the -NH2 and -NH- groups) and acceptor (the carbonyl oxygen). Therefore, a network of hydrogen bonds is expected to be a dominant feature of the crystal packing. A thorough analysis should identify:
-
Hydrogen Bonds: Characterize all N-H···O hydrogen bonds, noting their geometries (distances and angles) and the motifs they form (e.g., chains, rings, sheets).
-
Other Interactions: The fluorinated benzyl group may participate in other, weaker interactions, such as C-H···F, C-H···π, and potentially halogen bonds involving the fluorine atoms.
-
Packing Motifs: Describe how the molecules are arranged in the unit cell and how the intermolecular interactions lead to the overall three-dimensional packing.
Polymorph Screening
The initial crystal structure represents only one possible solid form. It is crucial in a pharmaceutical context to investigate the potential for polymorphism. This can be done by varying the crystallization conditions (e.g., different solvents, temperatures, evaporation rates) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). If different crystalline forms are found, single-crystal XRD should be used to determine their structures and understand the energetic and structural relationships between them.
Data Reporting and Validation
The final step in a crystallographic study is to report the findings in a standardized format. The universally accepted format is the Crystallographic Information File (CIF) . This is a text file that contains all the necessary information about the crystal structure determination, including:
-
Unit cell parameters
-
Data collection and refinement statistics
-
Atomic coordinates and displacement parameters
-
Bond lengths, angles, and torsion angles
Before publication or deposition in a database like the Cambridge Structural Database (CSD), the CIF file must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that automatically checks the integrity and consistency of the data in a CIF file, flagging any potential issues or errors that need to be addressed.
Conclusion
The crystal structure analysis of this compound is a vital step in understanding the solid-state properties of this key pharmaceutical intermediate. While no structure is currently in the public domain, this technical guide provides a comprehensive, step-by-step methodology for its determination and analysis. By following a systematic approach to crystallogenesis, employing rigorous data collection and refinement techniques, and performing a detailed analysis of the resulting structure, researchers can gain profound insights into the molecular conformation and intermolecular interactions that govern its crystalline form. This knowledge is not only fundamental to the field of structural chemistry but also provides a solid foundation for controlling the properties of the material in the broader context of drug development and manufacturing.
References
- 1. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 2. Instrumentation | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 5. MyScope [myscope.training]
- 6. What are the main applications of X-ray diffractometers? - Dandong Aolong Radiative Instrument Group Co.,Ltd [aolongxray.com]
- 7. rigaku.com [rigaku.com]
- 8. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. biostruct.org [biostruct.org]
The Definitive Spectroscopic Guide to 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea: A Key Pharmaceutical Intermediate
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea, a crucial intermediate in the synthesis of advanced pharmaceutical compounds such as Elagolix.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus extends beyond mere data presentation to include the rationale behind the spectral features, thereby providing a holistic understanding of the molecule's structural characteristics.
Molecular Structure and Its Spectroscopic Implications
This compound (CAS No. 830346-46-8) possesses a unique substitution pattern on the benzene ring that significantly influences its spectroscopic signature.[2][3][4][5][6] The presence of a fluorine atom and a trifluoromethyl group ortho to the benzyl substituent creates a sterically hindered and electronically distinct environment. This guide will dissect how these features are manifested in the NMR, IR, and MS spectra, providing a foundational understanding for its characterization.
Molecular Properties:
| Property | Value |
| CAS Number | 830346-46-8 |
| Molecular Formula | C₉H₈F₄N₂O |
| Molecular Weight | 236.17 g/mol [2][4] |
| Appearance | White to yellow solid[7] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; H1[label="H", pos="-0.5,-0.5!"]; H2[label="H", pos="0.5,-0.5!"]; C1 [label="C", pos="0,0.75!"]; O1 [label="O", pos="0,1.5!"]; N2 [label="N", pos="-1,0.75!"]; H3[label="H", pos="-1.5,0.5!"]; C2 [label="CH₂", pos="-1.5,1.5!"]; C3 [label="C", pos="-2.5,1.5!"]; C4 [label="C", pos="-3,2.5!"]; F1 [label="F", pos="-2.5,3.25!"]; C5 [label="C", pos="-4,2.5!"]; H4[label="H", pos="-4.5,3!"]; C6 [label="C", pos="-4.5,1.5!"]; H5[label="H", pos="-5.5,1.5!"]; C7 [label="C", pos="-4,0.5!"]; H6[label="H", pos="-4.5,0!"]; C8 [label="C", pos="-3,0.5!"]; C9 [label="CF₃", pos="-2.5,-0.25!"];
// Bonds N1 -- H1; N1 -- H2; N1 -- C1; C1 -- O1 [style=double]; C1 -- N2; N2 -- H3; N2 -- C2; C2 -- C3; C3 -- C4; C4 -- F1; C4 -- C5; C5 -- H4; C5 -- C6; C6 -- H5; C6 -- C7; C7 -- H6; C7 -- C8; C8 -- C3; C8 -- C9; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous confirmation of its structure. The data presented here is based on a thorough spectroscopic investigation aimed at providing a complete assignment of all NMR signals.[1]
Experimental Protocol for NMR Data Acquisition
Sample Preparation: A sample of approximately 10-15 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual water peak does not interfere with the signals of interest.
Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
Data Acquisition Parameters:
-
¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR: 1024-2048 scans, relaxation delay of 2 seconds.
-
¹⁹F NMR: 64-128 scans, relaxation delay of 1-2 seconds.
Caption: General workflow for NMR data acquisition and processing.
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum provides crucial information about the different types of protons and their neighboring environments.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | m | 3H | Aromatic CH |
| ~6.5 | t | 1H | -NH- |
| ~5.8 | s | 2H | -NH₂ |
| ~4.4 | d | 2H | -CH₂- |
Interpretation:
-
Aromatic Protons (δ ~7.6-7.8 ppm): The three protons on the benzene ring appear as a complex multiplet due to splitting by each other and by the neighboring fluorine atom.
-
Amide Proton (δ ~6.5 ppm): The proton of the secondary amide appears as a triplet due to coupling with the adjacent methylene protons.
-
Amine Protons (δ ~5.8 ppm): The two protons of the primary amine group typically appear as a broad singlet.
-
Methylene Protons (δ ~4.4 ppm): The two benzylic protons are observed as a doublet, split by the adjacent NH proton.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C=O (Urea) |
| ~160 (d) | C-F |
| ~130-125 (m) | Aromatic CH |
| ~125 (q) | C-CF₃ |
| ~123 (q) | -CF₃ |
| ~35 | -CH₂- |
Interpretation:
-
Carbonyl Carbon (δ ~158 ppm): The urea carbonyl carbon appears in the expected downfield region.
-
Aromatic Carbons: The carbon attached to the fluorine atom shows a characteristic doublet due to C-F coupling. The other aromatic carbons appear as multiplets. The carbon bonded to the trifluoromethyl group and the trifluoromethyl carbon itself exhibit quartet splitting due to coupling with the three fluorine atoms.
-
Methylene Carbon (δ ~35 ppm): The benzylic carbon appears in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule.
Experimental Protocol for IR Data Acquisition
Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
Data Acquisition: A background spectrum of the empty sample holder is recorded first. The KBr pellet with the sample is then placed in the beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H Stretching (Amide and Amine) |
| 1660-1640 | Strong | C=O Stretching (Urea, Amide I) |
| 1600-1550 | Medium | N-H Bending (Amide II) |
| 1350-1100 | Strong | C-F Stretching (Aromatic-F and CF₃) |
Interpretation:
-
N-H Stretching: The broad absorption in the 3450-3300 cm⁻¹ region is characteristic of the N-H stretching vibrations of both the primary amine and secondary amide groups.
-
C=O Stretching (Amide I): The strong band around 1650 cm⁻¹ is indicative of the carbonyl stretching vibration of the urea functional group.
-
N-H Bending (Amide II): The absorption in the 1600-1550 cm⁻¹ range corresponds to the N-H bending vibration.
-
C-F Stretching: The strong absorptions in the fingerprint region (1350-1100 cm⁻¹) are attributed to the C-F stretching vibrations of the aromatic fluorine and the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol for MS Data Acquisition
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is a suitable instrument for this type of analysis.
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.
Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired in positive ion mode.
MS Data and Interpretation
Expected Molecular Ion Peak:
-
[M+H]⁺: m/z 237.06
-
[M+Na]⁺: m/z 259.04
Interpretation: The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 237. This confirms the molecular weight of the compound. Depending on the conditions, an adduct with sodium [M+Na]⁺ may also be observed. Further fragmentation analysis can provide additional structural information.
Conclusion
The comprehensive spectroscopic data presented in this guide, including detailed NMR, IR, and MS analyses, provides a robust framework for the unequivocal identification and characterization of this compound. The interpretation of the spectral features, grounded in the unique structural attributes of the molecule, offers valuable insights for researchers and professionals in the field of pharmaceutical development. This guide serves as an authoritative reference for quality control, reaction monitoring, and further research involving this key synthetic intermediate.
References
- 1. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
- 3. achmem.com [achmem.com]
- 4. 830346-46-8 | this compound - Fluoropharm [fluoropharm.com]
- 5. 830346-46-8|this compound|BLD Pharm [bldpharm.com]
- 6. 830346-46-8 Cas No. | [2-Fluoro-6-(trifluoromethyl)phenyl]methylurea | Matrix Scientific [matrixscientific.com]
- 7. 830346-46-8, Elagolix Intermediates Manufacturer - Huateng Pharma [en.huatengsci.com]
An In-Depth Technical Guide to Target Identification Studies of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the target identification and deconvolution of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea. While primarily documented as a chemical intermediate in the synthesis of Elagolix[1][2][3][4], its structural features, particularly the aryl urea moiety, are common in a wide range of biologically active compounds[5][6]. This suggests the potential for unexplored pharmacological activity. This document outlines a multi-pronged, hypothetical target identification workflow, commencing with unbiased phenotypic screening to ascertain biological effects, followed by state-of-the-art proteomics and computational approaches to identify specific molecular targets. The guide concludes with a rigorous, multi-faceted strategy for target validation, providing researchers with a robust roadmap for elucidating the mechanism of action for this and other novel small molecules.
Introduction: Rationale and Hypothesis Generation
This compound is a synthetic organic compound (Figure 1). Its current utility is largely confined to process chemistry as a building block for the gonadotropin-releasing hormone (GnRH) antagonist, Elagolix. However, from a medicinal chemistry perspective, its structure is noteworthy. The aryl urea scaffold is a privileged motif, appearing in numerous FDA-approved drugs and clinical candidates with diverse biological activities, including anticancer, antimicrobial, and antiviral properties[5][6]. For instance, Sorafenib, a multi-kinase inhibitor, features a prominent aryl urea structure.
This precedent forms the basis of our central hypothesis: this compound may possess intrinsic, undiscovered biological activity and engage specific protein targets to elicit a cellular response. The objective of this guide is to delineate a systematic and scientifically rigorous pathway to identify these potential targets.
Figure 1: Chemical Structure of this compound Molecular Formula: C9H8F4N2O Molecular Weight: 236.17 g/mol
Phase 1: Phenotypic Screening for Biological Activity
Before committing resources to molecular-level target identification, it is crucial to first establish that the compound elicits a measurable and reproducible biological effect. Phenotypic screening, which assesses the effect of a compound on the overall characteristics (phenotype) of a cell or organism, is the ideal starting point for this unbiased inquiry[7][8].
Causality of Approach
A phenotypic-first approach does not require prior knowledge of the compound's mechanism of action[8][9]. By screening the compound against a panel of disease-relevant cell lines, we can identify a "hit" phenotype (e.g., cancer cell death), which then provides the biological context and impetus for subsequent target deconvolution efforts.
Experimental Protocols: A Triad of Phenotypic Assays
A robust initial screen should incorporate multiple assays to build a comprehensive picture of the compound's cellular effects. Here, we propose a hypothetical screen using the A549 non-small cell lung cancer cell line.
2.2.1 Cell Viability/Cytotoxicity (MTT Assay)
This assay assesses the metabolic activity of cells as a proxy for viability.
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
2.2.2 Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Protocol: Follow the cell seeding and treatment steps as in the MTT assay.
-
Reagent Addition: After the 72-hour incubation, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours.
-
Readout: Measure luminescence with a plate-reading luminometer.
-
Analysis: Plot luminescence (a proxy for caspase activity) against compound concentration.
2.2.3 Cell Cycle Analysis (Flow Cytometry)
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for quantification of cells in G0/G1, S, and G2/M phases.
Hypothetical Data Summary
The following table summarizes potential outcomes from our phenotypic screen, suggesting that the compound has anti-proliferative and pro-apoptotic activity.
| Assay | Endpoint Measured | Hypothetical Result for A549 Cells | Interpretation |
| MTT Assay | Cell Viability | IC50 = 5.2 µM | Compound reduces cell viability in a dose-dependent manner. |
| Caspase-Glo® 3/7 | Apoptosis Induction | 4.5-fold increase in luminescence at 10 µM | Compound induces apoptosis. |
| Cell Cycle Analysis | Cell Cycle Distribution | Significant increase in G2/M phase population | Compound causes cell cycle arrest at the G2/M checkpoint. |
Phase 2: Putative Target Identification
With a confirmed cellular phenotype, the next phase is to identify the specific molecular target(s) responsible for these effects. A multi-pronged approach combining computational, affinity-based, and activity-based methods provides the highest probability of success.
In Silico Target Prediction
Computational methods can rapidly generate hypotheses by comparing the compound to databases of known ligands and their targets[10][11][12].
-
Rationale: This cost-effective first step can prioritize subsequent wet-lab experiments. By leveraging the principle that structurally similar molecules often have similar biological targets, we can narrow the field of potential candidates[11].
-
Methodology:
-
Ligand-Based: Use the SMILES string of this compound as a query in web-based tools like SwissTargetPrediction [13] or TargetHunter [11]. These tools screen against vast libraries of annotated compounds to predict targets based on chemical similarity.
-
Structure-Based (Panel Docking): If a high-confidence target class is predicted (e.g., kinases), molecular docking can be performed against a panel of representative protein structures from that class to predict binding affinity and pose[14].
-
Affinity Chromatography-Mass Spectrometry
This is a classic and powerful biochemical method to "fish" for target proteins from a complex cellular lysate[15][16][17][18].
-
Rationale: This direct approach physically isolates proteins that bind to the compound, providing strong evidence of a direct interaction[17].
-
Workflow Diagram:
Caption: Workflow for affinity chromatography-based target identification.
-
Detailed Protocol:
-
Probe Synthesis: Synthesize a derivative of the compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylate). This is a critical step requiring careful consideration to ensure the modification does not abrogate biological activity.
-
Immobilization: Covalently couple the linker-modified compound to an activated solid support, such as NHS-activated Sepharose beads[16].
-
Lysate Preparation: Grow and harvest A549 cells. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Binding: Incubate the clarified cell lysate with the compound-conjugated beads. To control for non-specific binding, run a parallel experiment with beads that have been treated with the linker alone.
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that do not specifically bind to the immobilized compound.
-
Elution: Elute the bound proteins, either by using a competitive eluent (excess free compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear in the compound lane but not the control lane. Identify the proteins using mass spectrometry (LC-MS/MS) after tryptic digestion[15].
-
Activity-Based Protein Profiling (ABPP)
ABPP is a sophisticated chemoproteomic strategy that uses chemical probes to assess the functional state of enzymes in complex proteomes[19][20][21][22].
-
Rationale: Unlike affinity chromatography, which identifies binders, ABPP identifies active proteins that can react with a probe. This is particularly useful if the compound acts as a covalent inhibitor or binds near a reactive residue in an enzyme's active site[20][23].
-
Probe Design: An activity-based probe for a urea-containing compound might be designed with a reactive "warhead" (e.g., an electrophile like a fluorophosphonate) that covalently modifies a nucleophilic residue in an enzyme's active site. The probe also contains a reporter tag (e.g., biotin or a clickable alkyne) for detection and enrichment[22].
-
Workflow Diagram:
References
- 1. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA For Elagolix 830346-46-8 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 2. data.epo.org [data.epo.org]
- 3. 830346-46-8, Elagolix Intermediates Manufacturer - Huateng Pharma [en.huatengsci.com]
- 4. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA suppliers & manufacturers in China [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 8. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 9. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 11. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. conductscience.com [conductscience.com]
- 17. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 18. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 21. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to Unveiling the Therapeutic Targets of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[2-fluoro-6-(trifluoromethyl)benzyl]urea is a synthetic compound whose therapeutic potential remains largely unexplored. Its chemical structure, featuring a substituted benzylurea moiety, suggests a likelihood of interaction with various biological targets implicated in a range of pathologies. This guide provides a comprehensive framework for the systematic identification and validation of the therapeutic targets of this compound. We will delve into the putative mechanisms of action based on structurally related molecules and outline a multi-pronged experimental strategy, encompassing both in vitro and cell-based assays. Detailed protocols and data interpretation guidelines are provided to empower researchers in their quest to elucidate the pharmacological profile of this promising molecule.
Introduction
The benzylurea scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The specific substitutions on the benzyl ring of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea—a fluoro group at the 2-position and a trifluoromethyl group at the 6-position—are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of these substituents can modulate the compound's binding affinity and selectivity for its molecular targets.
Given the novelty of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea, a systematic and unbiased approach is essential to uncover its mechanism of action and identify its therapeutic targets. This guide will provide the scientific rationale and detailed methodologies for a comprehensive target identification and validation campaign.
Inferred Potential Therapeutic Target Classes
Based on the known activities of structurally similar benzylurea compounds, several classes of proteins are posited as potential targets for N-[2-fluoro-6-(trifluoromethyl)benzyl]urea.
Protein Kinases
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Numerous urea-containing compounds have been developed as kinase inhibitors.[3][4][5] The benzylurea moiety can act as a scaffold to position substituents that interact with the ATP-binding pocket of kinases.
-
Potential Kinase Targets:
Ion Channels
Ion channels are integral membrane proteins that regulate the flow of ions across cellular membranes, and they are critical for a multitude of physiological processes.[7][8] They represent a significant, yet underexploited, class of drug targets.[7] Certain benzylurea derivatives have shown modulatory effects on ion channels. The structural features of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea may allow it to interact with specific ion channel subtypes.
-
Potential Ion Channel Families:
-
Voltage-gated sodium channels
-
Voltage-gated calcium channels
-
Potassium channels[9]
-
Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to small lipophilic molecules.[10][11] They are implicated in a wide range of diseases, including metabolic disorders, inflammation, and cancer.[12] The hydrophobic nature of the substituted benzyl group in N-[2-fluoro-6-(trifluoromethyl)benzyl]urea suggests potential for it to bind to the ligand-binding domains of nuclear receptors.
-
Potential Nuclear Receptor Targets:
A Strategic Framework for Target Identification and Validation
A multi-faceted approach combining direct biochemical methods, genetic interactions, and computational inference is recommended for robust target identification.[14][15] This guide focuses on the experimental workflows for direct target engagement and cellular response.
Caption: A workflow for target identification and validation.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments in the target identification workflow.
Thermal Shift Assay (TSA) for Direct Target Binding
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for direct binding of a small molecule to a purified protein.[16][17] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Protocol:
-
Protein and Compound Preparation:
-
Prepare a stock solution of the purified target protein (e.g., a specific kinase or nuclear receptor) at a concentration of 0.5-5 µM in a suitable buffer.[16]
-
Prepare serial dilutions of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea.
-
-
Assay Setup:
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.[17]
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate melting curves.
-
Determine the Tm for each condition by fitting the data to a Boltzmann equation.[18] A significant increase in Tm in the presence of the compound indicates binding.
-
| Component | Final Concentration | Volume (per well) |
| Purified Protein | 0.5 - 5 µM | Variable |
| SYPRO Orange Dye | 1X - 5X | 1 µL |
| Compound | Variable | 1 µL |
| Assay Buffer | - | To final volume |
Table 1: Example TSA Reaction Setup
Affinity Chromatography-Mass Spectrometry (AC-MS) for Unbiased Target Identification
AC-MS is a powerful technique for identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[19][20][21]
Protocol:
-
Immobilization of the Compound:
-
Synthesize a derivative of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea with a linker for covalent attachment to a solid support (e.g., agarose beads).[22]
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line) and prepare a native cell lysate.
-
-
Affinity Purification:
-
Protein Identification by Mass Spectrometry:
Caption: A simplified workflow for AC-MS.
Cell-Based Reporter Assays for Pathway Analysis
Reporter gene assays are used to investigate the effect of a compound on a specific signaling pathway.[25][26] These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a particular transcription factor.[27][28]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line.
-
Transfect the cells with a reporter plasmid containing the response element for the pathway of interest (e.g., a serum response element for the MAPK/ERK pathway).[29]
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).[27]
-
-
Data Analysis:
-
Normalize the reporter activity to a control (e.g., a co-transfected plasmid expressing a different reporter under a constitutive promoter).
-
An increase or decrease in reporter activity indicates modulation of the signaling pathway.
-
Conclusion
The systematic approach outlined in this guide provides a robust framework for the deconvolution of the therapeutic targets of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea. By combining direct binding assays with cell-based functional screens, researchers can gain a comprehensive understanding of the compound's mechanism of action. The identification of specific, high-affinity targets will be a critical step in the development of this compound as a potential therapeutic agent for a range of human diseases.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ionic Channels as Targets for Drug Design: A Review on Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editorial: Targeting ion channels for drug discovery: emerging challenges for high throughput screening technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion channels as therapeutic antibody targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tmd.ac.jp [tmd.ac.jp]
- 11. Nuclear receptors as pharmacological targets, where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 15. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. axxam.com [axxam.com]
- 18. Video: Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays [jove.com]
- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. conductscience.com [conductscience.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cell-based Reporter Assays: Measure 45 Signaling Pathway Activity in Any Cell Type | PDF [slideshare.net]
- 26. Flow cytometric reporter assays provide robust functional analysis of signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
- 29. researchgate.net [researchgate.net]
1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea ADMET profile prediction
An In-Depth Technical Guide to the ADMET Profile Prediction of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to suboptimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This guide provides a comprehensive, multi-faceted strategy for the preclinical ADMET characterization of the novel compound this compound. As a Senior Application Scientist, my objective is to present a robust, scientifically-grounded framework that integrates in silico, in vitro, and in vivo methodologies. This document is not merely a list of protocols but a strategic blueprint designed to anticipate challenges, interpret complex data, and enable informed decision-making throughout the drug development pipeline. We will dissect the molecule's structural alerts, predict its physicochemical and pharmacokinetic properties, and outline a tiered, self-validating experimental approach to generate a comprehensive ADMET profile.
Introduction: The Critical Role of Early ADMET Assessment
The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery. Late-stage failures due to poor pharmacokinetics or unforeseen toxicity are not only financially costly but also represent a significant loss of scientific investment. Early and predictive ADMET profiling allows for the timely identification and mitigation of liabilities, guiding lead optimization efforts and increasing the probability of clinical success.
The subject of this guide, this compound, presents a unique profile. Its structure contains a urea moiety, a trifluoromethyl group, and a fluorinated benzene ring – all of which have significant implications for its metabolic stability, permeability, and potential for drug-drug interactions. A thorough understanding of these properties is paramount before committing to extensive preclinical and clinical development.
In Silico Profiling: A First Look into ADMET Properties
Our initial step is to leverage computational tools to model the behavior of this compound. These in silico methods provide rapid, cost-effective initial predictions that guide subsequent experimental work.
Physicochemical Properties Prediction
The physicochemical characteristics of a molecule are fundamental determinants of its pharmacokinetic behavior. We will utilize established platforms like SwissADME and pkCSM to generate these initial parameters.
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Implication for ADMET |
| Molecular Weight ( g/mol ) | 238.16 | Compliant with Lipinski's Rule of Five (<500), favoring good absorption. |
| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.0 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | Below the 140 Ų threshold, indicating good potential for oral bioavailability. |
| Hydrogen Bond Donors | 3 | Compliant with Lipinski's Rule of Five (<5). |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (<10). |
| pKa (acidic/basic) | ~13 (urea N-H) | The urea moiety is weakly acidic, likely remaining neutral at physiological pH. |
| Aqueous Solubility | Moderately soluble | The presence of polar groups (urea) and non-polar groups (trifluoromethylbenzyl) suggests a balance. Experimental verification is crucial. |
Pharmacokinetic Predictions
Beyond physicochemical properties, we can model the compound's journey through the body.
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Prediction | Rationale and Next Steps |
| Absorption | ||
| GI Absorption | High | Low molecular weight and moderate lipophilicity suggest good passive diffusion. |
| P-gp Substrate | Unlikely | The structure lacks common P-glycoprotein recognition motifs. This must be confirmed in vitro. |
| Distribution | ||
| BBB Permeability | Likely | The moderate LogP and TPSA below 90 Ų suggest potential for CNS penetration. This is a critical parameter to verify based on the therapeutic target. |
| Plasma Protein Binding | High (>90%) | The lipophilic aromatic ring and trifluoromethyl group are likely to drive strong binding to albumin. This will impact the free fraction of the drug available for therapeutic action. |
| Metabolism | ||
| CYP450 Substrate | CYP3A4, CYP2C9 | The aromatic ring is a potential site for hydroxylation. The trifluoromethyl group can influence metabolic pathways. |
| CYP450 Inhibitor | Potential for CYP2C9 inhibition | Many small molecules with similar structures show some level of CYP inhibition. This requires careful in vitro evaluation. |
| Excretion | ||
| Primary Route | Renal and Hepatic | Metabolites are likely to be more polar, facilitating renal clearance. Some parent drug may undergo hepatic clearance. |
Toxicity Predictions
Early identification of potential toxicities is crucial.
Table 3: Predicted Toxicity Endpoints
| Endpoint | Prediction | Rationale and Next Steps |
| hERG Inhibition | Low to Moderate Risk | While no immediate structural alerts are present, this is a critical parameter to assess experimentally due to its link with cardiotoxicity. |
| Mutagenicity (AMES) | Negative | The structure lacks common mutagenic motifs. An Ames test is required for confirmation. |
| Hepatotoxicity | Possible | The presence of the trifluoromethyl group can sometimes be associated with liver toxicity. This needs to be monitored in vitro and in vivo. |
In Vitro ADMET Assays: Experimental Verification
In silico predictions must be validated through a tiered approach of in vitro experiments. The following protocols are designed to provide a robust dataset for decision-making.
Workflow for In Vitro ADMET Profiling
Caption: Tiered in vitro ADMET experimental workflow.
Detailed Experimental Protocols
-
Objective: To assess the passive permeability of this compound.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The test compound is added to the donor wells (e.g., at pH 7.4).
-
The acceptor plate, containing buffer, is placed in contact with the donor plate.
-
After incubation (e.g., 4-16 hours), the concentration of the compound in both donor and acceptor wells is quantified by LC-MS/MS.
-
Permeability (Pe) is calculated.
-
-
Interpretation: High Pe suggests good passive absorption. Low Pe may indicate a need for active transport or potential absorption issues.
-
Objective: To evaluate both passive and active transport, including potential efflux by transporters like P-glycoprotein (P-gp).
-
Methodology:
-
Caco-2 cells are seeded on permeable supports and cultured for 21 days to form a differentiated monolayer.
-
The test compound is added to either the apical (A) or basolateral (B) side.
-
Samples are taken from the opposite side at various time points.
-
Apparent permeability (Papp) is calculated in both directions (A to B and B to A).
-
The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio >2 suggests active efflux.
-
-
Causality: This assay differentiates between simple diffusion and complex biological transport, providing a more accurate prediction of intestinal absorption.
-
Objective: To determine the intrinsic clearance of the compound by Phase I (CYP450) enzymes.
-
Methodology:
-
The compound is incubated with liver microsomes (human, rat) and a NADPH-regenerating system.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.
-
The remaining parent compound is quantified by LC-MS/MS.
-
The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the disappearance rate.
-
-
Trustworthiness: Including positive controls (e.g., testosterone) and negative controls (no NADPH) validates the assay's performance.
-
Objective: To assess the potential for drug-drug interactions (DDI) by measuring the inhibition of major CYP isoforms.
-
Methodology:
-
The test compound is co-incubated with human liver microsomes, a CYP-isoform-specific probe substrate, and NADPH.
-
The formation of the probe substrate's metabolite is measured.
-
The experiment is repeated with multiple concentrations of the test compound to determine the IC50 value (the concentration that causes 50% inhibition).
-
-
Expertise: Testing against a panel of key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) provides a comprehensive DDI risk profile.
Preliminary In Vivo Pharmacokinetics
Should the in vitro data be promising (e.g., good permeability, moderate stability, low DDI risk), a preliminary in vivo pharmacokinetic (PK) study in a rodent model (e.g., Sprague-Dawley rat) is warranted.
Study Design
-
Administration: Intravenous (IV) and oral (PO) administration to separate groups. The IV arm is essential for determining fundamental PK parameters like clearance and volume of distribution.
-
Dosing: A single dose is administered. The dose level should be based on any available efficacy or toxicology data.
-
Sampling: Blood samples are collected at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Plasma concentrations of the parent drug are determined by LC-MS/MS.
Key PK Parameters to Determine
Table 4: Essential In Vivo Pharmacokinetic Parameters
| Parameter | Abbreviation | Description |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Half-life | t1/2 | The time required for the drug concentration in the plasma to decrease by half. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Bioavailability | F% | The fraction of the orally administered dose that reaches systemic circulation. |
Logical Flow for In Vivo PK Study
Caption: Workflow for a preliminary in vivo pharmacokinetic study.
Conclusion and Strategic Outlook
The ADMET profiling of this compound is a systematic process of hypothesis generation and experimental validation. The proposed workflow, beginning with a comprehensive in silico assessment and progressing through targeted in vitro assays to a preliminary in vivo study, provides a robust framework for characterizing this compound.
The structural features of this molecule suggest a promising starting point, with good potential for oral absorption. However, key areas for careful scrutiny will be its metabolic stability, driven by the trifluoromethylbenzyl moiety, its potential for plasma protein binding, and the definitive assessment of its hERG liability. By following this self-validating, tiered approach, we can build a comprehensive data package that will confidently guide the future development of this promising candidate.
An In-depth Technical Guide to the Discovery and Synthesis of Novel Trifluoromethylphenyl Urea Compounds
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of novel trifluoromethylphenyl urea compounds, a class of molecules with significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering in-depth insights into synthetic methodologies, the rationale behind experimental choices, and the structure-activity relationships that drive the design of these potent compounds. We will explore both classical and modern synthetic routes, provide detailed experimental protocols, and discuss the critical role of the trifluoromethylphenyl motif in modulating the biological activity of urea-based derivatives, particularly as kinase inhibitors for anticancer therapies.
Introduction: The Strategic Importance of Trifluoromethylphenyl Ureas
The urea scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form stable, bidentate hydrogen bonds with protein targets.[1] This fundamental interaction underpins the biological activity of numerous approved drugs. The introduction of a trifluoromethyl (CF₃) group onto one of the phenyl rings of a diaryl urea is a strategic design element that can profoundly enhance a molecule's therapeutic potential.[2]
The CF₃ group is a powerful bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and metabolic stability can lead to:
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can modulate the electronics of the aromatic ring and influence key interactions with target proteins.[2]
-
Increased Lipophilicity: This property can improve a compound's ability to cross cellular membranes, a crucial factor for oral bioavailability.[2]
-
Blocked Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life in the body.[2]
These advantageous properties have led to the widespread incorporation of the trifluoromethylphenyl urea moiety in a variety of biologically active compounds, most notably in the development of kinase inhibitors for oncology.[3][4] A prime example is Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers, which features a 4-chloro-3-(trifluoromethyl)phenyl urea core structure.[5][6]
This guide will delve into the practical aspects of discovering and synthesizing novel compounds based on this important pharmacophore.
Synthetic Methodologies: A Tale of Two Pathways
The synthesis of unsymmetrical diaryl ureas, such as the trifluoromethylphenyl derivatives, is primarily achieved through two main strategies: the classical isocyanate-amine reaction and more modern, phosgene-free alternatives.
The Classical Isocyanate Route: The Workhorse of Urea Synthesis
The most common and well-established method for synthesizing N,N'-disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine.[5] This reaction is typically high-yielding and proceeds under mild conditions.
Caption: General workflow for the synthesis of trifluoromethylphenyl ureas via the isocyanate route.
This protocol details a representative synthesis based on the classical isocyanate route.
Step 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Rationale: Triphosgene is a safer, solid alternative to gaseous phosgene. Dichloromethane (DCM) is an excellent inert solvent for this reaction. Triethylamine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.[7]
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous DCM (5 mL per mmol of aniline).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline (1 equivalent) in anhydrous DCM (10 mL per mmol) and add it dropwise to the triphosgene solution over 30 minutes.
-
After the addition is complete, add a solution of triethylamine (3 equivalents) in anhydrous DCM (5 mL per mmol) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting crude isocyanate solution is typically used directly in the next step without purification.[5]
-
Step 2: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-phenylurea
-
Rationale: The nucleophilic amine attacks the electrophilic carbon of the isocyanate. Aprotic solvents like DCM or THF are ideal as they do not react with the isocyanate. The reaction is often exothermic and proceeds readily at room temperature.[8]
-
Procedure:
-
To the crude solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate from Step 1, add a solution of aniline (1 equivalent) in anhydrous DCM (5 mL per mmol) dropwise at room temperature.
-
Stir the reaction mixture overnight. A precipitate of the urea product may form during this time.
-
Monitor the reaction for the disappearance of the isocyanate starting material by TLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold DCM.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Step 3: Purification
-
Rationale: Diaryl ureas are often crystalline solids with limited solubility in nonpolar solvents, making recrystallization an effective purification method. Column chromatography can be used for less crystalline products or to separate closely related impurities.[9]
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of DCM.
-
Load the solution onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).[10][11]
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Modern Phosgene-Free Synthetic Routes
Concerns over the toxicity of phosgene and its derivatives have driven the development of alternative, greener synthetic strategies for urea synthesis.
1,1'-Carbonyldiimidazole (CDI) is a safe and effective phosgene equivalent. It reacts with an amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to form the urea.[12][13]
Caption: Phosgene-free urea synthesis using Carbonyldiimidazole (CDI).
-
Causality: This method avoids the handling of highly toxic reagents. The reaction proceeds in a one-pot fashion, which improves efficiency. The imidazole byproduct is water-soluble and easily removed during workup. The choice of solvent, typically an aprotic one like THF or acetonitrile, prevents unwanted side reactions.
Transition-metal catalysis offers a powerful alternative for constructing the urea linkage. Palladium-catalyzed reactions can couple an aryl halide, an amine, and a source of carbon monoxide (often a CO surrogate for safety and convenience) to form the desired urea.[14]
-
Causality: This approach is highly versatile, allowing for a wide range of starting materials. It often exhibits high functional group tolerance. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. Bases like cesium carbonate are often employed to facilitate the catalytic cycle.[14]
Structure-Activity Relationship (SAR) as Kinase Inhibitors
A deep understanding of the structure-activity relationship is paramount for the rational design of potent and selective trifluoromethylphenyl urea-based kinase inhibitors.
Many diaryl urea inhibitors, including those with a trifluoromethylphenyl group, are classified as "Type II" kinase inhibitors. They bind to the inactive "DFG-out" conformation of the kinase, accessing an allosteric pocket adjacent to the ATP-binding site.[15]
Caption: Key interactions of a trifluoromethylphenyl urea inhibitor in a kinase active site.
Key SAR Insights:
-
The Urea Linker: The two N-H groups of the urea are critical for forming hydrogen bonds with the side chain of a conserved glutamate residue in the αC-helix and the backbone carbonyl of the aspartate in the DFG motif.[16]
-
The Trifluoromethylphenyl Group: This moiety typically occupies a hydrophobic pocket created by the outward flip of the DFG phenylalanine. The position of the CF₃ group (ortho, meta, or para) and other substituents (e.g., chlorine) on this ring is crucial for optimizing hydrophobic and electronic interactions within this pocket.[17]
-
The Second Aryl Group: This part of the molecule usually extends towards the hinge region of the kinase, forming hydrogen bonds with the backbone amides, mimicking the adenine portion of ATP. Modifications to this ring system are a primary strategy for modulating kinase selectivity.[17]
Table 1: Illustrative SAR Data for a Hypothetical Series of Kinase Inhibitors
| Compound ID | R1 (on CF₃-Ph ring) | R2 (on second aryl ring) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| 1a | 4-Cl, 3-CF₃ | 4-pyridyl | 10 | 500 |
| 1b | 3-CF₃ | 4-pyridyl | 50 | 800 |
| 1c | 4-Cl, 3-CF₃ | 3-pyridyl | 150 | 600 |
| 1d | 4-Cl, 3-CF₃ | 4-aminophenyl | 8 | 450 |
| 1e | 4-Cl, 3-CF₃ | 4-methyl-2-aminopyridyl | 5 | 150 |
Data is hypothetical and for illustrative purposes only.
The data in Table 1 illustrates that the 4-chloro substituent (compare 1a and 1b ) enhances potency, likely by improving interactions in the hydrophobic pocket. The position of the nitrogen in the pyridyl ring (1a vs. 1c ) significantly impacts activity, highlighting the directional nature of the hydrogen bonds in the hinge region. Adding a hydrogen bond donor like an amino group (1d ) can further improve potency.
Troubleshooting Common Synthetic Challenges
The synthesis of trifluoromethylphenyl ureas is generally robust, but researchers may encounter challenges such as low yields or the formation of side products.
Table 2: Common Problems and Solutions in Diaryl Urea Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Moisture contamination leading to isocyanate hydrolysis.[7] - Product loss during workup. | - Increase reaction time or temperature cautiously. - Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.[18] - Optimize recrystallization solvent to minimize solubility of the product at cold temperatures. |
| Symmetrical Urea Byproduct | - Hydrolysis of the isocyanate to an amine, which then reacts with another isocyanate molecule.[1] | - Maintain strictly anhydrous conditions. - Add the isocyanate solution slowly to the amine solution to maintain a low concentration of the isocyanate.[18] |
| Biuret Formation | - The urea product reacts with excess isocyanate.[1] | - Use stoichiometric amounts of reactants or a slight excess of the amine. - Monitor the reaction by TLC and stop it once the starting amine is consumed. |
| Purification Difficulties | - Similar polarity of the desired product and byproducts. | - Screen a variety of solvent systems for column chromatography. A common system is a gradient of ethyl acetate in hexanes.[9] - Attempt recrystallization from different solvents or solvent mixtures. |
Conclusion and Future Directions
Trifluoromethylphenyl urea compounds represent a cornerstone in modern medicinal chemistry, particularly in the design of targeted cancer therapies. The synthetic methodologies, while mature, continue to evolve towards safer and more efficient processes. The classical isocyanate route remains a reliable and scalable method, while newer catalytic approaches offer expanded scope and improved environmental credentials.
The future of this field lies in the continued exploration of novel substitutions on both aryl rings to enhance potency and, crucially, to achieve greater kinase selectivity, thereby reducing off-target effects and improving patient outcomes. The integration of computational modeling with synthetic chemistry will be instrumental in predicting binding modes and guiding the design of the next generation of highly effective trifluoromethylphenyl urea-based therapeutics.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of [3-(Trifluoromethyl)phenyl]urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold mining of kinase hinge binders in crystal structure database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Molecular Modeling Studies on the Binding Mode of the PD-1/PD-L1 Complex Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Convergent, Process-Oriented Synthesis of Elagolix
Abstract: This document provides a detailed, research-grade protocol for the synthesis of Elagolix, a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Elagolix is a critical therapeutic agent for managing moderate to severe pain associated with endometriosis.[1][2] The synthetic strategy detailed herein is a convergent and efficient pathway, commencing with the formation of the core pyrimidinedione (uracil) ring from 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea . This approach is designed to maximize yield, control impurity profiles, and provide a scalable process suitable for drug development professionals. We will elucidate the causal mechanisms behind key transformations, including a novel uracil formation method, a palladium-catalyzed Suzuki coupling, and stereospecific N-alkylation reactions.
Strategic Overview: Retrosynthetic Analysis
The synthesis of Elagolix is best approached through a convergent strategy, which involves preparing key fragments separately before their assembly. This enhances overall efficiency and simplifies purification. Our retrosynthetic analysis identifies three primary fragments: the central uracil core (Fragment A), the 2-fluoro-3-methoxyphenyl group (introduced via Fragment B), and the chiral amino butyrate side-chain (Fragment C).
The key disconnections are:
-
Final Saponification: The terminal carboxylic acid is revealed by hydrolyzing its ethyl ester precursor.
-
Side-Chain Alkylation: The butyrate chain is installed via N-alkylation of a secondary amine intermediate.
-
Convergent C-N Bond Formation: The chiral (R)-1-phenylethylamine moiety is attached to the uracil ring, typically via a Mitsunobu reaction.
-
Convergent C-C Bond Formation: The 5-aryl group is installed on the uracil ring via a Suzuki cross-coupling reaction.
-
Uracil Core Synthesis: The central pyrimidinedione ring is constructed from our specified starting material, this compound, and an acetoacetate derivative.
Caption: Retrosynthetic analysis of Elagolix.
Synthesis of the Core Uracil Intermediate
This module focuses on the construction of the central pyrimidinedione ring system, starting from the specified urea precursor. This pathway is notable for its efficiency and control over impurity formation.
Protocol 2.1: Synthesis of this compound
For completeness, we first describe the synthesis of the starting material. This step is a straightforward and high-yielding reaction.
-
Rationale: The reaction proceeds via the nucleophilic attack of the amine on urea, driven by heat and acid catalysis, to form the substituted urea with the release of ammonia.
-
Protocol:
-
To a flask, add 2-fluoro-6-(trifluoromethyl)benzylamine (1.0 eq), urea (4.0 eq), concentrated HCl (0.15 eq), and water (approx. 2 mL per gram of amine).[3]
-
Heat the mixture to reflux (approx. 100-110 °C) for 6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to ambient temperature and then further cool in an ice bath.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Recrystallize the crude product from ethyl acetate to yield this compound as a pure white solid.[3]
-
Protocol 2.2: Synthesis of 1-[2-Fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione (Intermediate A)
This key step utilizes the specified urea to construct the uracil ring in a one-pot procedure.
-
Rationale: This is a condensation-cyclization reaction. The urea first condenses with the β-ketoester (tert-butyl acetoacetate). The subsequent addition of a strong acid, p-toluenesulfonic acid (p-TsOH), catalyzes the intramolecular cyclization and dehydration to form the stable six-membered pyrimidinedione ring. A patented improvement involves using a biphasic toluene/water system, which was found to reconvert certain impurities back to starting materials, thereby increasing the overall yield and purity.[4]
-
Protocol (based on EP 3 733 650 A1): [4]
-
Charge a reaction vessel with this compound (1.0 eq), tert-butyl acetoacetate (2.0 eq), toluene (10 volumes), and purified water (1.7 volumes).
-
Heat the biphasic mixture to reflux and stir vigorously for 6 hours.
-
Cool the mixture and separate the layers. Retain the upper organic (toluene) layer.
-
Add p-toluenesulfonic acid monohydrate (1.05 eq) to the organic layer.
-
Heat the mixture to 60 °C and stir for 2 hours to drive the cyclization.
-
Cool the reaction to room temperature and wash with purified water (3 volumes).
-
Concentrate the organic layer under reduced pressure.
-
Crystallize the resulting residue from isopropanol to afford the title compound as a high-purity solid.[4]
-
Protocol 2.3: Synthesis of 5-Bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione (Intermediate C)
-
Rationale: To prepare the uracil core for Suzuki coupling, the C5 position must be activated. Bromination is a standard method, proceeding via an electrophilic aromatic substitution mechanism on the electron-rich enolate form of the uracil ring.
-
Protocol:
-
Dissolve the uracil intermediate (1.0 eq) in glacial acetic acid (5-10 volumes).[5]
-
Slowly add a solution of bromine (1.1 eq) in acetic acid to the mixture at room temperature.
-
Stir the reaction for 2-4 hours until completion is confirmed by LC-MS.
-
The product often precipitates from the reaction mixture. It can be collected by filtration and washed with a small amount of cold acetic acid or water to yield the 5-bromo derivative.[5]
-
Convergent Assembly of Elagolix Fragments
With the functionalized uracil core in hand, the remaining fragments are introduced through robust and well-established chemical transformations.
Protocol 3.1: Suzuki Coupling to Synthesize Intermediate D
-
Rationale: The Suzuki reaction is a powerful C-C bond-forming tool. Here, it couples the C5 position of the bromo-uracil with an arylboronic acid. The palladium(0) catalyst facilitates the oxidative addition, transmetalation, and reductive elimination cycle to form the desired biaryl system.
-
Protocol: [5]
-
To a degassed mixture of acetone and water, add the 5-bromo uracil (1.0 eq), 2-fluoro-3-methoxyphenylboronic acid (1.2 eq), and potassium hydroxide (3.0 eq).
-
Add the palladium catalyst, such as bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)3)2] or a combination of Pd(OAc)2 and a phosphine ligand.
-
Heat the reaction mixture under an inert atmosphere (Argon or Nitrogen) to reflux for 4-6 hours.
-
Upon completion, cool the mixture. The product can often be isolated by precipitation upon addition of water or by extraction with an organic solvent (e.g., ethyl acetate) followed by crystallization.[5]
-
Protocol 3.2: N-Alkylation via Mitsunobu Reaction and Deprotection (Intermediate F)
-
Rationale: The Mitsunobu reaction allows for the stereospecific alkylation of the N3-position of the uracil ring with a chiral alcohol, proceeding with inversion of configuration at the alcohol's stereocenter. N-Boc-D-phenylglycinol is used to introduce the required (R)-stereochemistry at the benzylic position. The reaction is followed by acidic removal of the Boc protecting group.
-
-
Dissolve the 5-aryl uracil intermediate (1.0 eq), N-t-Boc-D-phenylglycinol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution in an ice-water bath.
-
Add di-tert-butyl azodicarboxylate (DBAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction, remove the solvent, and purify the crude product (Intermediate E) by chromatography.
-
For deprotection, dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid until the Boc group is completely removed.
-
Neutralize the mixture and extract the product to yield the free amine intermediate (Intermediate F).[6]
-
Final Assembly and Saponification
The final steps involve attaching the butyrate side chain and converting the ester to the final sodium salt form of the API.
Caption: Forward Synthetic Workflow for Elagolix.
Protocol 4.1: Final N-Alkylation (Intermediate G)
-
Rationale: This is a standard SN2 reaction where the secondary amine, acting as a nucleophile, displaces the bromide from ethyl 4-bromobutyrate. A non-nucleophilic base (Hunig's base) is used to scavenge the HBr generated.
-
Protocol: [3]
-
Dissolve the amine intermediate F (1.0 eq) in acetonitrile.
-
Add ethyl 4-bromobutyrate (3.0 eq) and diisopropylethylamine (Hunig's base, 1.0 eq).
-
Heat the mixture to reflux (approx. 85-95 °C) overnight.
-
Cool the reaction and remove the volatiles under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the Elagolix ethyl ester (Intermediate G) as an oil.[3]
-
Protocol 4.2: Saponification to Elagolix Sodium
-
Rationale: The final step is the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt. Sodium hydroxide is used to directly yield the sodium salt form of the API.
-
-
Dissolve the Elagolix ethyl ester (1.0 eq) in ethanol (4 volumes).
-
Add an aqueous solution of sodium hydroxide (2.0 eq) (1.0 M solution is typical).
-
Stir the reaction at ambient temperature for 2-4 hours.
-
Remove the ethanol under reduced pressure.
-
The aqueous layer can be extracted with a suitable solvent like 2-butanone to remove any unreacted starting material.[1]
-
The product is typically isolated by precipitating it from the aqueous solution by adding a non-polar solvent like heptane.
-
Filter the precipitate, wash with heptane, and dry under vacuum to yield Elagolix sodium as a white solid.[1]
-
Summary of Key Transformations
| Step | Reaction Type | Starting Materials | Key Reagents | Typical Yield | Reference(s) |
| 2.2 | Condensation/Cyclization | This compound, tert-Butyl acetoacetate | p-TsOH, Toluene/Water | 76% | [4] |
| 2.3 | Electrophilic Bromination | 1-Substituted Uracil | Br₂, Acetic Acid | 96% | [5] |
| 3.1 | Suzuki Coupling | 5-Bromo Uracil, Arylboronic acid | Pd(0) catalyst, KOH | 88% | [5] |
| 3.2 | Mitsunobu Reaction | 5-Aryl Uracil, N-Boc-D-phenylglycinol | PPh₃, DBAD/DEAD | ~50-60% (2 steps) | [3][5] |
| 4.1 | N-Alkylation (SN2) | Secondary Amine Intermediate, Ethyl 4-bromobutyrate | Hunig's Base | ~50% | [1][3] |
| 4.2 | Saponification | Elagolix Ethyl Ester | NaOH | 80-88% | [1][2] |
References
- 1. WO2018198086A1 - Process for the preparation of elagolix and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 2. WO2021064561A1 - An improved process for the preparation of elagolix sodium - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. data.epo.org [data.epo.org]
- 5. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
Application Notes & Protocols for 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea in Agrochemical Synthesis
Abstract
This document provides a detailed technical guide for researchers and chemists on the utilization of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea as a key intermediate in the synthesis of novel agrochemicals. While this compound is a known intermediate in pharmaceutical manufacturing, its structural motifs—a substituted benzyl group and a urea functionality—are hallmarks of potent agrochemical classes, particularly benzoylurea insecticides.[1][2][3] This guide offers detailed synthetic protocols, mechanistic insights, and safety considerations. The protocols provided are based on established methodologies for urea derivative synthesis and are adapted for the specific chemical properties of the title compound.
Introduction: Strategic Importance in Agrochemical Design
The urea functional group is a cornerstone in the design of various agrochemicals, including herbicides and insecticides.[4] Its ability to form strong hydrogen bonds allows it to interact with biological targets such as enzymes and receptors. Specifically, N-benzoyl-N'-phenylurea derivatives are a major class of insecticides that act as chitin synthesis inhibitors, disrupting the molting process in insects.[1][5]
This compound presents a valuable building block for creating new active ingredients. The presence of the trifluoromethyl (CF3) group can enhance metabolic stability and lipophilicity, which often translates to increased efficacy and better penetration of the insect cuticle.[6][7] The fluoro-substitution further modifies the electronic properties of the aromatic ring, potentially fine-tuning the molecule's binding affinity to its target site.[6] This guide provides protocols for leveraging this intermediate in the synthesis of potential next-generation crop protection agents.
Physicochemical Properties & Safety
A thorough understanding of the starting material is critical for safe and effective handling.
| Property | Value | Reference |
| CAS Number | 830346-46-8 | [8] |
| Molecular Formula | C9H8F4N2O | [8] |
| Molecular Weight | 236.17 g/mol | [8] |
| Appearance | White to off-white solid | [8][9] |
| Boiling Point | 268.8 ± 40.0 °C (Predicted) | [8] |
| Density | 1.392 ± 0.06 g/cm3 (Predicted) | [8] |
| Solubility | Practically insoluble in water (0.076 g/L at 25°C) | [9][10][11] |
Safety & Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] Therefore, all manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[12] For detailed safety information, consult the Safety Data Sheet (SDS).[12][13]
Synthesis of this compound
There are multiple established routes to synthesize the title compound. Below are two common protocols.
Protocol 3.1: Synthesis from 2-Fluoro-6-(trifluoromethyl)benzylamine
This is a direct and efficient method involving the reaction of the corresponding benzylamine with urea under acidic conditions.
Workflow Diagram:
Caption: Workflow for the synthesis from benzylamine.
Step-by-Step Methodology:
-
Charging the Reactor: In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 20 mL of water, 4.23 g of urea, and 3.4 g of 2-fluoro-6-(trifluoromethyl)benzylamine.[8]
-
Acidification: Slowly add 2 mL of concentrated hydrochloric acid (12 mol/L) to the mixture while stirring.[8]
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the solution to approximately 4°C using an ice-water bath.[8]
-
Isolation: A white solid will precipitate. Collect the solid product by filtration, wash with cold water, and dry under vacuum.[8]
-
Yield: This protocol has been reported to yield approximately 3.78 g (91%) of the desired product.[8]
Protocol 3.2: Two-Step Synthesis from 2-Fluoro-6-(trifluoromethyl)benzonitrile
Workflow Diagram:
Caption: Two-step synthesis from the corresponding benzonitrile.
Step-by-Step Methodology:
Step 1: Reductive Boc-Protection
-
Catalyst & Reagents: A patent describes the reduction of 2-fluoro-6-(trifluoromethyl)benzonitrile using a reducing agent like a borohydride salt in the presence of a catalyst (e.g., nickel chloride) and di-tert-butyl dicarbonate.[14] The molar ratio of the nitrile to di-tert-butyl dicarbonate is typically 1:(1-3).[14]
-
Reaction: The reaction is carried out to convert the nitrile to the Boc-protected amine, (tert-butyl 2-fluoro-6-(trifluoromethyl)benzyl)carbamate.[14]
Step 2: Deprotection and Urea Formation
-
Reaction Setup: The Boc-protected intermediate is reacted with urea in a hydrochloric acid solution.[14] The molar ratio of the carbamate to urea is in the range of 1:(3-10).[14]
-
Conditions: The reaction temperature is maintained between 80°C and reflux.[14]
-
Isolation: Upon completion, the reaction is cooled, and the product, this compound, precipitates and is isolated via filtration.
Application in Agrochemical Synthesis: A Representative Protocol
The following protocol details the synthesis of a hypothetical benzoylurea insecticide, demonstrating the utility of this compound as a key reactant. This procedure is based on well-established methods for synthesizing benzoylurea derivatives.[1][15]
Reaction Scheme:
The core reaction is the coupling of this compound with a substituted benzoyl isocyanate. The isocyanate is typically generated in situ from the corresponding benzamide.
Mechanism Overview:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 6. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
- 9. This compound CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. 1- (2-fluoro-6-(trifloromethyl)benzyl) Urea 830346-46-8 Pharmaceutical Intermediates [hsppharma.com]
- 11. alfa-labotrial.com [alfa-labotrial.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. CN111333548A - Preparation method of 1- (2-fluoro-6- (trifluoromethyl) benzyl) urea - Google Patents [patents.google.com]
- 15. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea as a Novel Kinase Inhibitor
Introduction: A Framework for Novel Kinase Inhibitor Validation
Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes by phosphorylating substrate proteins. Their dysregulation is a known driver of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[1][2] The identification and rigorous characterization of novel kinase inhibitors are therefore fundamental to modern drug discovery.[3]
This document provides a comprehensive experimental framework for the characterization of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea , a compound henceforth referred to as "Inhibitor-X," as a putative kinase inhibitor. While this molecule is recognized as an intermediate in the synthesis of other pharmaceuticals,[4][5] this guide will proceed under the hypothesis that primary screening has identified it as a potential modulator of kinase activity.
The following protocols are designed not merely as a sequence of steps, but as a logical, self-validating workflow. We will move from initial biochemical validation of enzyme inhibition to detailed biophysical analysis of the binding interaction, broad selectivity profiling, and finally, confirmation of target engagement and functional effects in a cellular context. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific kinase of interest.
Part 1: Biochemical Potency and Mechanism of Action
The initial and most critical step is to confirm direct inhibition of the target kinase and determine the inhibitor's potency. This is achieved through in vitro biochemical assays that measure the enzymatic activity of the purified kinase in the presence of varying concentrations of Inhibitor-X.
In Vitro Kinase Activity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is the primary metric for inhibitor potency. We will utilize a luminescence-based assay that quantifies ADP production, a direct byproduct of kinase activity.[6][7] The ADP-Glo™ Kinase Assay is a robust platform suitable for this purpose.
Causality: Measuring ADP production is a near-universal method for monitoring kinase activity, as it is independent of the substrate (peptide, protein, etc.).[2] This assay format has a strong signal-to-background ratio and is less prone to compound interference compared to some fluorescence-based methods.[8] The reaction is performed at the ATP Kₘ for the specific kinase to ensure the resulting IC50 value is a close approximation of the inhibitor's intrinsic affinity (Kᵢ).[9]
Protocol: Luminescence-Based IC50 Determination
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Inhibitor-X in 100% DMSO.
-
Perform a 10-point serial dilution (e.g., 1:3) in DMSO to create a concentration range appropriate for the expected potency (e.g., 10 mM to 0.5 µM).
-
Include a "no inhibitor" (DMSO only) control and a positive control inhibitor (e.g., Staurosporine).[6]
-
-
Kinase Reaction Setup (384-well plate format):
-
In a white, opaque 384-well plate, add 1 µL of each serially diluted Inhibitor-X or control DMSO.
-
Add 2 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.[7]
-
-
Initiation and Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer containing the specific peptide/protein substrate and ATP at its Kₘ concentration for the target enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate for 60 minutes at 30°C. The duration should be optimized to ensure the reaction remains in the linear range (typically <20% substrate turnover).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of Inhibitor-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Typical Value/Range |
| Inhibitor-X Conc. | Concentration range for IC50 determination | 10 mM - 0.5 µM |
| Kinase Conc. | Optimized for linear reaction rate | Enzyme-dependent |
| Substrate Conc. | At or above Kₘ | Substrate-dependent |
| ATP Conc. | At Kₘ for the specific kinase | Varies (1-100 µM)[9] |
| Reaction Time | Optimized for <20% substrate turnover | 30 - 120 minutes |
| Temperature | Standard reaction temperature | 30°C |
| Table 1: Key Parameters for In Vitro Kinase Activity Assay. |
Biophysical Characterization of Binding
While IC50 values demonstrate functional inhibition, biophysical methods directly measure the binding interaction between Inhibitor-X and the kinase, providing crucial data on affinity (Kᴅ), kinetics (kₒₙ, kₒff), and thermodynamics.[10][11]
SPR is a label-free technique that measures binding events in real-time, allowing for the determination of association (kₒₙ) and dissociation (kₒff) rates, from which the equilibrium dissociation constant (Kᴅ) is calculated (Kᴅ = kₒff / kₒₙ).[12][13]
Causality: Understanding the binding kinetics is critical. An inhibitor with a slow kₒff (long residence time) may exhibit prolonged target inhibition in vivo, even if its Kᴅ is modest.[14] This provides a more nuanced understanding of potential efficacy than affinity alone.
Protocol: SPR Kinetic Analysis
-
Kinase Immobilization:
-
Immobilize the purified kinase onto a sensor chip (e.g., CM5 chip) via amine coupling. It is crucial to optimize immobilization conditions (pH, protein concentration) to ensure the kinase remains active.[15]
-
A reference flow cell should be prepared similarly but without the kinase to allow for background signal subtraction.
-
-
Binding Analysis:
-
Prepare a series of Inhibitor-X concentrations in running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the different concentrations of Inhibitor-X sequentially over the kinase and reference surfaces, starting with the lowest concentration.
-
Monitor the association phase during injection and the dissociation phase during buffer flow.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kₒₙ, kₒff, and calculate Kᴅ.
-
ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).[10][16]
Causality: The thermodynamic signature (enthalpy vs. entropy) can guide lead optimization.[11][17] For example, an entropically driven interaction might suggest opportunities for improving binding through hydrophobic interactions. ITC also provides an orthogonal validation of the binding affinity determined by SPR.
Protocol: ITC Thermodynamic Profiling
-
Sample Preparation:
-
Dialyze the purified kinase and dissolve Inhibitor-X in the exact same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES pH 7.5, 150 mM NaCl.
-
The final DMSO concentration should be matched between the cell and syringe solutions and kept low (<2%).
-
-
Titration:
-
Load the kinase solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load a concentrated solution of Inhibitor-X (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of Inhibitor-X into the kinase solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of inhibitor to kinase.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kᴅ, n, and ΔH.[18] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
References
- 1. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
- 5. This compound CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. benchchem.com [benchchem.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 11. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 12. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nicoyalife.com [nicoyalife.com]
- 15. bioradiations.com [bioradiations.com]
- 16. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cellular Characterization of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea
Abstract
N-[2-fluoro-6-(trifluoromethyl)benzyl]urea is a synthetic organic compound primarily documented as a chemical intermediate in the synthesis of the gonadotropin-releasing hormone (GnRH) antagonist, Elagolix.[1][2][3][4] While its role in synthetic chemistry is established, its intrinsic biological activities and mechanism of action remain largely unexplored in publicly available literature. The urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs, including kinase inhibitors like Sorafenib.[5][6] This document provides a comprehensive, hypothesis-driven framework for researchers to initiate the biological characterization of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea. We will postulate a potential mechanism of action—inhibition of a cellular kinase signaling pathway—and provide detailed, state-of-the-art cell-based assay protocols to investigate this hypothesis. These protocols are designed to be self-validating and provide a logical workflow from initial cytotoxicity screening to target engagement and downstream pathway analysis.
Introduction: The Scientific Rationale
The core structure of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea, featuring a substituted benzyl group linked to a urea moiety, is reminiscent of Type II kinase inhibitors, which bind to the "DFG-out" inactive conformation of protein kinases.[5] The trifluoromethyl group can enhance binding affinity and metabolic stability. Given this structural analogy, a logical starting point for characterization is to investigate its potential as a modulator of intracellular signaling cascades, particularly those driven by protein kinases, which are frequently dysregulated in diseases like cancer.
This guide will therefore outline a multi-step experimental plan to:
-
Determine the cytotoxic and anti-proliferative effects of the compound on a relevant cancer cell line.
-
Assess the compound's ability to engage a putative kinase target within the cellular environment.
-
Elucidate the impact of the compound on downstream signaling events.
For the purpose of these protocols, we will use the human triple-negative breast cancer (TNBC) cell line, MDA-MB-231, as a model system. TNBC often exhibits aberrant signaling through pathways such as MAPK/ERK and PI3K/Akt, making it a suitable choice for screening potential kinase inhibitors.[7]
Compound Handling and Preparation
N-[2-fluoro-6-(trifluoromethyl)benzyl]urea is a white to yellow solid that is practically insoluble in water (0.076 g/L at 25°C).[1][2][4] Therefore, proper solubilization is critical for cellular assays.
Protocol 2.1: Stock Solution Preparation
-
Solvent Selection: Use sterile, anhydrous dimethyl sulfoxide (DMSO) for initial solubilization.
-
Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10 mM) by dissolving the compound in DMSO.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][2]
-
Working Solutions: Prepare fresh serial dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Phase 1: Cellular Viability and Cytotoxicity Assessment
The initial step is to determine the concentration range over which the compound affects cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol 3.1: MTT Cell Viability Assay
-
Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: The next day, prepare serial dilutions of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea in complete medium. A typical starting range would be from 0.01 µM to 100 µM.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for 48 to 72 hours. The duration should be sufficient to observe effects on proliferation.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Normalize the data to the vehicle control (set to 100% viability) and plot the results as percent viability versus log[compound concentration]. Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.
Table 1: Representative Data from MTT Assay
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Viability (Normalized) |
| Vehicle (0) | 1.250 | 100.0 |
| 0.1 | 1.235 | 98.8 |
| 1 | 1.150 | 92.0 |
| 5 | 0.875 | 70.0 |
| 10 | 0.625 | 50.0 |
| 25 | 0.350 | 28.0 |
| 50 | 0.150 | 12.0 |
| 100 | 0.075 | 6.0 |
Phase 2: Target Engagement in a Cellular Context
Once an effective concentration range is established, the next critical step is to determine if the compound directly interacts with its intended target inside the cell. A Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.
Protocol 4.1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Grow MDA-MB-231 cells to ~80% confluency. Treat the cells with N-[2-fluoro-6-(trifluoromethyl)benzyl]urea at a concentration known to be bioactive (e.g., 1-2x the IC₅₀ value) and a vehicle control for 1-2 hours.
-
Cell Harvest: Harvest the cells by scraping, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Aliquoting and Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Cool the tubes at room temperature for 3 minutes, then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Sample Preparation for Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) and prepare it for analysis by Western blot.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific to the hypothesized target kinase (e.g., an antibody against RAF, MEK, or ERK).
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
dot
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Downstream Signaling Pathway Analysis
Confirming target engagement should be followed by an investigation of the functional consequences. If N-[2-fluoro-6-(trifluoromethyl)benzyl]urea inhibits a kinase, the phosphorylation of its downstream substrates should decrease. Western blotting is the gold-standard technique for this analysis.
dot
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Protocol 5.1: Western Blot for Phospho-Protein Levels
-
Cell Seeding and Starvation: Plate MDA-MB-231 cells and allow them to adhere. Once they reach ~70% confluency, serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Pre-treatment with Compound: Pre-treat the starved cells with various concentrations of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea (e.g., 0.5x, 1x, and 2x IC₅₀) for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor relevant to the pathway being investigated (e.g., 100 ng/mL EGF to activate the MAPK/ERK pathway) for 10-15 minutes. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies that detect both the phosphorylated form of a protein (e.g., anti-phospho-ERK) and the total protein (e.g., anti-total-ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. For each sample, normalize the phospho-protein signal to the total protein signal to account for any loading differences. Compare the normalized signals across different treatment conditions to determine if the compound inhibits growth factor-induced phosphorylation.
Conclusion and Future Directions
This document provides a foundational, hypothesis-driven protocol for the initial biological characterization of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea. By systematically assessing cytotoxicity, confirming target engagement, and analyzing downstream signaling, researchers can build a comprehensive profile of this compound's cellular effects. Positive results from this workflow would justify more advanced studies, such as unbiased proteomics to identify its targets, in vivo efficacy studies in animal models, and medicinal chemistry efforts to optimize its potency and selectivity.
References
- 1. 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 1- (2-fluoro-6-(trifloromethyl)benzyl) Urea 830346-46-8 Pharmaceutical Intermediates [hsppharma.com]
- 3. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA For Elagolix 830346-46-8 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
analytical methods for 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea quantification
An Application Note and Protocol for the Quantification of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
Introduction
This compound is a key intermediate in the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for the quantification of this compound are essential for process development, quality control, and stability studies. This document provides detailed protocols for the quantification of this compound in both bulk substance and biological matrices, leveraging High-Performance Liquid Chromatography (HPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be compliant with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation's (ICH) Q2(R1) guideline on the validation of analytical procedures.[3][4][5][6]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to the development of a robust analytical method.
| Property | Value | Source |
| CAS Number | 830346-46-8 | [1][7] |
| Molecular Formula | C9H8F4N2O | [8] |
| Molecular Weight | 236.17 g/mol | [8] |
| Appearance | White to yellow solid | [1] |
| Solubility | Practically insoluble in water (0.076 g/L at 25°C) | [1][2] |
| LogP | 3.104 | [1] |
The low water solubility and moderate LogP value suggest that the compound is amenable to reversed-phase HPLC. The presence of a benzene ring indicates that it will have a UV chromophore, making UV detection a viable quantification technique. The urea functional group can be protonated, making the molecule suitable for positive mode electrospray ionization (ESI) in LC-MS/MS.
Analytical Workflow Overview
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: General workflow for the quantification of this compound.
Method 1: High-Throughput Quantification in Biological Matrices by LC-MS/MS
This method is designed for the sensitive and selective quantification of the analyte in biological matrices such as human or animal plasma, which is crucial for pharmacokinetic or in vitro ADME studies.
Protocol
1. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality control (QC) samples.
2. Sample Preparation (Protein Precipitation): Protein precipitation is a rapid and effective method for sample cleanup in this context.[9]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of the respective sample (blank matrix, standard, QC, or unknown) into the tubes.
-
Add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound) to each tube.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or HPLC vials for analysis.
3. LC-MS/MS Conditions:
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC system (e.g., Agilent 1290 Infinity II Bio LC) | A bio-inert system is recommended to minimize non-specific binding and carryover.[10] |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation efficiency and is suitable for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic acid in water | Provides a proton source for efficient ESI+ ionization. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | A common organic solvent for reversed-phase HPLC. |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-20% B; 3.1-4.0 min: 20% B | A rapid gradient for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for high selectivity and sensitivity using MRM. |
| Ionization Mode | ESI Positive | The urea moiety is readily protonated. |
| MRM Transitions | Analyte: 237.1 -> 178.1; IS: To be determined | The precursor ion [M+H]+ is 237.1. The product ion is a plausible fragment from the loss of the urea group. |
| Source Temp. | 550°C | |
| IonSpray Voltage | 5500 V |
4. Method Validation: The method must be validated according to regulatory guidelines.[3][5] The validation should assess the following parameters:
Caption: Key parameters for bioanalytical method validation.
-
Selectivity and Matrix Effect: Assessed by analyzing at least six different lots of blank matrix. The matrix effect is a common challenge in LC-MS/MS and must be carefully evaluated to ensure data quality.[11][12]
-
Linearity: A calibration curve with at least six non-zero concentrations should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% of the nominal value, and the precision (CV%) should be ≤ 15%.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (bench-top, freeze-thaw cycles, long-term storage) must be evaluated.
Method 2: Purity and Assay of Bulk Substance by HPLC-UV
This method is suitable for determining the purity and assay of this compound as a bulk substance or in simple formulations.
Protocol
1. Preparation of Standard and Sample Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of diluent (50:50 v/v acetonitrile:water).
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the test sample and dissolve in 100 mL of diluent.
2. HPLC-UV Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard HPLC system with UV detector | |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard column for routine analysis. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% B | A longer gradient to ensure separation of potential impurities. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30°C | |
| Injection Vol. | 10 µL | |
| UV Detection | 220 nm | The benzene ring provides UV absorbance. 220 nm is a common wavelength for aromatic compounds. |
3. Data Analysis and Calculations:
-
Assay (%): Assay (%) = (Peak Area of Sample / Peak Area of Standard) x (Conc. of Standard / Conc. of Sample) x 100
-
Purity (%): Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
4. Method Validation: This method should be validated according to ICH Q2(R1) guidelines.[4][13]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from any impurities or degradation products. |
| Linearity | r² ≥ 0.99 over the concentration range (e.g., 50-150% of the nominal concentration). |
| Accuracy | 98.0% - 102.0% recovery for the assay. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| LOD/LOQ | To be determined experimentally. |
| Robustness | The method should be insensitive to small, deliberate changes in parameters like flow rate, temperature, and mobile phase composition. |
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for bioanalytical applications. The HPLC-UV method is a cost-effective and straightforward approach for routine quality control of the bulk substance. Both methods are grounded in established analytical principles and, when properly validated according to regulatory guidelines, will yield trustworthy and accurate data to support drug development and manufacturing processes.
References
- 1. This compound CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 1- (2-fluoro-6-(trifloromethyl)benzyl) Urea 830346-46-8 Pharmaceutical Intermediates [hsppharma.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
- 8. 830346-46-8 | this compound - Fluoropharm [fluoropharm.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. starodub.nl [starodub.nl]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea in Modern Drug Discovery
This compound (CAS No. 830346-46-8) is a critical chemical intermediate, most notably in the synthesis of Elagolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] Elagolix is utilized in the management of sex-hormone-dependent diseases, highlighting the industrial and pharmaceutical importance of a robust, scalable, and safe synthesis of its precursors.[1] This document provides a comprehensive guide to the large-scale synthesis of this key urea derivative, focusing on a scientifically sound, safe, and efficient protocol suitable for research and development leading to pilot-scale production.
Strategic Selection of Synthesis Route for Scalability and Safety
Several synthetic routes to this compound have been reported. A common method involves the direct reaction of 2-fluoro-6-(trifluoromethyl)benzylamine with urea in the presence of a strong acid like hydrochloric acid. While seemingly straightforward, this approach can present challenges in controlling reaction exotherms and ensuring consistent product purity on a larger scale.
A more robust and scalable two-step approach, adapted from patented industrial processes, is detailed here.[3] This method begins with the reductive amination of 2-fluoro-6-(trifluoromethyl)benzonitrile in the presence of di-tert-butyl dicarbonate (Boc₂O) to form an N-Boc protected benzylamine intermediate. This intermediate is then deprotected and simultaneously reacted with urea in an acidic medium. This strategy offers superior control over the reaction, minimizes the formation of hazardous byproducts, and is more amenable to large-scale production by avoiding highly toxic and flammable reagents like borane or hazardous organolithium compounds.[3]
Reaction Scheme
Caption: Overall two-step synthesis route.
Detailed Protocol for Large-Scale Synthesis
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis suite with appropriate personal protective equipment (PPE).
Part 1: Synthesis of tert-Butyl (2-fluoro-6-(trifluoromethyl)benzyl)carbamate (Boc-Protected Intermediate)
Rationale: This step converts the starting benzonitrile into the corresponding benzylamine, which is immediately protected with a tert-butyloxycarbonyl (Boc) group. The in-situ protection prevents side reactions and allows for easier handling and purification of the intermediate. The use of a borohydride reducing agent with a nickel or cobalt catalyst is a safer and more scalable alternative to borane reagents.[3]
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
|---|---|
| 2-Fluoro-6-(trifluoromethyl)benzonitrile | 1.0 kg (5.23 mol) |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.37 kg (6.28 mol) |
| Nickel(II) chloride hexahydrate | 248 g (1.04 mol) |
| Sodium borohydride | 396 g (10.46 mol) |
| Methanol | 15 L |
| 10 L Jacketed Glass Reactor | Equipped with overhead stirrer, thermocouple, and addition funnel |
| Filtration apparatus | Buchner funnel, filter flask |
Procedure:
-
Charge the 10 L jacketed glass reactor with 2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 kg), di-tert-butyl dicarbonate (1.37 kg), nickel(II) chloride hexahydrate (248 g), and methanol (10 L).
-
Stir the mixture at room temperature (20-25 °C) to form a suspension.
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Slowly add sodium borohydride (396 g) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water (5 L). Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 3 L).
-
Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
The crude product can be used directly in the next step or purified by silica gel chromatography if a higher purity intermediate is desired.
Part 2: Synthesis of this compound
Rationale: This step involves the acid-catalyzed removal of the Boc protecting group, which generates a carbocation intermediate that is trapped by urea. The use of concentrated hydrochloric acid facilitates both the deprotection and the urea formation in a one-pot fashion.[3] The mechanism involves the protonation of the Boc-carbamate, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid, which decarboxylates to the free amine. The amine then attacks a protonated urea molecule.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
|---|---|
| tert-Butyl (2-fluoro-6-(trifluoromethyl)benzyl)carbamate | (from Part 1, approx. 5.23 mol) |
| Urea | 1.26 kg (20.92 mol) |
| Concentrated Hydrochloric Acid (~37%) | 1.5 L |
| Water | 2.5 L |
| 10 L Jacketed Glass Reactor | Equipped with overhead stirrer, thermocouple, and reflux condenser |
| Filtration and drying equipment | Buchner funnel, vacuum oven |
Procedure:
-
Charge the 10 L jacketed glass reactor with the crude tert-butyl (2-fluoro-6-(trifluoromethyl)benzyl)carbamate from Part 1.
-
Add urea (1.26 kg), water (2.5 L), and concentrated hydrochloric acid (1.5 L).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours.
-
Monitor the reaction by HPLC to confirm the disappearance of the intermediate.
-
Upon completion, cool the reaction mixture to room temperature, and then further cool to 0-5 °C in an ice-water bath.
-
A precipitate of the product will form. Continue stirring at 0-5 °C for 2 hours to maximize crystallization.
-
Collect the solid product by filtration through a Buchner funnel.
-
Wash the filter cake with cold water (2 x 1 L) to remove residual acid and urea.
-
Dry the solid product in a vacuum oven at 45-50 °C to a constant weight.
-
Expected yield: 950 g - 1.1 kg (77-89% over two steps) of a white to off-white solid.[3]
Purification Protocol
The crude product obtained from the synthesis is often of sufficient purity for subsequent steps. However, for applications requiring higher purity, recrystallization is recommended.
Recrystallization Procedure:
-
Solvent Selection: A mixture of isopropanol and water is a suitable solvent system. The product is soluble in hot isopropanol and less soluble upon the addition of water and cooling.
-
Dissolve the crude this compound in a minimal amount of hot isopropanol (approximately 3-4 L per kg of crude product) in a suitably sized reactor.
-
Once fully dissolved, slowly add water (approximately 1.5-2 L per kg of crude product) until the solution becomes slightly turbid.
-
Heat the mixture gently to redissolve any precipitate and then allow it to cool slowly to room temperature with gentle stirring.
-
Further cool the mixture to 0-5 °C and hold for at least 2 hours to complete the crystallization.
-
Collect the purified crystals by filtration, wash with a cold 1:1 mixture of isopropanol/water, and then with cold water.
-
Dry the purified product under vacuum at 50 °C.
Quality Control and Characterization
Analytical testing is crucial to ensure the identity and purity of the synthesized compound.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry | Conforms to the structure |
| Purity | HPLC/UPLC | ≥99.0% |
| Melting Point | Melting Point Apparatus | To be established (literature values may vary) |
| Residual Solvents | Gas Chromatography (GC-HS) | To be defined based on solvents used |
High-Performance Liquid Chromatography (HPLC) Method:
A reverse-phase HPLC method can be used for purity analysis.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Safety Precautions
Hazard Identification: this compound is a hazardous substance.[4][5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
When handling the solid, use a dust mask or work in a ventilated enclosure to avoid inhalation.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Avoid contact with strong oxidizing agents.
Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Workflow Visualization
Caption: Step-by-step synthesis and purification workflow.
References
- 1. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA For Elagolix 830346-46-8 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 3. CN111333548A - Preparation method of 1- (2-fluoro-6- (trifluoromethyl) benzyl) urea - Google Patents [patents.google.com]
- 4. This compound | 830346-46-8 [sigmaaldrich.com]
- 5. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
Application Notes & Protocols: A Framework for Evaluating the Anticancer Potential of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea in Cancer Cell Line Studies
I. Introduction and Scientific Context
1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea (CAS 830346-46-8) is a synthetic organic compound primarily documented in the scientific literature as a key intermediate in the manufacturing of Elagolix[1][2][3][4][5][6]. Elagolix is a gonadotropin-releasing hormone (GnRH) antagonist and is not classified as a cancer therapeutic.
To date, public-domain research specifically detailing the efficacy or mechanism of action of this compound as a direct anticancer agent is not available. However, the broader class of substituted urea compounds has been a fertile ground for the discovery of potent anticancer agents, including kinase inhibitors and compounds that induce cell cycle arrest and apoptosis[7][8]. This provides a strong rationale for investigating the potential antineoplastic properties of novel urea-containing molecules.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the anticancer potential of a novel small molecule, using this compound as a representative case study. The protocols and workflows described herein provide a robust framework for primary screening, mechanistic elucidation, and data interpretation in a cancer cell line context.
II. Compound Characteristics and Preparation for In Vitro Use
A thorough understanding of a compound's physicochemical properties is the bedrock of reliable and reproducible cell-based assays. Incorrect handling or preparation can lead to artifacts such as insolubility, degradation, or inaccurate concentration, confounding downstream results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 830346-46-8 | [1][2] |
| Molecular Formula | C₉H₈F₄N₂O | [3][4] |
| Molecular Weight | 236.17 g/mol | [3][4] |
| Appearance | White to yellow solid | [1][2] |
| Aqueous Solubility | Practically insoluble (0.076 g/L at 25°C) | [1][2] |
| Storage | Store in a cool, dry, well-closed container away from moisture and strong light/heat. | [1][2] |
Protocol 1: Preparation of High-Concentration Stock Solutions
Causality: The compound's poor aqueous solubility necessitates the use of a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. This allows for minimal solvent exposure to the cells during treatment, as the stock is diluted >1000-fold into the culture medium. High solvent concentrations (typically >0.5%) can induce cytotoxicity, independent of the compound's activity.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Calculation: Determine the mass of the compound required for a desired stock concentration (e.g., 10 mM or 20 mM).
-
Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of a 10 mM stock: Mass = 0.010 mol/L × 0.001 L × 236.17 g/mol × 1000 = 2.36 mg.
-
-
Weighing: Carefully weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add the corresponding volume of DMSO to the tube. For the example above, add 1.0 mL of DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect for any remaining particulate matter.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C, protected from light.
III. Phase 1: Primary Screening for Bioactivity
The initial phase of investigation aims to answer a fundamental question: Does the compound exhibit cytotoxic or cytostatic effects against cancer cells? This is typically achieved by measuring cell viability across a range of compound concentrations to determine key pharmacological parameters like the half-maximal inhibitory concentration (IC₅₀).
Caption: General workflow for primary screening of a novel compound.
Protocol 2: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[10]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for 'untreated control' and 'medium only' blanks. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare 2X serial dilutions of the compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. For the untreated control, add 100 µL of medium containing the same final concentration of DMSO as the highest compound dose (e.g., 0.1%).
-
Incubation: Incubate the plate for the desired treatment period (typically 48 or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[11] Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11]
-
Data Acquisition: Place the plate on an orbital shaker for 10-15 minutes to ensure all crystals are fully dissolved. Measure the absorbance (OD) at a wavelength of 570 nm or 590 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average OD of the 'medium only' blanks from all other readings.
-
Calculate percent viability: (OD of treated well / OD of untreated control well) * 100.
-
Plot percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
Table 2: Hypothetical IC₅₀ Data Summary
| Cell Line | Histology | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| HeLa | Cervical Adenocarcinoma | [Experimental Value] |
| Jurkat | T-cell Leukemia | [Experimental Value] |
IV. Phase 2: Mechanistic Elucidation
Once bioactivity is confirmed, the next phase investigates the mechanism of cell death or growth inhibition. Common mechanisms for anticancer compounds include the induction of apoptosis (programmed cell death) or arrest of the cell cycle at critical checkpoints.
Caption: Hypothetical signaling pathway potentially targeted by a novel urea-based inhibitor.
Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane.[12]
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
Materials:
-
Cells treated with the compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) and untreated controls.
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment & Harvesting: Seed cells in 6-well plates and treat for a relevant time period (e.g., 24 or 48 hours). Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use a gentle method like Trypsin-EDTA. Pool all cells from each sample.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes.[13] Discard the supernatant and wash the cell pellet once with cold PBS, then once with 1X Binding Buffer.[13]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[13] Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC to the 100 µL of cell suspension.[13]
-
Incubate for 10-15 minutes at room temperature, protected from light.[13]
-
Add 5 µL of PI Staining Solution.[13] (Note: Some protocols add PI just before analysis).
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]
-
Analysis: Acquire at least 10,000 events per sample. Create a quadrant plot (FITC vs. PI) to quantify the percentage of cells in each population (live, early apoptotic, late apoptotic).
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the cellular DNA content to determine the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16] Because PI binds stoichiometrically to double-stranded DNA, the fluorescence intensity is directly proportional to the amount of DNA.[16] Cells in G2/M have twice the DNA content of cells in G0/G1. Cells in the S phase (DNA synthesis) have an intermediate amount. The assay requires cell fixation to permeabilize the membrane for PI entry.
Materials:
-
Treated and untreated cells.
-
Cold PBS.
-
Ice-cold 70% ethanol.
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[15] RNase A is critical to prevent staining of double-stranded RNA.[16]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect cells as described in the apoptosis protocol (pooling floating and adherent cells).
-
Washing: Wash the cell pellet with 5 mL of cold PBS. Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.[15]
-
Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4-5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[15][17]
-
Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.[15]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.[15] Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.[15]
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[15] Use cell cycle analysis software to model the G0/G1, S, and G2/M peaks from the DNA content histogram.
V. References
-
Thermo Fisher Scientific. (n.d.). Annexin V Staining Protocol for Flow Cytometry. BestProtocols. --INVALID-LINK--
-
Abcam. (n.d.). MTT assay protocol. --INVALID-LINK--
-
Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. --INVALID-LINK--
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. --INVALID-LINK--
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. --INVALID-LINK--
-
BenchChem. (2025). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). The Annexin V Apoptosis Assay. --INVALID-LINK--
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. --INVALID-LINK--
-
PMC. (n.d.). Assaying cell cycle status using flow cytometry. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Flow Cytometry Protocol. --INVALID-LINK--
-
Protocols.io. (2023). MTT (Assay protocol). --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models. --INVALID-LINK--
-
Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. --INVALID-LINK--
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. --INVALID-LINK--
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Determining Cell Viability Using an MTT Assay After NSC260594 Treatment. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. --INVALID-LINK--
-
PubMed. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. --INVALID-LINK--
-
Home Sunshine Pharma. (n.d.). This compound CAS 830346-46-8. --INVALID-LINK--
-
NIH. (2018). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. --INVALID-LINK--
-
Weifang Weimeng Chemical Co., Ltd. (n.d.). 1- (2-fluoro-6-(trifloromethyl)benzyl) Urea 830346-46-8 Pharmaceutical Intermediates. --INVALID-LINK--
-
ACS Publications. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against. --INVALID-LINK--
-
Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. --INVALID-LINK--
-
Preclinical Research CRO. (n.d.). CAS 830346-46-8 this compound. --INVALID-LINK--
-
ChemicalBook. (2025). 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8. --INVALID-LINK--
-
BLDpharm. (n.d.). 830346-46-8|this compound. --INVALID-LINK--
-
Fluoropharm. (n.d.). 830346-46-8 | this compound. --INVALID-LINK--
-
Pharmaffiliates. (n.d.). 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione. --INVALID-LINK--
-
Huateng Pharma. (n.d.). 830346-46-8, Elagolix Intermediates Manufacturer. --INVALID-LINK--
-
SciSpace. (1986). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of de Novo Pyrimidine Nucleotide Biosynthesis. --INVALID-LINK--
-
NIH. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. --INVALID-LINK--
References
- 1. This compound CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 1- (2-fluoro-6-(trifloromethyl)benzyl) Urea 830346-46-8 Pharmaceutical Intermediates [hsppharma.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 830346-46-8, Elagolix Intermediates Manufacturer - Huateng Pharma [en.huatengsci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. biologi.ub.ac.id [biologi.ub.ac.id]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. benchchem.com [benchchem.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for the Development of Potent 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea Derivatives as GnRH Receptor Antagonists
Introduction
The 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea scaffold is a key pharmacophore, notably serving as a crucial intermediate in the synthesis of Elagolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] Elagolix competitively binds to GnRH receptors in the anterior pituitary gland, leading to a dose-dependent suppression of gonadotropins and ovarian hormones.[2][3] This mechanism of action has established its therapeutic utility in managing endometriosis and uterine fibroids. The inherent potential of this scaffold warrants further exploration to develop derivatives with improved potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive framework for researchers engaged in the design, synthesis, and evaluation of novel derivatives of this compound. We will delve into rational drug design strategies, detailed synthetic protocols, robust biological evaluation assays, and in silico prediction of drug-like properties, all grounded in established scientific principles and methodologies.
Rational Drug Design & In Silico Screening
A successful drug discovery campaign commences with a rational approach to molecular design, leveraging structural biology and computational tools to predict and prioritize candidate molecules.
Understanding the Target: The GnRH Receptor
The gonadotropin-releasing hormone receptor (GnRH-R) is a member of the G-protein coupled receptor (GPCR) family.[4] Its activation by GnRH initiates a signaling cascade through Gαq/11 proteins, leading to increased intracellular calcium levels and the subsequent release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] Antagonists physically block the binding of endogenous GnRH, thereby inhibiting this cascade.
Structure-Activity Relationship (SAR) Insights for Urea-Based GnRH Antagonists
The development of potent non-peptide GnRH antagonists has yielded valuable SAR insights. For urea-based scaffolds, including uracil derivatives which share features with our core molecule, certain structural modifications are known to significantly impact potency.[5]
-
The Benzyl Moiety: The substitution pattern on the benzyl ring is critical. The 2-fluoro and 6-trifluoromethyl groups present in the parent scaffold are known to enhance binding affinity.[5] Modifications at other positions of this ring should be approached with caution, as they can alter the crucial interactions within the receptor's binding pocket.
-
The Urea Linker: The urea functional group is a key hydrogen bond donor and acceptor, vital for anchoring the ligand within the receptor.
-
The "Other Side" of the Urea: The second nitrogen of the urea is a prime site for introducing diversity. Attaching various cyclic and acyclic moieties can modulate potency, selectivity, and physicochemical properties. For instance, incorporating heterocyclic rings or functionalized alkyl chains can lead to improved pharmacological profiles.
Molecular Docking Protocol
Molecular docking simulations can provide valuable insights into the binding modes of designed derivatives and help prioritize compounds for synthesis. The crystal structure of the human GnRH receptor in complex with Elagolix (PDB ID: 7BR3) provides an excellent template for these studies.[6][7]
Protocol 1: Molecular Docking of Novel Derivatives into the Human GnRH Receptor
-
Receptor Preparation:
-
Download the crystal structure of the human GnRH receptor (PDB ID: 7BR3) from the RCSB Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands other than the receptor itself.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues at physiological pH (7.4).
-
Define the binding site based on the location of the co-crystallized Elagolix.
-
-
Ligand Preparation:
-
Generate 3D structures of the designed this compound derivatives using a molecular modeling software.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Utilize a validated docking program (e.g., AutoDock, Glide, GOLD).
-
Perform the docking calculations, allowing for flexible ligand conformations.
-
Analyze the resulting docking poses based on their predicted binding energies and interactions with key residues in the binding pocket. Prioritize derivatives that exhibit favorable interactions, such as hydrogen bonds and hydrophobic contacts.
-
Data Presentation: Prioritization of Virtual Hits
| Derivative ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| DERIV-001 | -9.5 | TYR290, ASN212, LYS121 | 2 |
| DERIV-002 | -8.7 | TYR290, GLN106 | 1 |
| DERIV-003 | -10.2 | TYR290, ASN212, LYS121, ASP302 | 3 |
In Silico ADMET & Physicochemical Property Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with key physicochemical parameters, is crucial to minimize late-stage attrition. Numerous open-access and commercial software tools are available for these predictions.[2][8]
Key Properties to Predict:
-
Solubility (LogS): Influences absorption and formulation.
-
Lipophilicity (LogP/LogD): Affects absorption, distribution, and metabolism.[9]
-
Permeability (e.g., Caco-2): Predicts intestinal absorption.[10]
-
Metabolic Stability: Predicts susceptibility to metabolism by cytochrome P450 enzymes.
-
Toxicity: Flags potential liabilities such as hERG inhibition or mutagenicity.
A workflow for integrating these computational tools is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial structure-activity relationship of a novel class of nonpeptidyl GnRH receptor antagonists: 2-arylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the human gonadotropin-releasing hormone receptor GnRH1R reveals an unusual ligand binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes for the Chemical Probe: 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
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For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Modulator of ATP-Sensitive Potassium (KATP) Channels
1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea is a synthetic organic compound available for research purposes.[1][2][3] While direct, extensive biological characterization of this specific molecule as a chemical probe is not widely published, its structural similarity to the sulfonylurea class of drugs, such as Gliclazide, strongly suggests its potential as a modulator of ATP-sensitive potassium (KATP) channels.[4][5][6] Sulfonylureas are a cornerstone in the treatment of type 2 diabetes, and their mechanism of action is well-established.[6][7] They bind to the sulfonylurea receptor (SUR) subunit of the KATP channel, leading to channel closure.[8][9]
These application notes provide a comprehensive guide for researchers to investigate this compound as a chemical probe, with a primary focus on its hypothesized role as a KATP channel inhibitor. The protocols outlined below are based on established methodologies for characterizing KATP channel modulators and will enable a thorough evaluation of the compound's potency, selectivity, and mechanism of action.
Hypothesized Mechanism of Action: Targeting the KATP Channel Complex
KATP channels are hetero-octameric protein complexes that couple the metabolic state of a cell to its electrical excitability.[10][11] They are composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.[9][12] The SUR subunit acts as the primary sensor for intracellular nucleotides (ATP and ADP) and is the binding site for sulfonylurea drugs.[8][13]
In pancreatic β-cells, high glucose levels lead to an increased intracellular ATP/ADP ratio. This results in the closure of KATP channels, membrane depolarization, calcium influx, and subsequent insulin secretion.[14][15] Sulfonylureas mimic the effect of high ATP by binding to the SUR1 subunit and inducing channel closure, thereby stimulating insulin release.[7][8]
Given its sulfonylurea-like structure, this compound is predicted to act as an inhibitor of KATP channels by binding to the SUR subunit. This interaction is expected to trigger a conformational change in the channel complex, leading to pore closure and subsequent modulation of cellular excitability.
Caption: Hypothesized signaling pathway of this compound in pancreatic β-cells.
Applications in Research and Drug Discovery
The investigation of this compound as a KATP channel modulator can have several important applications:
-
Target Validation: Confirming its interaction with specific SUR isoforms (SUR1, SUR2A, SUR2B) can provide a novel chemical tool to probe the physiological roles of different KATP channel subtypes in various tissues, including the pancreas, heart, and brain.[9][10]
-
Structure-Activity Relationship (SAR) Studies: As a distinct chemical entity, it can contribute to a deeper understanding of the structural requirements for KATP channel modulation, aiding in the design of more potent and selective compounds.
-
Disease Modeling: In vitro and in vivo models of diseases involving KATP channel dysfunction, such as certain forms of neonatal diabetes and hyperinsulinism, can be explored using this probe.[10][11]
-
High-Throughput Screening: Once characterized, it can serve as a reference compound in screening campaigns to identify new KATP channel modulators.[16]
Experimental Protocols for Characterization
To rigorously evaluate this compound as a chemical probe, a multi-faceted approach involving cell-based and biophysical assays is recommended.
Cell-Based Functional Assays
These assays are crucial for determining the functional consequences of the probe's interaction with KATP channels in a cellular context.
This assay directly measures the primary physiological outcome of KATP channel inhibition in pancreatic β-cells.
-
Cell Lines: INS-1 or MIN6 cells are suitable models as they retain glucose-stimulated insulin secretion capabilities.[15]
-
Protocol:
-
Cell Culture: Plate INS-1 or MIN6 cells in 24-well plates and culture until they reach 80-90% confluency.[15]
-
Pre-incubation: Wash the cells with a Krebs-Ringer Bicarbonate (KRB) buffer containing a non-stimulatory concentration of glucose (e.g., 2.5 mM). Pre-incubate in this buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.[15]
-
Compound Treatment: Aspirate the pre-incubation buffer and add KRB buffer with 2.5 mM glucose containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Glibenclamide).
-
Incubation: Incubate the plates for 1-2 hours at 37°C.[15]
-
Sample Collection: Collect the supernatant from each well for insulin measurement.[17]
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Plot the concentration-response curve to determine the EC50 value.
-
References
- 1. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
- 2. This compound CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 830346-46-8 | this compound - Fluoropharm [fluoropharm.com]
- 4. Gliclazide EP Impurity A | 70-55-3 [chemicea.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Gliclazide | C15H21N3O3S | CID 3475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Sulfonylurea receptors and mechanism of sulfonylurea action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 10. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are SUR modulators and how do they work? [synapse.patsnap.com]
- 14. Pharmacology of human sulphonylurea receptor SUR1 and inward rectifier K+ channel Kir6.2 combination expressed in HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Screening for potassium channel modulators by a high through-put 86-rubidium efflux assay in a 96-well microtiter plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea in Biological Assays
Welcome to the technical support center for 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea (CAS 830346-46-8). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound, a key intermediate in the synthesis of the GnRH antagonist Elagolix[1][2], and are encountering solubility-related hurdles in their biological assays. Given its classification as "practically insoluble" in aqueous solutions (0.076 g/L at 25°C)[1][2][3], its effective use in experimental settings requires careful consideration and optimization of solubilization strategies.
This document provides a comprehensive resource in a question-and-answer format to directly address the common challenges you may face. We will delve into the underlying principles of these challenges and offer practical, step-by-step protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of this compound. What is the first and most critical step before using it in my assays?
A1: The initial and most crucial step is to prepare a high-concentration stock solution in an appropriate organic solvent. Due to its poor aqueous solubility, directly dissolving the compound in your aqueous assay buffer will lead to immediate precipitation and an inaccurate final concentration.
Expert Insight: The choice of organic solvent is paramount. Dimethyl sulfoxide (DMSO) is the most common and recommended starting point for creating stock solutions of poorly soluble compounds for biological assays[4]. It is a powerful solvent for a wide range of organic molecules and is generally well-tolerated by most cell lines and enzyme assays at low final concentrations (typically ≤0.5%).
Q2: My compound is precipitating when I dilute my DMSO stock solution into my aqueous cell culture medium or assay buffer. What's happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound rapidly leaves the organic solvent and enters the aqueous environment where its solubility is significantly lower[5]. The abrupt change in solvent polarity causes the compound to precipitate.
Here are several strategies to mitigate this, starting with the simplest and most common:
-
Pre-warm the Assay Medium: Always use pre-warmed (typically 37°C) aqueous buffers or cell culture media. Adding a cold solution can decrease the compound's solubility[5].
-
Slow, Gradual Dilution with Agitation: Add the DMSO stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling. This facilitates rapid dispersion and prevents localized high concentrations of the compound that can initiate precipitation[5].
-
Control the Final DMSO Concentration: While DMSO is an excellent solvent, its final concentration in the assay should be kept to a minimum to avoid solvent-induced artifacts and cellular toxicity. A final concentration of ≤0.5% is a standard recommendation, with ≤0.1% being ideal for sensitive assays[5]. If your experimental design requires a high final compound concentration that would necessitate a higher DMSO percentage, you may need to explore alternative solubilization methods.
Q3: I'm still observing precipitation even after following the basic dilution protocols. What are the next-level strategies I can employ?
A3: If basic techniques are insufficient, more advanced formulation strategies can be explored. The choice of method will depend on the specific requirements of your assay.
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents can be considered, such as ethanol or polyethylene glycols (PEGs). However, their compatibility with your specific assay system must be validated[6][7][8].
-
Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain the solubility of hydrophobic compounds in aqueous solutions. This is a common practice in high-throughput screening (HTS) to prevent compound aggregation[9]. Be cautious with cell-based assays, as surfactants can be cytotoxic at higher concentrations[7].
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively "shielding" the hydrophobic parts of the molecule and increasing aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations[6][10][11].
Comparative Table of Common Solubilization Approaches:
| Strategy | Mechanism of Action | Advantages | Considerations |
| Co-solvents (e.g., DMSO) | Reduces the polarity of the aqueous medium. | Simple to implement; widely used. | Potential for cellular toxicity at higher concentrations; compound may still precipitate upon dilution. |
| Surfactants (e.g., Tween-20) | Form micelles that encapsulate the hydrophobic compound. | Effective at low concentrations; can prevent aggregation. | Can interfere with some assays; potential for cytotoxicity in cell-based assays. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with the compound. | Can significantly increase solubility; generally well-tolerated in vitro. | May alter the free concentration of the compound, potentially affecting its biological activity. |
Q4: Could the this compound molecule itself interfere with my assay readouts?
A4: This is a critical consideration, especially in high-throughput screening. The trifluoromethyl (CF3) group, while beneficial for metabolic stability and binding affinity, can sometimes be associated with assay interference[12][13].
-
Fluorescence Interference: Compounds containing fluorinated groups can sometimes exhibit intrinsic fluorescence, which could interfere with fluorescence-based assays (e.g., fluorescent polarization, FRET). It is advisable to run a control with the compound alone (without the biological target) to assess for any background signal.
-
Chemical Reactivity: While the urea and benzyl groups are generally stable, some highly reactive compounds can lead to false positives in assays. This compound is not a known Pan-Assay Interference Compound (PAIN), but it's good practice to be aware of this possibility. If you observe unexpected or inconsistent activity, consider using an orthogonal assay with a different detection method to confirm your results.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a standardized, high-concentration stock solution of this compound for use in biological assays.
Materials:
-
This compound (MW: 236.17 g/mol )[12]
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 2.3617 mg of the compound per 1 mL of DMSO.
-
Weighing: Accurately weigh the desired amount of the compound into a sterile tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can affect compound stability. Use amber vials or wrap tubes in foil to protect from light.
Protocol 2: Step-wise Dilution for Cell-Based Assays
Objective: To prepare working solutions of the compound in cell culture medium while minimizing precipitation.
Materials:
-
10 mM DMSO stock solution of the compound
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in DMSO if your final concentrations are very low.
-
Serial Dilution in Medium:
-
For your highest desired concentration, add the calculated volume of DMSO stock to a tube of pre-warmed medium. The final DMSO concentration should not exceed 0.5%.
-
Add the DMSO stock drop-wise while gently vortexing the medium.
-
Perform serial dilutions from this working solution using pre-warmed medium to achieve your final desired concentrations.
-
-
Visual Inspection: Before adding the working solutions to your cells, visually inspect them for any signs of precipitation (cloudiness or visible particles).
Visualizing the Workflow
Caption: Workflow for preparing and using this compound.
Advanced Troubleshooting
Caption: Decision tree for addressing compound precipitation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elagolix - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Assessment of Clinical Drug‐Drug Interactions of Elagolix, a Gonadotropin‐Releasing Hormone Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of Urea and Dimethyl Sulfoxide on K-Peptide Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pharmtech.com [pharmtech.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea
Welcome to the technical support center for the purification of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea (CAS 830346-46-8). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate, notably in the synthesis of Elagolix.[1][2][3] As a substituted benzylurea containing a sterically hindered and electron-deficient aromatic ring, this compound presents unique purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve high purity.
I. Understanding the Core Purification Challenges
The primary challenges in purifying N-[2-fluoro-6-(trifluoromethyl)benzyl]urea stem from its chemical structure and the common synthetic routes employed. A prevalent synthesis involves the reaction of (2-fluoro-6-(trifluoromethyl)benzyl)carbamate with urea in a hydrochloric acid solution, which typically yields a crude product described as a yellow powder.[4]
Key issues you may encounter include:
-
Color Impurities: The crude product is often a yellow to off-white solid, necessitating decolorization steps.[3][4]
-
Removal of Starting Materials and Reagents: Unreacted urea and benzylamine precursors or their salts may persist in the crude product.
-
Structurally Similar Byproducts: Side reactions can lead to impurities that are difficult to separate due to similar polarity and solubility.
-
Crystallization Difficulties: The presence of fluorine atoms can significantly alter crystal packing, potentially leading to "oiling out," where the compound separates as a liquid instead of a solid, or the formation of poorly crystalline material.[5][6]
-
Poor Solubility: The compound is practically insoluble in water (0.076 g/L at 25 °C), which influences the choice of purification and workup procedures.[3]
This guide will address these challenges systematically, providing both theoretical explanations and practical, step-by-step protocols.
II. Troubleshooting Guide: A Problem-Solution Approach
This section is formatted as a series of common problems encountered during the purification of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea, followed by their potential causes and detailed solutions.
Problem 1: The isolated product is a persistent yellow or off-white solid.
-
Potential Cause 1: Residual Chromophoric Impurities. The yellow hue is likely due to small amounts of highly conjugated or colored impurities formed during the synthesis.
-
Solution 1: Recrystallization with Activated Carbon.
-
Select an appropriate recrystallization solvent system (see FAQ section for solvent selection). A common starting point is a mixture of an alcohol (like ethanol or isopropanol) and water.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
Add a small amount of activated carbon (typically 1-2% w/w of the crude product). Caution: Add the carbon slowly to the hot solution to avoid bumping.
-
Keep the solution at a gentle boil for 5-10 minutes to allow the carbon to adsorb the impurities.
-
Perform a hot gravity filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization in the filter funnel.
-
Allow the filtered solution to cool slowly to induce crystallization.
-
-
Potential Cause 2: Degradation. Although generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could lead to degradation products that are colored.
-
Solution 2: pH Control and Temperature Management.
-
During workup, neutralize the reaction mixture carefully. Avoid strongly basic conditions for extended periods.
-
When performing recrystallization, avoid unnecessarily prolonged heating.
-
Problem 2: "Oiling out" occurs during recrystallization.
-
Potential Cause 1: High Impurity Levels. A significant amount of impurities can depress the melting point of the mixture, causing it to separate as a liquid at a temperature where it is still supersaturated.[6]
-
Solution 1: Preliminary Purification. Before attempting a final recrystallization, consider a preliminary purification step like a slurry wash or flash chromatography to remove the bulk of the impurities.
-
Potential Cause 2: Inappropriate Solvent Choice. The solvent system may be too nonpolar, or the cooling rate may be too rapid.[7]
-
Solution 2: Optimization of Recrystallization Conditions.
-
Solvent Polarity: Increase the polarity of the solvent system. If using an ethanol/water system, for example, increase the proportion of ethanol.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.
-
Seed Crystals: Introduce a few seed crystals of pure N-[2-fluoro-6-(trifluoromethyl)benzyl]urea to the supersaturated solution as it cools to encourage nucleation.
-
Solvent Screening: If the problem persists, a systematic solvent screening is recommended (see table below).
-
Problem 3: Poor recovery after recrystallization.
-
Potential Cause 1: Excessive Solvent Volume. Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[4]
-
Solution 1: Use the Minimum Amount of Hot Solvent. Add the hot recrystallization solvent portion-wise until the solid just dissolves.
-
Potential Cause 2: Premature Crystallization. The product may have crystallized on the filter paper or in the funnel during a hot filtration step.
-
Solution 2: Keep the Apparatus Hot. Preheat the filter funnel and receiving flask before hot filtration. Use a small amount of hot solvent to wash any crystals that form in the funnel into the filtrate.
-
Potential Cause 3: Inappropriate Solvent System. The chosen solvent may have a high solubility for the compound even at low temperatures.
-
Solution 3: Re-evaluate the Solvent System. The ideal solvent should show a large difference in solubility for the compound at high and low temperatures.[8]
Problem 4: Co-elution of impurities during column chromatography.
-
Potential Cause 1: Similar Polarity of Impurities. Byproducts from the synthesis may have very similar polarities to the target compound, making separation on silica gel challenging.
-
Solution 1: Optimize Chromatographic Conditions.
-
Solvent System: Use a less polar solvent system to increase the separation between compounds. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) can be effective.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase. For fluorinated compounds, a pentafluorophenyl (PFP) or other fluorinated phase column can offer unique selectivity.[8] Reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is another option to explore.
-
-
Potential Cause 2: Overloading the Column. Applying too much sample to the column will lead to broad peaks and poor separation.
-
Solution 2: Reduce Sample Load. As a rule of thumb, the amount of sample should be about 1-5% of the mass of the stationary phase for good separation.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent system for N-[2-fluoro-6-(trifluoromethyl)benzyl]urea?
A1: Given the polarity of the urea functional group and the fluorinated aromatic ring, a mixed-solvent system is often a good choice. Here are some systems to screen, starting with the most likely to succeed:
| Solvent System (v/v) | Rationale |
| Ethanol/Water | The compound should be soluble in hot ethanol and less soluble in water. Water acts as the anti-solvent.[9] |
| Isopropanol/Water | Similar to ethanol/water, but isopropanol is less polar and may offer different selectivity for impurities. |
| Ethyl Acetate/Hexanes | A less polar system. The compound should be soluble in ethyl acetate, with hexanes acting as the anti-solvent. |
| Toluene | Can be effective for aromatic compounds, and may provide good crystals upon slow cooling. |
Q2: How can I monitor the progress of my purification by Thin Layer Chromatography (TLC)?
A2: N-[2-fluoro-6-(trifluoromethyl)benzyl]urea has a UV-active aromatic ring, making it visible under a UV lamp at 254 nm on a TLC plate with a fluorescent indicator.[2]
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes) is a good starting point for developing a TLC method on a silica gel plate.
-
Visualization:
-
UV Light (254 nm): The compound will appear as a dark spot against the fluorescent background. This is a non-destructive method.[2]
-
Staining: If UV visualization is not sensitive enough, or to visualize non-UV active impurities, a stain can be used. A potassium permanganate stain is a good general-purpose choice. For urea-specific compounds, staining with o-tolidine after exposure to chlorine gas can be highly selective.[10][11]
-
Q3: My NMR spectrum shows unexpected peaks after purification. What could they be?
A3: Besides residual solvents, common process-related impurities could include:
-
Unreacted Starting Materials: Check for peaks corresponding to 2-fluoro-6-(trifluoromethyl)benzylamine or its carbamate precursor.
-
Symmetrically Disubstituted Urea: A potential side product is the symmetrical urea formed from the reaction of two molecules of the benzylamine with a carbonyl source.
-
Residual Solvents: Common solvents from synthesis and purification (e.g., methanol, ethanol, ethyl acetate, hexanes, toluene) are frequent contaminants. Consult established tables of NMR chemical shifts for common laboratory solvents to identify these.[12][13][14]
Q4: What is the best way to handle the "crude yellow powder" after the initial synthesis?
A4: A robust workup procedure is critical before attempting crystallization or chromatography.
Caption: Recommended workup workflow.
IV. Experimental Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)
-
Place the crude N-[2-fluoro-6-(trifluoromethyl)benzyl]urea in an Erlenmeyer flask.
-
Add the minimum volume of hot ethanol to completely dissolve the solid.
-
If the solution is colored, add activated carbon and perform a hot gravity filtration as described in the troubleshooting section.
-
Heat the solution to near boiling and add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice-water bath for at least 30 minutes to maximize recovery.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the product. A good starting point is 30% ethyl acetate in hexanes.
-
Column Packing: Dry pack a silica gel column.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Start with a nonpolar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (gradient elution). Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: Decision tree for chromatography.
V. References
-
Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (n.d.). Royal Society of Chemistry.
-
TLC Visualization Reagents. (n.d.). EPFL.
-
TLC Visualization Reagents Guide. (n.d.). Scribd.
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo.
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
-
Recrystallization help. (2013). Reddit.
-
Technique Series: Recrystallization (urea as an example). (2016). YouTube.
-
TLC for urea. (2023). Reddit.
-
Single Solvent Recrystallization. (n.d.). University of Toronto.
-
Urea extraction crystallization. (n.d.). Wikipedia.
-
1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA. (2025). ChemicalBook.
-
Elagolix Sodium-impurities. (n.d.). Pharmaffiliates.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ResearchGate.
-
NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
-
1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA. (2025). ChemicalBook.
-
1-(2-fluoro-6-(trifloromethyl)benzyl) Urea 830346-46-8 Pharmaceutical Intermediates. (n.d.). gihichemicals.com.
-
Preparation method of 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea. (n.d.). Google Patents.
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (2015). PMC.
-
Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. (2021). ResearchGate.
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
-
Product Class 6: Benzylic Fluorides. (n.d.). Science of Synthesis.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Journal of Biomedical Research & Environmental Sciences.
-
Separation of 4-((Benzyl)amino)butyramide on Newcrom R1 HPLC column. (n.d.). SIELC.
-
Benzylamines. (n.d.). Organic Chemistry Portal.
-
Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. (2002). ResearchGate.
-
Stability of 5-aminolevulinic acid in aqueous solution. (1998). PubMed.
-
Formation rate of benzyl cations in various aqueous solutions containing different concentrations of acid but with a specific proton activity in lignin acidolysis. (2000). ResearchGate.
-
Reaction of essentially free benzyl cations with acetonitrile; synthesis of ethanimidic carboxylic anhydrides and unsymmetrical diacylamines. (2000). Penn State Research Database.
-
Synthesis and bioactivity of some fluorine‐containing benzoyl arylureas. Part II: Insecticidal products in which the aryl group bears a polyfluoroalkoxy or (polyfluoroalkoxy)alkoxy side chain. (1993). ResearchGate.
References
- 1. quora.com [quora.com]
- 2. silicycle.com [silicycle.com]
- 3. GSRS [precision.fda.gov]
- 4. CN111333548A - Preparation method of 1- (2-fluoro-6- (trifluoromethyl) benzyl) urea - Google Patents [patents.google.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. epfl.ch [epfl.ch]
- 11. scribd.com [scribd.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Stability of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
Welcome to the technical support center for 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea (CAS 830346-46-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various experimental settings. As a key intermediate in the synthesis of pharmaceuticals like Elagolix, understanding its stability profile is critical for ensuring the integrity of your research and development processes.[1][2] This document offers a comprehensive overview in a question-and-answer format, along with troubleshooting guides and detailed experimental protocols.
General Stability Profile
This compound is a white to yellow solid.[1][2] The presence of the trifluoromethyl group generally enhances the chemical and thermal stability of the molecule. However, like other N-substituted ureas, it is susceptible to degradation under certain conditions, primarily through hydrolysis of the urea moiety. The recommended storage for the solid material is in a cool, dry, and well-closed container, protected from moisture and strong light.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are anticipated to be hydrolysis, and to a lesser extent, thermal and photodegradation.
-
Hydrolysis: This is the most probable degradation route for urea derivatives. The urea bond can be cleaved under acidic or basic conditions to yield 2-fluoro-6-(trifluoromethyl)benzylamine and isocyanic acid (which would further decompose to ammonia and carbon dioxide). In aqueous solutions, urea compounds are generally most stable in a pH range of 4-8.[3]
-
Thermal Decomposition: At elevated temperatures, N-substituted ureas can decompose. Theoretical studies on similar urea derivatives suggest a pathway involving a four-center pericyclic reaction to yield a substituted isocyanate (2-fluoro-6-(trifluoromethyl)benzyl isocyanate) and ammonia.
-
Photodegradation: While the trifluoromethyl group can enhance stability, aromatic compounds can still be susceptible to photodegradation. For related benzoylurea compounds, cleavage of the urea-bridge has been observed as a degradation pathway.[4] Therefore, it is advisable to protect solutions from prolonged exposure to UV light.
Q2: How stable is this compound in common organic solvents?
While specific quantitative stability data for this compound in various organic solvents is not extensively available in public literature, we can infer its likely behavior based on general principles of organic chemistry and data from related compounds. The stability will largely depend on the type of solvent (protic vs. aprotic) and the presence of any impurities.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can participate in hydrogen bonding and may facilitate the hydrolysis of the urea linkage, especially if acidic or basic impurities are present. Water, in particular, is a reactant in hydrolysis. The compound is practically insoluble in water (0.076 g/L at 25 °C), which will limit aqueous degradation of the undissolved solid.[1][2]
-
Aprotic Solvents (e.g., Acetonitrile, DMSO, THF): In high-purity aprotic solvents, the compound is expected to be more stable as these solvents do not directly participate in hydrolysis. However, the presence of trace amounts of water, acids, or bases can still initiate degradation. DMSO, while aprotic, can be hygroscopic and may contain acidic impurities from oxidation, which could affect long-term stability.
Q3: I am observing unexpected peaks in my HPLC analysis after storing my stock solution. What could be the cause?
The appearance of new peaks in your chromatogram is likely due to the degradation of this compound. The most probable cause is hydrolysis, especially if your stock solution was prepared in a protic solvent or an aprotic solvent containing water.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. For aprotic solvents, consider using freshly opened bottles or those stored under an inert atmosphere.
-
Storage Conditions: Store your stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light. It is recommended to prepare fresh solutions for critical experiments.
-
pH of the Medium: If working with aqueous or partially aqueous solutions, ensure the pH is buffered within a neutral to slightly acidic range (pH 4-7) to minimize hydrolysis.
-
Container Material: Use inert container materials such as glass or polypropylene. Avoid reactive plastics or containers with leachable components.
Q4: What are the expected degradation products I should look for in my analysis?
Based on the known degradation pathways of urea derivatives, the primary degradation products to monitor would be:
-
2-fluoro-6-(trifluoromethyl)benzylamine: Resulting from the hydrolytic cleavage of the urea bond.
-
2-fluoro-6-(trifluoromethyl)benzyl isocyanate: A potential product of thermal decomposition. This is a reactive intermediate and may further react with any nucleophiles present in the solution.
The diagram below illustrates the potential hydrolytic degradation pathway.
References
troubleshooting off-target effects of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
Here is the technical support center for troubleshooting off-target effects of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for this compound. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering unexpected results or potential off-target effects during their experiments. As a compound with limited publicly available biological data, a systematic approach to identifying and validating its activity is crucial. This center provides a framework for that investigation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in a research setting.
Q1: What is the known primary target and mechanism of action for this compound?
A1: Currently, this compound is primarily documented in the literature as a chemical intermediate used in the synthesis of the drug Elagolix. There is a lack of extensive public data on its own specific biological targets or primary mechanism of action. Therefore, it should be treated as an exploratory compound, and any observed biological activity requires rigorous validation.
Q2: My experiment is showing a strong phenotype. Does this mean I've discovered its primary target?
A2: While possible, a strong phenotype should be interpreted with caution. It could be the result of potent, on-target activity, a significant off-target effect, or a non-specific artifact. It is essential to perform a series of validation experiments to distinguish between these possibilities. This guide provides workflows for this validation process.
Q3: The compound has a urea moiety. What does this suggest about its potential biological activity?
A3: The urea functional group is a "privileged scaffold" in medicinal chemistry, known for its ability to form stable hydrogen bonds with protein and receptor targets.[1] Urea-containing compounds have a broad range of biological activities and have been developed as anticancer, antibacterial, and antiviral agents, among others.[1][2] Notably, many kinase inhibitors incorporate a bi-aryl urea structure.[3] Therefore, it is plausible that this compound could interact with kinases or other enzyme classes.
Q4: This compound is poorly soluble in aqueous solutions. How can this affect my results?
A4: Poor aqueous solubility is a critical experimental challenge.[4] It can lead to compound precipitation in your assay, resulting in variable and irreproducible data.[4][5] Furthermore, at higher concentrations, some poorly soluble compounds can form aggregates that non-specifically inhibit proteins, leading to false-positive results.[6][7] It is crucial to determine the kinetic solubility of the compound in your specific assay media and to work below this concentration.[8]
Part 2: Troubleshooting Guide for Off-Target Effects
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Irreproducible Assay Results
Question: I am observing high variability in my assay readout between replicate wells and across different experiments. What could be the cause?
Potential Causes & Recommended Actions:
-
Compound Precipitation: Due to its low aqueous solubility, the compound may be precipitating out of solution when diluted from a DMSO stock into your aqueous assay buffer. This is a common issue with hydrophobic molecules.[5]
-
Action 1: Determine Kinetic Solubility. Use a method like nephelometry or visual inspection of serial dilutions to determine the concentration at which the compound begins to precipitate in your specific assay medium. Ensure all experiments are conducted at concentrations below this limit.[8]
-
Action 2: Optimize Dilution Protocol. Prepare intermediate dilutions in DMSO before the final dilution into the aqueous buffer. When making the final dilution, add the compound stock to the buffer while vortexing to ensure rapid mixing and reduce the chance of precipitation.[9]
-
Action 3: Include a Surfactant. In biochemical assays, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help maintain the solubility of hydrophobic compounds and prevent aggregation-based artifacts.[6]
-
-
Compound Degradation: The compound may be unstable in your assay conditions (e.g., due to pH, temperature, or light exposure).
-
Action: Assess Compound Stability. Use an analytical method like HPLC-MS to analyze the integrity of the compound in your assay buffer over the time course of your experiment.
-
Issue 2: Unexpected Cellular Phenotype or Toxicity
Question: I'm observing a potent cellular effect (e.g., cytotoxicity, cell cycle arrest, morphological changes) that was not anticipated. How do I determine if this is a specific on-target effect or an off-target liability?
Potential Causes & Recommended Actions:
-
Broad Kinase Inhibition: The urea scaffold is common in kinase inhibitors.[3][10] The observed phenotype could be due to the inhibition of one or more kinases critical for cell viability or proliferation.
-
Action 1: Perform Kinome Profiling. Screen the compound against a large panel of kinases (kinome profiling) to identify potential off-target kinase interactions. Several commercial services offer panels of over 300 kinases.[11][12][13] This will provide a selectivity profile for your compound.
-
Action 2: Western Blot Analysis. Based on the kinome profiling results, use Western blotting to probe the phosphorylation status of downstream substrates of the identified off-target kinases in your cell model. A change in phosphorylation that correlates with compound treatment provides evidence of target engagement in a cellular context.[14]
-
-
Interaction with Other Common Off-Target Classes: The compound may be interacting with other proteins known to cause adverse effects, such as GPCRs, ion channels, or transporters.
-
Non-Specific Cytotoxicity: The observed effect may not be due to a specific protein interaction but rather to non-specific mechanisms like membrane disruption or mitochondrial toxicity, especially at higher concentrations.
-
Action 1: Test a Structurally Related Inactive Control. Synthesize or obtain a close structural analog of the compound that you hypothesize to be inactive. If this "dead" control compound does not produce the same cellular phenotype, it strengthens the case that the activity of the parent compound is due to a specific structural feature.
-
Action 2: Perform Counter-Screens. Use assays that can detect non-specific activity. For example, if you are using a luciferase-based reporter assay, run an assay with purified luciferase enzyme to check for direct inhibition.[6]
-
Workflow for Investigating an Unexpected Cellular Phenotype
Caption: Workflow for characterizing an unexpected cellular phenotype.
Issue 3: Discrepancy Between Biochemical and Cellular Activity
Question: My compound is potent in a biochemical (e.g., purified enzyme) assay, but shows weak or no activity in a cell-based assay. What could explain this?
Potential Causes & Recommended Actions:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Action: Run a Permeability Assay. Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of the compound.
-
-
High Protein Binding: The compound may be binding extensively to proteins in the cell culture medium (e.g., albumin), reducing the free concentration available to enter the cells.
-
Action: Measure Plasma Protein Binding. Determine the fraction of the compound bound to plasma proteins. This will help you understand the difference between the nominal concentration you add to the medium and the actual free concentration.
-
-
Cellular Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Action: Use Efflux Pump Inhibitors. Re-run your cellular assay in the presence of known efflux pump inhibitors (e.g., verapamil). If the potency of your compound increases, it suggests that efflux is a contributing factor.
-
-
Rapid Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Action: Assess Metabolic Stability. Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time using LC-MS to determine its metabolic half-life.
-
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target protein in intact cells.[19][20][21] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blot apparatus, specific antibodies for the target protein)
Procedure:
-
Cell Treatment: Culture your cells to ~80% confluency. Treat the cells with the desired concentration of the compound or with DMSO (vehicle control) for a specific duration (e.g., 1 hour) at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
-
Thermal Challenge: Place the PCR tubes in a thermocycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 3°C increments). Immediately cool the samples to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cell debris.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting.
-
Data Interpretation: Plot the relative amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift of the melting curve to higher temperatures in the compound-treated sample indicates that the compound has bound to and stabilized the target protein.
CETSA Workflow Diagram
Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA).
Part 4: Data Summary Table
The following table should be used to systematically log your findings as you troubleshoot the activity of this compound.
| Parameter | Method | Result | Interpretation/Notes |
| Purity | HPLC-MS | >98% | Ensure starting material is pure. |
| Aqueous Solubility | Nephelometry | < 1 µM | Practically insoluble.[9] |
| Kinetic Solubility (Assay Buffer) | Turbidimetric Assay | e.g., 5 µM | Defines the maximum concentration for reliable experiments. |
| Biochemical IC50 (Primary Target) | Enzyme Kinetics | TBD | To be determined by the researcher. |
| Cellular EC50 (Phenotypic Assay) | Cell-Based Assay | TBD | To be determined by the researcher. |
| Kinase Selectivity (S-Score) | Kinome Profiling | TBD | A lower score indicates higher selectivity.[13] |
| Off-Target Hits (>50% inhibition) | Safety Panel Screen | TBD | List any significant hits from a standard safety panel. |
| Target Engagement in Cells | CETSA | Yes/No | Confirms the compound binds its intended target in a cellular milieu. |
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and biological activity of urea derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 14. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. ChemPartner [chempartner.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. wuxibiology.com [wuxibiology.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Technical Support Center: Synthesis of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key pharmaceutical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Overview of Synthetic Strategies
This compound is a crucial building block, notably in the synthesis of Elagolix.[1][2] Its synthesis typically begins with the precursor 2-fluoro-6-(trifluoromethyl)benzylamine.[3] Two primary routes are commonly employed to introduce the urea moiety:
-
Route A: Direct Ureation. This is a straightforward, one-pot method involving the reaction of 2-fluoro-6-(trifluoromethyl)benzylamine directly with urea, usually under acidic conditions.[1][4]
-
Route B: Isocyanate Intermediate. This two-step approach involves the conversion of the starting benzylamine into a highly reactive isocyanate intermediate, which is then trapped with ammonia or an ammonia equivalent. The formation of the isocyanate can be achieved with reagents like phosgene, triphosgene, or through a Curtius rearrangement.[5][6]
Each pathway, while effective, presents a unique set of potential side reactions and purification challenges that require careful control of reaction parameters.
Caption: Overview of the two primary synthetic routes to the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction resulted in a low yield and my TLC/HPLC analysis shows a significant amount of unreacted benzylamine. What went wrong?
A1: This is a common issue pointing towards incomplete conversion. The root cause often lies in reaction kinetics, reagent stoichiometry, or deactivation of the reactive intermediate.
Possible Causes & Recommended Actions:
| Probable Cause | Explanation | Recommended Action |
| Insufficient Temperature or Time | The reaction of an amine with urea requires overcoming an activation energy barrier. Inadequate heat or time will result in a stalled reaction. | Gradually increase the reaction temperature to reflux and monitor by TLC/HPLC every 2-4 hours until the starting amine spot disappears. A typical reflux time is 10-12 hours.[4] |
| Moisture in the Reaction | If using an isocyanate route (Route B), water will rapidly hydrolyze the isocyanate back to the starting benzylamine.[5] | Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Incorrect pH (Route A) | The direct reaction with urea is typically acid-catalyzed. If the medium is not sufficiently acidic, the reaction rate will be impractically slow. | The reaction is often run in a mixture of water and concentrated HCl.[1] Ensure the pH is strongly acidic before heating. |
| Poor Quality of Urea | Urea can decompose upon storage, especially in the presence of moisture, forming ammonia and isocyanic acid. Impure urea can introduce side products. | Use a fresh, high-purity source of urea. |
Q2: I isolated a white, crystalline solid with a much higher melting point than the expected product, and it's poorly soluble in most solvents. What is it?
A2: You have likely synthesized the symmetrical urea byproduct, N,N'-bis(2-fluoro-6-(trifluoromethyl)benzyl)urea . This is the most common and troublesome side product.
Mechanism of Formation: This byproduct forms when two molecules of the benzylamine react with one carbonyl source.
-
In Route A, this can occur if the local concentration of the reactive intermediate (isocyanic acid, from urea decomposition) is low compared to the benzylamine.
-
In Route B, it is the classic result of one molecule of the benzyl isocyanate intermediate reacting with a molecule of unreacted benzylamine.
Caption: Pathway for the formation of the N,N'-dibenzylurea byproduct.
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess of the urea or ammonia source relative to the benzylamine to ensure the reactive intermediate is fully consumed to form the desired product.
-
Reverse Addition: When generating an isocyanate in situ, it is often best to add the benzylamine solution slowly to the solution of the phosgene equivalent. This maintains a low concentration of the amine, minimizing its ability to act as a nucleophile and form the dimer.[6]
-
Purification: This byproduct is typically much less soluble than the desired product. It can often be removed by careful recrystallization. Slurrying the crude product in a hot solvent like isopropanol or acetonitrile may selectively dissolve the desired product, leaving the byproduct behind.
Q3: My final product is an oil or a low-melting solid that is difficult to crystallize. How can I purify it?
A3: An oily or impure solid suggests the presence of multiple contaminants, likely a mixture of starting material and various side products. A systematic purification workflow is required.
Caption: A systematic workflow for purifying the crude product.
Step-by-Step Purification Protocol:
-
Aqueous Wash: Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1M HCl (to remove any unreacted basic benzylamine), then with saturated sodium bicarbonate solution (to remove acidic byproducts), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Induce Crystallization: Attempt to crystallize the resulting residue. Start with a single solvent system (e.g., isopropanol, ethyl acetate) or a binary system (e.g., ethyl acetate/hexanes, methanol/water). Scratching the flask with a glass rod or adding a seed crystal can help induce crystallization.
-
Column Chromatography: If crystallization fails, column chromatography is the definitive method. Use a silica gel stationary phase with a gradient elution system, typically starting with a non-polar mixture (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate.
Frequently Asked Questions (FAQs)
-
Q: Which synthetic route is better, Direct Ureation (A) or the Isocyanate Intermediate (B)?
-
A: For laboratory-scale synthesis, Route A (Direct Ureation) is often preferred due to its operational simplicity and avoidance of highly toxic and moisture-sensitive reagents like phosgene or isocyanates.[7][8] Route B may offer higher yields and purity if the isocyanate handling is optimized, making it potentially more suitable for large-scale industrial production where specialized equipment is available.
-
-
Q: What is the most critical parameter to control during the reaction?
-
A: Temperature control. In Route A, sufficient heat is needed to drive the reaction to completion. In Route B, generating the isocyanate can be exothermic, and overheating can lead to unwanted polymerization or side reactions. Careful temperature management is key to success in both pathways.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of techniques is recommended. Melting point provides a quick assessment of purity (a sharp melting point close to the literature value indicates high purity). ¹H and ¹⁹F NMR spectroscopy will confirm the structure and identify any protonated or fluorinated impurities. Mass spectrometry will confirm the molecular weight of the product.[9]
-
Key Experimental Protocols
Protocol: Synthesis via Direct Ureation (Route A)
This protocol is adapted from methodologies described in patent literature.[1][4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-6-(trifluoromethyl)benzylamine (1.0 eq), urea (1.5 eq), water (10 vol), and concentrated hydrochloric acid (3 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting benzylamine spot is no longer visible (typically 10-12 hours).
-
Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C for 1-2 hours to maximize precipitation.
-
Isolation: Collect the resulting white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove excess urea and salts.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white solid.[2]
References
- 1. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
- 2. This compound CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN111333548A - Preparation method of 1- (2-fluoro-6- (trifluoromethyl) benzyl) urea - Google Patents [patents.google.com]
- 5. Benzyl isocyanate – general description and application [georganics.sk]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. cheops-tsar.de [cheops-tsar.de]
- 8. actsafe.ca [actsafe.ca]
- 9. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents [patents.google.com]
Technical Support Center: A Troubleshooting Guide to Increasing the Purity of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea (CAS 830346-46-8). This guide is designed for researchers, scientists, and drug development professionals actively working with this key pharmaceutical intermediate, notably used in the synthesis of Elagolix.[1][2] Achieving high purity (>99.5%) is critical for downstream applications and regulatory compliance. This document provides a structured, question-and-answer-based approach to troubleshooting common purity challenges, backed by detailed protocols and scientific rationale.
Section 1: Initial Purity Assessment & Impurity Profiling
Effective purification begins with a thorough understanding of the problem. You must first identify and, where possible, quantify the impurities present in your crude material. This initial analysis dictates the most efficient purification strategy.
Q1: What is the critical first step before attempting any purification?
A1: The indispensable first step is to establish a robust analytical method to accurately assess the purity of your current material. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard.[3][4] This method should be capable of separating the main compound from its potential process-related and degradation impurities.
-
Why it's critical: Without a reliable analytical method, you cannot measure the success of your purification attempts. It provides the baseline and allows you to track the removal of specific impurities, ensuring that the chosen purification technique is actually effective.
-
Recommended Starting Point: A reversed-phase HPLC (RP-HPLC) method using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a versatile starting point for a molecule with this polarity (LogP ≈ 3.1).[1][2]
Q2: What are the likely impurities I should be looking for?
A2: Impurities can be broadly categorized into three groups: unreacted starting materials, byproducts from side reactions during synthesis, and degradation products. Understanding the synthesis route is key to predicting potential impurities.[5][6]
| Impurity Category | Potential Compounds | Rationale / Origin |
| Starting Materials | 2-Fluoro-6-(trifluoromethyl)benzylamine | Incomplete reaction of the starting amine. |
| Urea (or urea source) | Excess or unreacted urea. | |
| Synthesis Byproducts | 1,3-Bis(2-fluoro-6-(trifluoromethyl)benzyl)urea | Reaction of the product with another molecule of the starting benzylamine. |
| Impurities from raw materials (e.g., benzaldehyde) | Contaminants present in the initial benzyl chloride or benzylamine starting material can carry through the synthesis.[7] | |
| Degradation Products | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | Hydrolysis of the starting amine or the final product under certain pH conditions. |
| Biuret | A common impurity in urea, formed by the condensation of two urea molecules at elevated temperatures.[8] |
Q3: My analytical data shows several unknown peaks. How can I identify them?
A3: Identifying unknown impurities requires a combination of stressed studies and advanced analytical techniques.
-
Forced Degradation Studies: Intentionally subjecting your compound to harsh conditions (acid, base, oxidation, heat, light) can help generate potential degradation products in a controlled manner.[9][10] This provides insight into the molecule's intrinsic stability and helps confirm if unknown peaks in your sample are degradants. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown impurities as they elute from the column. This mass data provides crucial clues to the molecular formula and structure of the impurity, which can then be confirmed by synthesizing the suspected compound or through advanced NMR studies.
Section 2: Purification Strategy & Troubleshooting
Once you have a profile of your impurities, you can select the most appropriate purification strategy. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a purification strategy.
Q4: My initial purity is low (<95%) with a yellowish tint. What's the most effective first purification step?
A4: For low-purity, solid materials, recrystallization is the most effective, economical, and scalable first step.[12] It is excellent for removing bulk impurities and colored components. The principle relies on the difference in solubility between your compound and the impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while the impurities either remain in solution or are insoluble at high temperatures (and can be filtered off).[13]
-
Causality: The slow formation of a crystal lattice is a highly selective process. As the solution cools, the molecules of this compound preferentially arrange themselves into a stable crystal structure, physically excluding the differently shaped impurity molecules, which remain in the mother liquor.[12]
Q5: Recrystallization isn't working well, and I see multiple peaks very close to my main product peak in the HPLC. What should I do?
A5: Closely eluting peaks indicate impurities with similar polarity and structure to your target compound. In this scenario, the selectivity of column chromatography is required.
-
Normal-Phase Flash Chromatography: Using silica gel is a good option. Given the compound's structure, a gradient elution from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to a more polar one will likely be effective.
-
Reversed-Phase Preparative HPLC: For the highest purity, preparative RP-HPLC is the method of choice. It offers superior resolution for separating structurally similar analogs. This is often used as a final polishing step to remove trace impurities and achieve >99.8% purity.[14]
Q6: My compound is streaking and showing poor peak shape (tailing) on my silica gel column. What is happening?
A6: This is a classic problem when purifying compounds with basic functional groups, like the urea moiety, on standard silica gel.
-
The Cause: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can have strong, non-ideal interactions with the basic nitrogen atoms in your urea compound, causing it to "stick" to the stationary phase and elute slowly and unevenly, resulting in tailing.
-
The Solution: Deactivate the silica gel. This can be achieved by adding a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA) will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[15] Alternatively, using a different stationary phase like neutral or basic alumina can also solve this issue.[16]
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are starting points. Optimization for your specific impurity profile and scale is necessary. Always handle chemicals in a fume hood with appropriate personal protective equipment.
Protocol 1: Recrystallization
This protocol outlines a general procedure for purifying the compound via single-solvent or two-solvent recrystallization.
Caption: Step-by-step workflow for the recrystallization process.
-
Solvent Screening: The key to success is finding the right solvent. Given the compound is practically insoluble in water, organic solvents are necessary.[1][17] Test solubility in small vials with solvents like isopropanol, ethanol, ethyl acetate, and toluene.
System Type Primary Solvent (for dissolution) Anti-Solvent (for precipitation) Rationale Single Solvent Isopropanol (IPA) or Ethanol N/A The compound should be highly soluble in hot IPA but sparingly soluble in cold IPA. Two-Solvent Ethyl Acetate or Acetone Hexane or Heptane Dissolve in the minimum amount of hot ethyl acetate, then slowly add hexane until turbidity persists. Reheat to clarify and then cool slowly. -
Procedure:
-
Place 1.0 g of the crude material in an Erlenmeyer flask with a stir bar.
-
Add the chosen primary solvent (e.g., Isopropanol) portion-wise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum to a constant weight.
-
Analyze the purity of the crystals and the mother liquor by HPLC to assess the effectiveness of the purification.
-
Protocol 2: Flash Column Chromatography
This protocol is for separating closely-related impurities using silica gel.
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. The goal is to find a system where the target compound has an Rf value of approximately 0.2-0.3.[15] A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and use pressure to pack the bed, ensuring there are no cracks or air bubbles.
-
-
Sample Loading: For best results, use dry loading.
-
Dissolve your crude compound in a minimal amount of a strong solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column. For example, move from 5% Ethyl Acetate in Hexane to 10%, then 15%, etc. Remember to add 1% triethylamine to both solvents if tailing is an issue.
-
Collect fractions and analyze them by TLC or HPLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
- 1. This compound CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 1- (2-fluoro-6-(trifloromethyl)benzyl) Urea 830346-46-8 Pharmaceutical Intermediates [hsppharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN111333548A - Preparation method of 1- (2-fluoro-6- (trifluoromethyl) benzyl) urea - Google Patents [patents.google.com]
- 6. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urea - Wikipedia [en.wikipedia.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. youtube.com [youtube.com]
- 13. caod.oriprobe.com [caod.oriprobe.com]
- 14. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. alfa-labotrial.com [alfa-labotrial.com]
Technical Support Center: Overcoming Poor Cell Permeability of Urea-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with urea-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the common challenge of poor cell permeability with this important class of compounds. My aim is to equip you with the foundational knowledge and practical protocols to diagnose and resolve permeability issues in your experiments, ensuring your research progresses efficiently and effectively.
Introduction: The Permeability Paradox of Urea-Based Inhibitors
Urea-based compounds are a cornerstone in medicinal chemistry, with many demonstrating potent inhibitory activity against a range of biological targets, including kinases and various enzymes.[1][2] The urea moiety is particularly effective at forming key hydrogen bond interactions within the active sites of target proteins.[3] However, the very physicochemical properties that make them excellent binders—specifically their hydrogen bonding capacity—often contribute to their greatest downfall in a cellular context: poor membrane permeability.[3][4]
This guide will walk you through understanding the underlying causes of this issue, methods to assess permeability, and a suite of strategies to improve the cellular uptake of your urea-based inhibitors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering unexpected results with urea-based inhibitors in cell-based assays.
Q1: My urea-based inhibitor shows excellent potency in biochemical assays but is significantly less active or inactive in cell-based assays. Is this a permeability issue?
A1: This is a classic indicator of poor cell permeability. A significant drop in potency (often several orders of magnitude) between a cell-free (biochemical) and a cell-based assay strongly suggests that the compound is not reaching its intracellular target in sufficient concentrations. Other factors could be at play, such as rapid metabolism or active efflux, but poor permeability is a primary suspect for compounds with multiple hydrogen bond donors and acceptors, like ureas.[5][6]
Q2: What are the key physicochemical properties of my urea-based inhibitor that I should be concerned about for cell permeability?
A2: The most critical parameters are guided by principles like Lipinski's Rule of Five.[5][6][7] For urea-based inhibitors, pay close attention to:
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The urea functional group itself contains two donors (the N-H groups) and one acceptor (the carbonyl oxygen). Substituents on the urea can further increase these counts. Generally, having more than 5 HBDs and more than 10 HBAs is associated with poor permeability.[5][6]
-
Polar Surface Area (PSA): This is a measure of the surface sum over all polar atoms. A high PSA is often correlated with poor membrane permeability.
-
Molecular Weight (MW): While not always a direct cause, larger molecules (typically >500 Daltons) can have more difficulty crossing the cell membrane.[8][9]
-
Lipophilicity (LogP): This value indicates the compound's partitioning between an oily and an aqueous phase. An optimal LogP is required; compounds that are too hydrophilic or too lipophilic may exhibit poor permeability.
Q3: How can I quickly assess if my compound is cell-permeable?
A3: Several in vitro assays can provide a good indication of permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[10] It's a cost-effective first pass to assess a compound's ability to cross a lipid barrier.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[11][12][13] It can measure both passive diffusion and active transport, providing a more comprehensive view of a compound's absorption characteristics.[11][12][14]
Q4: Could active efflux be the reason for my inhibitor's low cellular activity?
A4: Yes, this is a strong possibility. Many cells express efflux pumps, such as P-glycoprotein (P-gp), which actively transport certain compounds out of the cell, preventing them from reaching their target.[15][16][17] A Caco-2 bidirectional assay can help determine if your compound is a substrate for efflux pumps.[11][18]
Part 2: In-Depth Troubleshooting Guides
If the initial FAQs suggest a permeability issue, the following guides provide a more structured approach to diagnosing and solving the problem.
Guide 1: Diagnosing the Permeability Problem
This guide provides a systematic workflow to confirm and characterize the nature of the permeability issue.
Caption: Workflow for diagnosing permeability issues.
Step-by-Step Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Setup:
-
For apical to basolateral (A-B) transport, add the test compound to the apical (upper) chamber.
-
For basolateral to apical (B-A) transport, add the test compound to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C.
-
Sample Collection: Collect samples from the receiver chambers (basolateral for A-B, apical for B-A) at the end of the incubation period.
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Guide 2: Strategies for Improving Cell Permeability
Once poor permeability is confirmed, several strategies can be employed. These can be broadly categorized into structural modification and formulation-based approaches.
1. Structural Modification of the Inhibitor
The goal of structural modification is to alter the physicochemical properties of the inhibitor to favor better membrane transport without compromising its binding affinity for the target.
-
Modulating Hydrogen Bonding:
-
Intramolecular Hydrogen Bonding: Introduce functionalities that can form an intramolecular hydrogen bond with the urea moiety.[4] This can effectively "hide" the polar groups, reducing the PSA and improving permeability.
-
N-Methylation: Methylating one of the urea nitrogens can break the planarity and reduce the hydrogen bond donating capacity, which can sometimes improve permeability.
-
-
Bioisosteric Replacement:
-
Replace the urea moiety with a bioisostere that maintains the key binding interactions but has improved permeability characteristics. Examples include cyanoguanidines or certain heterocyclic scaffolds that can mimic the hydrogen bonding pattern of urea.[3]
-
-
Prodrug Approach:
Caption: Strategies to improve inhibitor permeability.
2. Formulation-Based Strategies
If structural modification is not feasible or desired, formulation-based approaches can be used to enhance the delivery of the inhibitor into cells.
-
Nanoparticle-Based Delivery Systems: Encapsulating the hydrophobic urea-based inhibitor within a nanoparticle carrier can improve its solubility and facilitate cellular uptake.[22] Common types of nanoparticles for drug delivery include:
-
Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[][24]
-
Polymeric Nanoparticles: These are solid colloidal particles that can be tailored to encapsulate hydrophobic drugs in their core.[][22]
-
Polymeric Micelles: Self-assembling structures with a hydrophobic core and a hydrophilic shell, ideal for solubilizing and delivering poorly water-soluble drugs.[]
-
Table 1: Comparison of Permeability Enhancement Strategies
| Strategy | Pros | Cons | Best Suited For |
| Structural Modification | Permanent solution, can improve oral bioavailability. | Requires significant medicinal chemistry effort, may alter target affinity. | Lead optimization phase of drug discovery. |
| Prodrug Approach | Can significantly improve permeability, allows for targeted release. | Requires careful design to ensure efficient cleavage, may introduce new metabolic liabilities. | Compounds with readily modifiable functional groups. |
| Nanoparticle Formulation | Can deliver unmodified compound, improves solubility.[25] | Can be complex to develop and characterize, may have in vivo toxicity concerns. | Preclinical in vitro and in vivo studies. |
Part 3: Advanced Topics and Considerations
-
Computational Modeling: In silico tools can predict the permeability of a compound based on its structure.[26][27][28][29] These models can be used to prioritize which structural modifications are most likely to improve permeability, saving time and resources in the lab.
-
Efflux Pump Inhibitors: If active efflux is the primary issue, co-administration of your urea-based inhibitor with a known efflux pump inhibitor (EPI) can increase its intracellular concentration.[15][30][31] This can be a useful tool for in vitro experiments to confirm that efflux is the mechanism of resistance.
Conclusion
Dealing with the poor cell permeability of urea-based inhibitors is a common but surmountable challenge in drug discovery and chemical biology research. By systematically diagnosing the problem through a combination of in silico analysis and in vitro assays, and then applying targeted strategies such as structural modification or advanced formulation, researchers can successfully improve the cellular efficacy of these potent compounds. This guide provides a framework for troubleshooting these issues, with the ultimate goal of accelerating the translation of promising biochemical hits into effective cell-active agents.
References
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rule of 5 [pharmainformatic.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 8. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 9. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 15. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 18. bioivt.com [bioivt.com]
- 19. baranlab.org [baranlab.org]
- 20. Synthesis and analysis of urea and carbamate prodrugs as candidates for melanocyte-directed enzyme prodrug therapy (MDEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- 22. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. | Semantic Scholar [semanticscholar.org]
- 27. Predicting a Drug’s Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data (Journal Article) | OSTI.GOV [osti.gov]
- 28. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Frontiers | Role of efflux pumps, their inhibitors, and regulators in colistin resistance [frontiersin.org]
- 31. Efflux Pump Inhibitors and Their Role in the Reversal of Drug Resistance | Semantic Scholar [semanticscholar.org]
Technical Support Center: Strategies for Minimizing the In Vitro Toxicity of Trifluoromethyl-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the in vitro toxicity of trifluoromethyl (-CF3) containing compounds. The unique physicochemical properties of the trifluoromethyl group, while often beneficial for improving metabolic stability and binding affinity, can also present challenges in terms of cellular toxicity.[1][2][3][4][5] This resource is designed to help you navigate these challenges, optimize your experiments, and ensure the reliability of your in vitro data.
Understanding the Dual Nature of the Trifluoromethyl Group
The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[6] Its strong electron-withdrawing nature and high lipophilicity can significantly improve properties like metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][4][7] However, these same properties can also contribute to off-target effects and cellular toxicity.[2][4] A lipophilic compound, for instance, may have better membrane penetration but also carries an increased risk of toxicity.[1][2][4]
Troubleshooting Guide: Addressing Unexpected In Vitro Cytotoxicity
Encountering unexpected cytotoxicity in your control or non-target cell lines can be a significant roadblock. This section provides a systematic approach to troubleshooting and mitigating these issues.
Problem: High Cytotoxicity at Low Concentrations in Control Cell Lines
You observe significant cell death in your control cell line at concentrations where your trifluoromethyl-containing compound is expected to be inactive.
Causality Analysis:
-
Compound Impurities: Residual reagents or byproducts from the synthesis of trifluoromethylated compounds can be highly cytotoxic.[8]
-
Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5% v/v).[8]
-
Cellular Stress: The health and density of your cell cultures can influence their susceptibility to chemical stressors. Unhealthy or overly confluent cells are more vulnerable.[8]
-
Time-Dependent Effects: The cytotoxic effect of a compound can be dependent on the duration of exposure.[8]
-
High Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which can lead to non-specific membrane interactions and disruption, ultimately causing cell death.[1][4][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay
This protocol helps determine the precise IC50 value and assess the time-dependency of the cytotoxic effect.
-
Cell Seeding: Plate your control cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[8]
-
Compound Preparation: Prepare a serial dilution of your trifluoromethyl-containing compound in culture medium. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold.[8]
-
Treatment: Treat the cells with the compound dilutions and include appropriate controls (untreated cells and vehicle-only).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).[8]
-
Viability Assessment: Use a suitable cytotoxicity assay, such as the MTT or resazurin assay, to measure cell viability.[8][10]
Problem: Inconsistent Cytotoxicity Results Between Experiments
You are observing high variability in your cytotoxicity data across different experimental runs.
Causality Analysis:
-
Cell Passage Number: Cells at high passage numbers can exhibit altered phenotypes and sensitivities to compounds.
-
Reagent Variability: Inconsistent quality of media, serum, or other reagents can impact cell health and experimental outcomes.
-
Compound Stability: The trifluoromethyl-containing compound may be unstable in solution over time, leading to variations in its effective concentration.
-
Assay Interference: The compound itself might interfere with the cytotoxicity assay chemistry (e.g., by having inherent fluorescence or reducing properties).
Mitigation Strategies:
-
Standardize Cell Culture Practices: Use cells within a defined low passage number range and maintain consistent seeding densities.
-
Quality Control of Reagents: Use high-quality, lot-tested reagents and screen new batches of serum for their effect on cell growth and viability.
-
Fresh Compound Preparations: Prepare fresh dilutions of your compound for each experiment from a frozen stock solution.
-
Assay Validation: Run appropriate controls to check for assay interference, such as incubating the compound with the assay reagents in a cell-free system.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms and mitigation of trifluoromethyl group-induced toxicity.
Q1: What are the primary mechanisms of trifluoromethyl compound toxicity?
The toxicity of trifluoromethyl-containing compounds can arise from several mechanisms:
-
Mitochondrial Dysfunction: Fluoride, a potential metabolite, can impair mitochondrial function, leading to decreased ATP production and increased reactive oxygen species (ROS) generation.[11][12][13][14] This oxidative stress can damage cellular components and trigger apoptosis.[12][13]
-
Metabolic Activation: In some cases, the trifluoromethyl group can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicity.[15]
-
Disruption of Cellular Signaling: Due to their lipophilicity and electron-withdrawing properties, these compounds can intercalate into cellular membranes and disrupt signaling pathways.
Q2: How does lipophilicity contribute to the toxicity of trifluoromethyl compounds?
The trifluoromethyl group is one of the most lipophilic substituents used in drug design.[4] High lipophilicity can lead to:
-
Increased cellular uptake and accumulation: This can result in higher intracellular concentrations of the compound, increasing the likelihood of off-target effects.
-
Non-specific binding: Lipophilic compounds can bind to unintended proteins and lipids, disrupting their function.
-
Membrane perturbation: Insertion into cellular and mitochondrial membranes can alter their integrity and function.[4]
Q3: Are there medicinal chemistry strategies to reduce the toxicity of a promising trifluoromethyl-containing lead compound?
Yes, several strategies can be employed to mitigate toxicity while retaining desired activity:
-
Modulate Lipophilicity: Introducing polar functional groups elsewhere in the molecule can help to balance the overall lipophilicity.[9] Replacing a CF3 group with a less lipophilic fluorinated motif, if tolerated by the target, can also be an option.[9]
-
Block Metabolic Activation: If a specific metabolic pathway leading to a toxic metabolite is identified, the compound can be modified to block this pathway. This often involves altering the atoms adjacent to the trifluoromethyl group.
-
Improve Selectivity: Fine-tuning the molecule's structure to enhance its binding affinity for the intended target can reduce the concentration needed for efficacy, thereby lowering the potential for off-target toxicity.
Experimental Protocol 2: Assessing the Role of Oxidative Stress in Cytotoxicity
This protocol helps determine if ROS production is a significant contributor to the observed cytotoxicity.
-
Co-treatment with an Antioxidant:
-
Culture your cells as described in Protocol 1.
-
Prepare solutions of your trifluoromethyl-containing compound and a broad-spectrum antioxidant like N-acetylcysteine (NAC).
-
Treat cells with your compound in the presence and absence of a non-toxic concentration of NAC (e.g., 1-5 mM).
-
-
Incubation and Viability Assessment: Incubate for the desired time and assess cell viability using a standard assay.
-
Data Analysis: A significant increase in cell viability in the presence of NAC suggests that oxidative stress plays a key role in the compound's toxicity.
Signaling Pathway Diagram:
Caption: Hypothetical signaling pathway for compound-induced cytotoxicity.
Q4: Which in vitro assays are most suitable for assessing the cytotoxicity of trifluoromethyl-containing compounds?
A multi-parametric approach is often best:
-
Metabolic Assays (MTT, MTS, Resazurin): These are good for initial screening but can be prone to interference.[16]
-
Membrane Integrity Assays (LDH, Propidium Iodide, Sytox Green): These directly measure cell death by detecting the release of intracellular components or the uptake of dyes by non-viable cells.[17][18]
-
Apoptosis Assays (Caspase Activity, Annexin V staining): These can elucidate the specific mechanism of cell death.
-
High-Content Imaging: This allows for the simultaneous measurement of multiple cytotoxicity parameters, providing a more comprehensive picture of the compound's effects.
Data Summary Table: Comparison of Cytotoxicity Assays
| Assay Type | Principle | Advantages | Potential Pitfalls |
| Metabolic (e.g., MTT) | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[16] | High-throughput, inexpensive. | Interference from reducing compounds, sensitive to changes in metabolic rate not related to viability.[16] |
| Membrane Integrity (e.g., LDH) | Measures the release of lactate dehydrogenase from damaged cells.[16] | Direct measure of cytotoxicity. | Can have a smaller dynamic range, LDH instability. |
| Fluorescent Dyes (e.g., Calcein-AM/PI) | Live cells are stained with Calcein-AM (green), while dead cells take up Propidium Iodide (red). | Allows for visualization and quantification of live/dead cells. | Phototoxicity of dyes, requires fluorescence microscopy or flow cytometry. |
| Apoptosis (e.g., Caspase-Glo) | Measures the activity of caspases, key enzymes in the apoptotic pathway. | Mechanistic insight into the mode of cell death. | May not detect non-apoptotic cell death pathways. |
Conclusion
The trifluoromethyl group is a valuable tool in drug discovery, but its use requires a thorough understanding of its potential to induce in vitro toxicity. By employing a systematic troubleshooting approach, carefully selecting and validating cytotoxicity assays, and considering the underlying mechanisms of toxicity, researchers can generate reliable data and make informed decisions in their drug development programs. This guide provides a framework for addressing these challenges and minimizing the potential for misleading results.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. mdpi.com [mdpi.com]
- 5. jelsciences.com [jelsciences.com]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. Effects of fluoride exposure on mitochondrial function: Energy metabolism, dynamics, biogenesis and mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluoride-Induced Mitochondrial Dysfunction and Approaches for Its Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. CytoTox-Fluor™ Cytotoxicity Assay [worldwide.promega.com]
- 18. In vitro cytotoxicity testing with fluorescence-based assays in cultured human lung and dermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Urea-Based Soluble Epoxide Hydrolase Inhibitors
For researchers, scientists, and drug development professionals, the inhibition of soluble epoxide hydrolase (sEH) has emerged as a compelling therapeutic strategy for a host of inflammatory and pain-related disorders. This enzyme plays a pivotal role in the degradation of endogenous anti-inflammatory lipid mediators, and its inhibition can potentiate the body's own mechanisms for resolving inflammation. This guide provides an in-depth, objective comparison of a prominent urea-based sEH inhibitor, AR9281, with other key alternatives, supported by experimental data and detailed protocols to empower your research.
The Critical Role of Soluble Epoxide Hydrolase in Inflammation and Pain
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). EETs are potent endogenous mediators with anti-inflammatory, analgesic, and vasodilatory properties.[1] By inhibiting sEH, the concentration and bioavailability of these beneficial EETs are increased, offering a powerful therapeutic approach for conditions such as neuropathic pain, hypertension, and inflammatory diseases.[2][3]
The urea pharmacophore has proven to be a highly effective scaffold for potent sEH inhibitors. These compounds act as transition-state mimics, binding tightly within the enzyme's active site.[4][5] The carbonyl oxygen of the urea moiety forms crucial hydrogen bonds with tyrosine residues (Tyr381 and Tyr465), while one of the urea nitrogens interacts with the catalytic aspartate (Asp333), effectively blocking substrate access.[2][6]
References
- 1. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BRAF Inhibitors: Evaluating 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea in the Context of Established Therapeutics
This guide provides a comprehensive comparison of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea with leading, clinically approved BRAF inhibitors. As direct experimental data on the BRAF inhibitory activity of this compound is not publicly available, this document will first offer a structural analysis of its potential as a BRAF inhibitor. This will be followed by a detailed comparison with the well-characterized inhibitors Vemurafenib, Dabrafenib, and Encorafenib, supported by experimental data from peer-reviewed literature. Finally, a complete experimental workflow is proposed to rigorously assess the biological activity of this compound.
The BRAF Signaling Pathway: A Critical Target in Oncology
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates cell growth, proliferation, differentiation, and survival.[1][2] The pathway is initiated by extracellular signals that activate receptor tyrosine kinases, leading to the activation of RAS proteins. RAS, in turn, activates the RAF family of serine/threonine kinases, which includes ARAF, BRAF, and CRAF.[3] Activated RAF kinases then phosphorylate and activate MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate gene expression, driving cellular proliferation.
Mutations in the BRAF gene are among the most common drivers of human cancers, with the V600E substitution being the most frequent alteration, accounting for over 90% of BRAF-mutant tumors.[4] This mutation results in a constitutively active BRAF protein, leading to uncontrolled downstream signaling and tumor growth.[1][4] Consequently, the development of inhibitors that specifically target the mutant BRAF protein has been a major breakthrough in precision oncology, particularly for metastatic melanoma.[4][5]
Diagram of the BRAF Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neoplasiaresearch.com [neoplasiaresearch.com]
- 5. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibition: Sorafenib vs. 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Discovery
In the landscape of targeted cancer therapy, multi-kinase inhibitors represent a cornerstone of precision medicine. This guide provides a detailed comparative analysis of the well-established multi-kinase inhibitor, Sorafenib, and a structurally related benzyl urea compound, 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea. While Sorafenib's profile is extensively documented, this guide will also synthesize available data on related benzyl urea derivatives to contextualize the potential activity of this compound, for which direct, comprehensive kinase inhibition data is not broadly published.
Introduction to the Compounds
Sorafenib , a bi-aryl urea, is an FDA-approved oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1] Its therapeutic efficacy stems from its ability to simultaneously target multiple kinases involved in tumor cell proliferation and angiogenesis.[2]
This compound is a benzyl urea analog of Sorafenib. While it is recognized as an intermediate in the synthesis of the gonadotropin-releasing hormone (GnRH) antagonist, Elagolix, its own biological activity as a kinase inhibitor is not extensively characterized in public literature.[3][4] However, the benzyl urea scaffold is a known pharmacophore for kinase inhibition, and several derivatives have been synthesized and evaluated for their antitumor properties, with some demonstrating potent inhibitory effects on key cancer-related kinases.[5][6]
Comparative Kinase Inhibition Profile
A direct quantitative comparison of the kinase inhibition profiles of Sorafenib and this compound is challenging due to the limited publicly available data for the latter. However, by examining the extensive data for Sorafenib and the reported activities of other benzyl urea analogs, we can infer a potential target space for this compound.
Sorafenib: A Broad-Spectrum Kinase Inhibitor
Sorafenib is known to inhibit a range of serine/threonine and receptor tyrosine kinases. Its primary targets include the RAF serine/threonine kinases (RAF-1, wild-type BRAF, and oncogenic BRAF V600E) within the RAS/RAF/MEK/ERK signaling pathway, and receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β), which are crucial for angiogenesis.[7] Additional targets include c-Kit, FLT3, and RET.[7]
The inhibitory activity of Sorafenib against a selection of key kinases is summarized in the table below.
| Kinase Target | IC50 (nM) | Pathway | Reference |
| Raf-1 | 6 | RAS/RAF/MEK/ERK | [7] |
| B-Raf | 22 | RAS/RAF/MEK/ERK | [7] |
| B-Raf (V600E) | 38 | RAS/RAF/MEK/ERK | [7] |
| VEGFR-1 | 26 | Angiogenesis | [7] |
| VEGFR-2 | 90 | Angiogenesis | [7] |
| VEGFR-3 | 20 | Angiogenesis | [7] |
| PDGFR-β | 57 | Angiogenesis | [7] |
| c-Kit | 68 | Oncogenesis | [7] |
| FLT-3 | 58 | Oncogenesis | [7] |
| RET | 43 | Oncogenesis | [7] |
This compound: An Inferential Analysis
Given its structural similarity to Sorafenib and the findings from related compounds, it is plausible that this compound could exhibit inhibitory activity against RAF kinases and potentially other kinases targeted by the bi-aryl urea scaffold. However, without direct experimental data, its precise inhibitory profile and potency remain speculative.
Key Signaling Pathways Targeted
The primary signaling pathways affected by Sorafenib, and likely by extension, other bioactive benzyl urea derivatives, are the RAS/RAF/MEK/ERK pathway and the VEGFR pathway.
RAS/RAF/MEK/ERK Signaling Pathway
This pathway is a critical regulator of cell proliferation, differentiation, and survival.[9] Sorafenib's inhibition of RAF kinases blocks the downstream phosphorylation of MEK and ERK, thereby impeding tumor cell growth.[7]
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of Sorafenib.
VEGFR Signaling Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR signaling pathway is a key driver of this process.[10] Sorafenib's inhibition of VEGFRs curtails the tumor's blood supply, thereby impeding its growth.[7]
Caption: The VEGFR signaling pathway and the anti-angiogenic effect of Sorafenib.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To quantitatively assess and compare the inhibitory potential of compounds like Sorafenib and this compound, a robust in vitro kinase assay is essential. The following is a detailed protocol for a luminescence-based kinase assay, a common method for determining IC50 values.
Principle
This assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescent signal generated, as higher kinase activity results in greater ATP consumption and thus lower luminescence. An inhibitor will reduce kinase activity, leading to less ATP consumption and a higher luminescent signal.
Materials
-
Recombinant human kinase (e.g., B-Raf, VEGFR-2)
-
Kinase substrate (specific for the kinase being assayed)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (Sorafenib and this compound) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Caption: A generalized workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a stock solution of each test compound (e.g., 10 mM in 100% DMSO).
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations.
-
Further dilute the DMSO serial dilutions in kinase assay buffer to the desired final assay concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Reaction Assembly:
-
In a white microplate, add the kinase and its specific substrate to each well.
-
Add the diluted test compounds to the appropriate wells.
-
Include control wells:
-
Positive control (no inhibitor): Add vehicle (DMSO in kinase buffer) instead of the test compound. This represents 100% kinase activity.
-
Negative control (no enzyme): Add kinase buffer instead of the enzyme. This establishes the baseline luminescence.
-
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP in kinase buffer to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Kinase Reaction Incubation:
-
Cover the plate and incubate for a predetermined time (e.g., 60 minutes) at a constant temperature (e.g., 30°C). The incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add the detection reagent to all wells according to the manufacturer's instructions. This reagent will stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate in the dark at room temperature for the time specified by the reagent manufacturer (typically 10-30 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal_Inhibitor - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
Sorafenib is a well-characterized multi-kinase inhibitor with a broad spectrum of activity against kinases crucial for tumor proliferation and angiogenesis. While direct comparative data for this compound is not extensively available, its structural similarity to Sorafenib and the demonstrated activity of related benzyl urea compounds suggest it may also possess kinase inhibitory properties, particularly against RAF kinases.
To definitively establish the kinase inhibition profile of this compound, comprehensive in vitro kinase assays, such as the one detailed in this guide, are necessary. Such studies would enable a direct, quantitative comparison with Sorafenib and other established kinase inhibitors, providing valuable insights for researchers in the field of drug discovery and development. The methodologies and comparative data presented herein offer a framework for the continued exploration of novel kinase inhibitors and their potential as next-generation cancer therapeutics.
References
- 1. Population Pharmacokinetics of Elagolix in Combination with Low-Dose Estradiol/Norethindrone Acetate in Women with Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG DRUG: Elagolix [kegg.jp]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea Analogs as TRPA1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea analogs that have been identified as potent antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a critical target in the development of novel analgesics, as its activation on sensory neurons is implicated in the generation of pain and neurogenic inflammation.[1] The strategic structural modifications of this chemical series have led to the identification of compounds with significant potential for the treatment of various pain conditions.
The Core Scaffold: A Foundation for Potent TRPA1 Antagonism
The lead compound, this compound, presents a unique combination of a substituted benzylamine and a urea moiety. The 2-fluoro and 6-trifluoromethyl substitutions on the benzyl ring are crucial for the observed activity, likely by influencing the conformation of the molecule and its interaction with the TRPA1 receptor. The urea functional group is a common pharmacophore in many biologically active molecules, known for its ability to form key hydrogen bond interactions with protein targets.
Comparative Analysis of Structural Modifications
The exploration of the chemical space around the this compound scaffold has yielded valuable insights into the structural requirements for potent TRPA1 antagonism. The following sections detail the impact of modifications at different positions of the molecule, supported by experimental data from in vitro assays.
Modifications on the Terminal Urea Nitrogen
A primary focus of optimization efforts was the substitution on the terminal nitrogen of the urea group. A variety of heterocyclic and carbocyclic moieties were introduced to probe the binding pocket of the TRPA1 channel. The following table summarizes the in vitro activity of key analogs, as determined by a calcium imaging assay measuring the inhibition of TRPA1 activation.
| Compound ID | R Group (Substitution on Terminal Urea N) | hTRPA1 IC50 (µM) |
| 1 | -H | >10 |
| 2 | 4-pyridyl | 0.12 |
| 3 | 5-pyrimidinyl | 0.045 |
| 4 | 2-pyrazinyl | 0.09 |
| 5 | 4-pyridazinyl | 0.25 |
| 6 | 1-methyl-1H-pyrazol-4-yl | 0.03 |
| 7 | Thiazol-2-yl | 0.08 |
| 8 | Phenyl | 0.5 |
| 9 | 4-fluorophenyl | 0.3 |
| 10 | 4-cyanophenyl | 0.15 |
Key Insights from Terminal Urea Modifications:
-
Unsubstituted Urea: The parent compound with an unsubstituted terminal urea (1 ) shows weak activity, highlighting the importance of a substituent for potent antagonism.
-
Heteroaromatic Rings: The introduction of various nitrogen-containing heteroaromatic rings significantly enhances potency. The 5-pyrimidinyl (3 ) and 1-methyl-1H-pyrazol-4-yl (6 ) analogs emerged as the most potent in this series.
-
Carbocyclic Rings: While phenyl substitution (8 ) confers activity, it is generally less potent than the preferred heteroaromatic rings. Electron-withdrawing or -donating groups on the phenyl ring did not lead to a significant improvement in potency (9 , 10 ).
The superior activity of the heteroaromatic analogs suggests that the nitrogen atoms within these rings may be involved in crucial hydrogen bonding interactions with the TRPA1 receptor.
Modifications on the Benzyl Ring
The 2-fluoro-6-(trifluoromethyl)benzyl moiety is a key feature of this series. While extensive modifications were not explored in the initial studies, the existing data underscores its importance. The combination of a fluorine atom and a trifluoromethyl group at the ortho positions is thought to lock the conformation of the benzyl group, presenting it optimally for receptor binding.
Experimental Design and Protocols
The determination of the structure-activity relationship for this series of compounds relies on robust and reproducible experimental methodologies. The following sections provide an overview of the key assays and synthetic procedures employed.
In Vitro Efficacy: Calcium Imaging Assay
The primary in vitro assay used to determine the potency of the this compound analogs is a calcium imaging assay utilizing a fluorometric imaging plate reader (FLIPR). This assay measures the ability of the compounds to inhibit the influx of calcium into cells expressing the human TRPA1 channel upon activation by an agonist.
Step-by-Step Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPA1 channel are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits increased fluorescence upon binding to intracellular calcium.
-
Compound Incubation: The test compounds, serially diluted to a range of concentrations, are added to the wells and incubated with the cells.
-
Agonist Stimulation: A known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to the wells to activate the TRPA1 channels.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in real-time. A decrease in the fluorescence signal in the presence of the test compound, relative to the control, indicates inhibition of TRPA1 activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for In Vitro TRPA1 Antagonist Screening
Caption: Workflow for determining the in vitro potency of TRPA1 antagonists.
Synthesis of this compound Analogs
The synthesis of the target urea analogs is typically achieved through a convergent approach. The key intermediate, 2-fluoro-6-(trifluoromethyl)benzylamine, is reacted with a suitable isocyanate or a carbamate-forming reagent to generate the urea moiety.
General Synthetic Scheme:
Caption: General synthetic route to 1,3-disubstituted urea analogs.
In Vivo Efficacy: Models of Inflammatory Pain
Promising compounds from the in vitro screening are typically advanced to in vivo models of pain to assess their analgesic efficacy. Common models for evaluating TRPA1 antagonists include the formalin-induced pain model and the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model.
-
Formalin-Induced Pain Model: Intraplantar injection of formalin in rodents elicits a biphasic pain response, characterized by licking and flinching of the affected paw.[2][3] The second phase of this response is associated with inflammation and central sensitization, processes in which TRPA1 is known to play a significant role.
-
CFA-Induced Inflammatory Pain Model: Injection of CFA into the paw of a rodent induces a localized and persistent inflammation, leading to thermal and mechanical hyperalgesia. This model is used to assess the efficacy of analgesic compounds in a chronic inflammatory pain state.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have identified a series of potent and selective TRPA1 antagonists. The key takeaways from this analysis are:
-
The 2-fluoro-6-(trifluoromethyl)benzyl moiety is a critical component for potent TRPA1 antagonism.
-
Substitution on the terminal urea nitrogen with small, nitrogen-containing heteroaromatic rings, such as pyrimidine and pyrazole, leads to a significant enhancement in activity.
These findings provide a strong foundation for the further optimization of this chemical series. Future work could focus on fine-tuning the physicochemical properties of the lead compounds to improve their pharmacokinetic profiles, including oral bioavailability and metabolic stability. The development of these potent TRPA1 antagonists holds significant promise for the treatment of a wide range of pain conditions, offering a potential alternative to currently available analgesics.
References
A Guide to the Comprehensive Cross-Reactivity Profiling of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea: A Case Study in Target Deconvolution and Selectivity Analysis
Introduction
N-[2-fluoro-6-(trifluoromethyl)benzyl]urea is documented primarily as a chemical intermediate in the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[][2][3] While its role as a synthetic precursor is established, its own bioactivity and target profile remain uncharacterized in public literature. In drug development, it is crucial to investigate such intermediates, as they may possess unintended biological activities that could contribute to the pharmacological or toxicological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, albeit prospective, framework for the cross-reactivity profiling of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea.
Given the absence of a known primary target, this guide will first detail a systematic approach to target identification and deconvolution. Subsequently, we will outline a robust strategy for broad-panel cross-reactivity screening and compare its hypothetical performance against established benchmark compounds. This document is intended for researchers in drug discovery and development, offering a practical blueprint for characterizing small molecules with unknown mechanisms of action.
Part 1: The Imperative of Target Deconvolution
Before a cross-reactivity profile can be established, the primary biological target(s) of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea must be identified. This process, known as target deconvolution, is essential for understanding a compound's mechanism of action.[4][5] Phenotypic screening, where a compound's effect on cellular or organismal characteristics is observed, is a powerful starting point, but it must be followed by rigorous target identification to progress from a "hit" to a "lead".[6][7]
Several robust methodologies exist for target deconvolution. The choice of method depends on factors like compound structure, available resources, and the nature of the anticipated target.
Key Target Deconvolution Strategies:
-
Computational Prediction: In silico methods use the chemical structure of a small molecule to predict potential protein targets based on ligand-based or structure-based algorithms.[8][9] These approaches are cost-effective and rapid, providing a valuable list of hypotheses to guide experimental work.
-
Chemical Proteomics: This powerful technique uses a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[10][11][12] Affinity chromatography coupled with mass spectrometry (MS) is a common approach, where the compound is immobilized on a solid support to capture and subsequently identify interacting proteins.[13][14]
-
Phenotypic Screening: This method involves testing the compound across a diverse range of cell-based assays that measure various cellular phenotypes like cell proliferation, apoptosis, or changes in morphology.[15][16] The observed phenotypic "fingerprint" can provide clues to the affected signaling pathway and, by extension, the molecular target.
For a compound like N-[2-fluoro-6-(trifluoromethyl)benzyl]urea, a logical first step would be a combined computational and experimental approach.
Caption: Workflow for Target Identification of an Unknown Compound.
Experimental Protocol 1: Affinity Chromatography-Mass Spectrometry
This protocol describes a generalized workflow for identifying protein targets of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea from a cell lysate.
Rationale: This method provides direct physical evidence of compound-protein interactions, offering a high-confidence list of potential targets.[17]
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an analog of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid). This is necessary for immobilization. A control molecule, structurally similar but ideally inactive, should also be prepared if possible.
-
Immobilization: Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix. Block any remaining active sites on the beads to prevent non-specific protein binding.
-
Lysate Preparation: Culture a relevant human cell line (e.g., a cancer cell line known for broad protein expression like HeLa or HEK293) and prepare a native cell lysate under conditions that preserve protein structure and function.
-
Affinity Pulldown: Incubate the cell lysate with the compound-functionalized beads. In parallel, incubate lysate with control beads (beads only, or beads with an immobilized inactive analog) to identify non-specific binders.
-
Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound to the immobilized compound.
-
Elution: Elute the specifically bound proteins from the beads. This can be done using a competitive elution (adding a high concentration of the free, non-immobilized compound) or by denaturing the proteins with a buffer containing SDS.
-
Protein Identification by MS: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra. Compare the list of proteins identified from the compound-beads to those from the control beads. Proteins significantly enriched in the compound sample are considered potential binding partners.
Part 2: Designing the Cross-Reactivity Profile
Once a primary target or a set of high-confidence candidate targets is identified, the next critical phase is to assess the compound's selectivity. For the purpose of this guide, let us hypothesize that our target deconvolution efforts identified a plausible interaction with a protein kinase, "Kinase X"—a reasonable assumption given that the urea scaffold is a common feature in many kinase inhibitors.[18]
The goal is now to determine how specifically N-[2-fluoro-6-(trifluoromethyl)benzyl]urea interacts with Kinase X versus the rest of the human kinome and other major drug target classes.
Caption: Workflow for Cross-Reactivity and Selectivity Profiling.
Experimental Protocol 2: KINOMEscan® Competition Binding Assay
Rationale: This assay platform provides a quantitative measure of binding affinity (Kd) for hundreds of kinases in a single screen, offering a comprehensive view of a compound's kinome-wide selectivity.[19][20] The assay is ATP-independent, which reports true thermodynamic binding affinity rather than IC50 values that can be influenced by ATP concentration.[19]
Step-by-Step Methodology (Principle):
-
Assay Components: The core components are: 1) a panel of human kinases, each tagged with a unique DNA sequence; 2) an immobilized, active-site directed ligand for each kinase; and 3) the test compound (N-[2-fluoro-6-(trifluoromethyl)benzyl]urea).
-
Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase that remains bound to the solid support (i.e., did not bind the test compound) is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Interpretation: A low qPCR signal indicates that the test compound effectively competed with the immobilized ligand for kinase binding, signifying a strong interaction. The results are typically expressed as "% Control," where a lower percentage indicates stronger binding.
-
Kd Determination: For identified "hits," a full 11-point dose-response curve is generated to calculate the dissociation constant (Kd), providing a precise measure of binding affinity.
Part 3: Comparative Analysis and Data Interpretation
To provide a meaningful comparison, we will assess the hypothetical data for N-[2-fluoro-6-(trifluoromethyl)benzyl]urea against two benchmark kinase inhibitors with distinct selectivity profiles:
-
Benchmark 1 (Selective Inhibitor): A well-characterized, highly selective inhibitor for "Kinase X".
-
Benchmark 2 (Multi-Kinase Inhibitor): A known promiscuous inhibitor that targets multiple kinases, such as Staurosporine or a clinical multi-kinase inhibitor.[21]
Hypothetical Data Summary
The following tables present hypothetical, yet plausible, data that would be generated from the profiling workflow.
Table 1: Hypothetical Hits from Target Deconvolution (Affinity-MS)
| Protein Hit | Gene Symbol | Enrichment Ratio (Compound vs. Control) | Putative Function |
| Kinase X | KINX | 25.4 | Serine/Threonine Kinase |
| Protein Y | PROY | 8.1 | Scaffolding Protein |
| Enzyme Z | ENZZ | 4.5 | Metabolic Enzyme |
This hypothetical result would prioritize Kinase X for further validation and profiling.
Table 2: Hypothetical KINOMEscan® Primary Screen Results (% Control @ 1µM)
| Kinase Target | % Control | Assessment |
| Kinase X | 1.5 | Potent Binder |
| Kinase A | 38.0 | Weak Binder |
| Kinase B | 2.1 | Potent Binder |
| Kinase C | 95.0 | No significant binding |
| 464 other kinases | >35% | No significant binding |
This screen suggests N-[2-fluoro-6-(trifluoromethyl)benzyl]urea binds potently to its primary target (Kinase X) and one major off-target (Kinase B).
Table 3: Comparative Selectivity Profile (Kd values in nM)
| Compound | Kinase X (Primary Target) | Kinase B (Off-Target) | Kinase D (Off-Target) | Selectivity Score (Kinase B / Kinase X) |
| N-[2-fluoro-6-(trifluoromethyl)benzyl]urea | 150 nM | 450 nM | >10,000 nM | 3-fold |
| Benchmark 1 (Selective) | 10 nM | >10,000 nM | >10,000 nM | >1000-fold |
| Benchmark 2 (Multi-Kinase) | 25 nM | 50 nM | 120 nM | 2-fold |
Interpretation:
Based on this hypothetical data, N-[2-fluoro-6-(trifluoromethyl)benzyl]urea would be classified as a moderately potent inhibitor of Kinase X with poor selectivity. It demonstrates only a 3-fold selectivity over Kinase B, a significant off-target liability. In contrast, Benchmark 1 shows excellent selectivity, while Benchmark 2 confirms its expected multi-targeted profile. This analysis highlights that while N-[2-fluoro-6-(trifluoromethyl)benzyl]urea has activity, its lack of selectivity would be a major concern for further development.
Part 4: Validating Bioactivity in a Cellular Context
Biochemical and binding assays are essential, but they do not fully predict a compound's behavior in a living cell. Cellular assays are required to confirm that the compound can cross the cell membrane, engage its target in a complex intracellular environment, and elicit a functional response.[22]
Experimental Protocol 3: Cell-Based Target Engagement Assay
Rationale: To confirm that N-[2-fluoro-6-(trifluoromethyl)benzyl]urea binds to Kinase X inside living cells and to quantify its intracellular potency.
Step-by-Step Methodology (e.g., NanoBRET™ Assay):
-
Cell Line Engineering: Create a stable cell line that expresses a fusion protein of the target kinase (Kinase X) and NanoLuc® luciferase.
-
Assay Principle: Add a fluorescent tracer that is known to bind to the ATP pocket of the kinase to the cells. In the absence of a competing compound, the tracer binds to the kinase, bringing it in close proximity to the NanoLuc® enzyme. This allows for Bioluminescence Resonance Energy Transfer (BRET) to occur, generating a signal.
-
Compound Treatment: Treat the cells with increasing concentrations of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea.
-
Competition and Signal Reduction: If the compound enters the cells and binds to the kinase, it will displace the fluorescent tracer, disrupting BRET and causing a dose-dependent decrease in the signal.
-
IC50 Determination: The concentration of the compound that reduces the BRET signal by 50% (IC50) is calculated, representing its potency for target engagement in a cellular environment.
This cellular data provides a more physiologically relevant measure of potency and can be directly compared with data from cell-based functional assays (e.g., measuring inhibition of cell proliferation) to link target engagement with a phenotypic outcome.
Conclusion
This guide presents a comprehensive, multi-step strategy for the complete characterization of a small molecule with an unknown target, using N-[2-fluoro-6-(trifluoromethyl)benzyl]urea as a case study. The proposed workflow progresses logically from unbiased target deconvolution to broad-panel cross-reactivity profiling and finally to cellular validation.
Our hypothetical data illustrates a scenario where N-[2-fluoro-6-(trifluoromethyl)benzyl]urea is identified as a moderately potent but non-selective kinase inhibitor. This profile, when compared to selective and multi-kinase benchmarks, would likely classify it as a poor candidate for further therapeutic development due to the high potential for off-target effects. However, this systematic profiling approach provides the critical data necessary to make such a decision, ensuring that resources are focused on compounds with the highest potential for success. This framework of target identification followed by comprehensive selectivity profiling is a cornerstone of modern drug discovery, ensuring a deep understanding of a compound's mechanism of action and potential liabilities.
References
- 2. Elagolix: The Complete Guide | OCTAGONCHEM [octagonchem.com]
- 3. Elagolix - Wikipedia [en.wikipedia.org]
- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 6. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 7. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 8. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction | MDPI [mdpi.com]
- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Phenotypic Screening Services | CRO services [oncodesign-services.com]
- 16. revvity.com [revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chayon.co.kr [chayon.co.kr]
- 20. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 21. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-Based Screening and Profiling Services - Creative Bioarray [cell.creative-bioarray.com]
A Researcher's Guide to the Validation of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea as a Novel Research Tool Compound
Introduction: Beyond the Synthetic Intermediate
In the landscape of chemical biology and drug discovery, the utility of a small molecule is defined by a rigorous understanding of its biological activity, specificity, and mechanism of action. The compound 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea is currently recognized primarily as a key intermediate in the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] However, its structural features, particularly the urea moiety, are hallmarks of compounds with significant biological activities, including kinase inhibition and modulation of other signaling pathways.[2][3]
This guide moves beyond the compound's role as a synthetic precursor to frame it as a candidate for a research tool. A research tool compound, or probe, is a molecule used to investigate a specific biological process or target. Its value is contingent on a thorough validation process to ensure that any observed biological effects are directly attributable to its interaction with the intended target.
Here, we provide a comprehensive framework for the validation of a novel compound like this compound. This guide will detail the necessary experimental workflows, from initial characterization and target identification to in-depth cellular and in vivo analysis. While extensive public data on the biological activity of this specific molecule is scarce, we will use it as a case study to illustrate the principles and methodologies required to elevate a compound from a chemical entity to a validated research tool.
Physicochemical Characterization: The Foundation of Experimental Design
Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is essential. These parameters influence its behavior in aqueous solutions, its ability to cross cellular membranes, and its overall suitability for in vitro and in vivo experiments.
| Property | Value | Implication for Experimental Design |
| Molecular Formula | C9H8F4N2O | Used for accurate mass determination and concentration calculations. |
| Molecular Weight | 236.17 g/mol | Essential for preparing stock solutions of known molarity. |
| Appearance | White to yellow solid | Provides a qualitative measure of purity. |
| Solubility | Practically insoluble in water (0.076 g/L at 25 °C) | Requires the use of an organic solvent like DMSO for stock solutions. The final concentration of the solvent in assays must be carefully controlled to avoid off-target effects. |
| LogP | 3.104 | Indicates good lipid solubility and potential for cell permeability, but also potential for non-specific binding. |
A Roadmap for Validation: From Hypothesis to Confirmed Research Tool
The validation of a research tool is a multi-stage process. Each stage builds upon the last, providing a progressively deeper understanding of the compound's activity and specificity.
Part A: Target Identification and Primary Screening
The first crucial step is to identify the molecular target(s) of this compound. Given its urea-based scaffold, potential targets could include protein kinases, a class of enzymes frequently inhibited by such compounds.[3]
Experimental Workflow: Target Identification
References
- 1. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]
- 3. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: N-[2-fluoro-6-(trifluoromethyl)benzyl]urea in the Strategic Synthesis of Elagolix
Abstract
Elagolix sodium is the first orally active non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist approved for managing hormone-dependent diseases like endometriosis.[1][2] The commercial viability of such a complex molecule is intrinsically linked to the efficiency, scalability, and cost-effectiveness of its synthetic pathway. A critical portion of the Elagolix structure is the N1-substituted uracil core, and the strategy for its construction is a key determinant of the overall process efficiency. This guide provides an in-depth, objective comparison of a synthetic route that utilizes the pre-formed intermediate, N-[2-fluoro-6-(trifluoromethyl)benzyl]urea , against alternative established pathways for the synthesis of the Elagolix core. We will dissect these routes through the lens of chemical yield, process scalability, purity, and operational safety, providing researchers and drug development professionals with actionable data to inform their synthetic strategy.
Introduction: The Synthetic Challenge of Elagolix
Elagolix: A First-in-Class GnRH Antagonist
Elagolix represents a significant advancement in the treatment of endometriosis-associated pain.[3][4] By competitively blocking GnRH receptors in the pituitary gland, it suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in estrogen levels.[3] This mechanism of action avoids the initial hormonal surge seen with GnRH agonists, offering a rapid onset of therapeutic effect.[3] The molecular structure of Elagolix is complex, featuring a highly substituted pyrimidine-2,4-dione (uracil) core, multiple stereocenters, and several fluorinated aromatic rings, presenting a considerable challenge for process chemists.
The Critical Role of Intermediates in API Manufacturing
The production of any active pharmaceutical ingredient (API) relies on the precise and efficient synthesis of its chemical intermediates.[5] For a molecule like Elagolix, the chosen synthetic route directly impacts the final product's purity, yield, and cost.[3][5] Early synthetic methods often contend with low yields, expensive starting materials, and the formation of difficult-to-remove byproducts.[4][5] Therefore, the strategic selection and optimization of key intermediates are paramount for developing a robust and economically viable manufacturing process.[4]
Focus of this Guide: Evaluating the N-[2-fluoro-6-(trifluoromethyl)benzyl]urea Pathway
This guide focuses on a critical building block, N-[2-fluoro-6-(trifluoromethyl)benzyl]urea (CAS 830346-46-8), an intermediate used in the synthesis of Elagolix.[6][7][8] We will benchmark the "Urea-First" synthetic strategy, which involves the initial synthesis of this urea derivative followed by cyclization to form the uracil ring. This will be compared with an alternative "Amine-First" strategy, where the 2-fluoro-6-(trifluoromethyl)benzylamine is used directly in the uracil ring formation. The objective is to provide a clear, data-driven comparison to guide decisions in process development and optimization.
Synthetic Pathways to the Elagolix Uracil Core
The retrosynthesis of Elagolix reveals that the molecule can be disconnected into several key fragments. A primary challenge is the construction of the N1-benzylated, C5-arylated, C6-methylated uracil ring. Below, we compare two distinct strategies to achieve this core structure.
Pathway A: The "Urea-First" Approach
This pathway involves the initial reaction of 2-fluoro-6-(trifluoromethyl)benzylamine with a urea source to form N-[2-fluoro-6-(trifluoromethyl)benzyl]urea. This stable, isolable intermediate is then reacted with a suitable diketone precursor, such as tert-butyl acetoacetate, to construct the uracil ring in a subsequent cyclization step.[9]
Diagram: The "Urea-First" Synthetic Logic
Caption: Logical flow of the "Urea-First" pathway.
Pathway B: The "Amine-First" (Direct Condensation) Approach
In this alternative, 2-fluoro-6-(trifluoromethyl)benzylamine is directly condensed with a pre-functionalized acetoacetate derivative and a urea source in a multi-component reaction. For instance, the benzylamine can be reacted with an intermediate like 2-cyano-N-(1-ethoxyethylidene)-3-oxobutanamide, which already contains the core structure that will form the uracil ring upon cyclization with urea. This approach is more convergent but may present challenges in controlling selectivity and impurities.
Diagram: Comparative Synthetic Pathways
Caption: Side-by-side comparison of the two synthetic strategies.
Head-to-Head Benchmarking
Synthesis Efficiency and Yield Analysis
Pathway A (Urea-First): This route offers a distinct advantage in its stepwise nature. The formation of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea from the corresponding benzylamine and urea in the presence of acid is a high-yielding reaction, often achieving yields of over 90%.[6] The subsequent cyclization to form the uracil core (Compound IX) from this intermediate and tert-butyl acetoacetate, catalyzed by p-toluenesulfonic acid, has been reported with yields around 46%.[9] While the overall yield might be moderate, the ability to isolate and purify the urea intermediate allows for better quality control before the critical ring-forming step.
Pathway B (Amine-First): Convergent, one-pot syntheses are often lauded for their atom and step economy. However, they can be plagued by lower yields due to competing side reactions. For example, a patented process describes reacting the benzylamine (Compound V) with urea to produce an intermediate (Compound XIX), which is then treated with acetyl ketene to yield the uracil core (Compound IX) in a 58% yield from the benzylamine.[4] While seemingly higher, this process involves the in-situ generation of highly reactive ketene, which can be challenging to handle on a large scale.[4][9]
Causality: The isolation of the stable N-benzylurea intermediate in Pathway A decouples the complexities of urea formation from the sterically demanding cyclization step. This allows for optimization of each step independently and prevents the degradation of sensitive reagents, potentially leading to a more robust and reproducible process despite a lower single-step yield in the cyclization phase.
Purity and Impurity Profile Comparison
Pathway A (Urea-First): The key advantage here is the purification of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea. This step effectively removes any unreacted benzylamine or impurities from the urea source. The subsequent cyclization is cleaner, as the primary inputs are of high purity. Potential impurities would arise from incomplete cyclization or side reactions of the acetoacetate.
Pathway B (Amine-First): One-pot reactions involving multiple reactive components can generate a more complex impurity profile. Unreacted starting materials and intermediates from various side-pathways can co-exist, making purification of the final uracil core more challenging. The use of reagents like acetyl ketene can also introduce unique process-related impurities.[9] Analytical methods like RP-HPLC are crucial for monitoring these impurities.[10][11]
Scalability and Process Safety Considerations
Pathway A (Urea-First): The synthesis of the urea intermediate uses common, relatively safe reagents (urea, HCl).[6][12] The reaction conditions are straightforward (reflux), making it highly amenable to large-scale production.[6] The subsequent cyclization uses a standard acid catalyst and common solvents, posing manageable scalability challenges.
Pathway B (Amine-First): Processes involving the generation of ketenes or the use of multiple equivalents of reagents like chlorotrimethylsilane present significant safety and handling concerns at an industrial scale.[4] Furthermore, managing the exotherms and selectivity of a multi-component, one-pot reaction requires more sophisticated engineering controls compared to a stepwise process.
Data Summary
Table 1: Comparative Analysis of Synthetic Pathways to Uracil Core (Compound IX)
| Parameter | Pathway A: "Urea-First" | Pathway B: "Amine-First" | Rationale & Field Insights |
|---|---|---|---|
| Key Intermediate | N-[2-fluoro-6-(trifluoromethyl)benzyl]urea (Isolable) | Benzylamine (Direct Use) | Isolating the urea intermediate allows for a critical quality control checkpoint. |
| Reported Yield | ~46% for cyclization step[9] | ~58% from benzylamine[4] | The higher yield in Pathway B may be offset by purification challenges and scalability issues. |
| Process Steps | 2 steps (Urea formation + Cyclization) | 1-2 steps (Convergent) | Pathway A offers a more controlled, albeit less step-economical, process. |
| Key Reagents | Urea, HCl, p-TsOH | Acetyl Ketene, NaI, TMSCl | Pathway A utilizes more conventional and safer reagents for large-scale manufacturing. |
| Scalability | High | Moderate to Low | Concerns over reactive ketene generation in Pathway B limit its scalability. |
| Purity Control | Excellent (due to intermediate isolation) | Moderate | One-pot nature of Pathway B can lead to a more complex impurity profile, requiring more demanding purification. |
Table 2: Physicochemical & Analytical Data for N-[2-fluoro-6-(trifluoromethyl)benzyl]urea
| Property | Value | Source |
|---|---|---|
| CAS Number | 830346-46-8 | [6] |
| Molecular Formula | C₉H₈F₄N₂O | [6][13] |
| Molecular Weight | 236.17 g/mol | [6][13] |
| Appearance | White to off-white/yellow solid | [6][7] |
| Boiling Point | 268.8 °C (Predicted) | [6] |
| Solubility | Practically insoluble in water (0.076 g/L at 25°C) | [7][14] |
| Storage | Sealed in a dry, room temperature environment |[6][7] |
Experimental Protocols
The following protocols are representative methodologies based on published literature and are intended for informational purposes.
Protocol A: Synthesis of N-[2-fluoro-6-(trifluoromethyl)benzyl]urea
This protocol is adapted from established procedures for N-substituted urea synthesis.[6][12]
-
Setup: To a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-6-(trifluoromethyl)benzylamine (1 eq), urea (1.2 eq), and water (5-10 volumes).
-
Acidification: Slowly add concentrated hydrochloric acid (0.5 eq) to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Upon completion, cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-[2-fluoro-6-(trifluoromethyl)benzyl]urea. A 91% yield has been reported for a similar procedure.[6]
Protocol B: RP-HPLC Method for Purity Analysis of Intermediates
This is a generalized stability-indicating method adapted from literature for Elagolix and its impurities.[10][11][15]
Diagram: Analytical Workflow for Intermediate Purity
Caption: Standard workflow for HPLC purity determination.
-
Chromatographic System: HPLC with a PDA detector (e.g., Waters Alliance).
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 250mm x 4.6mm, 5µm).
-
Mobile Phase A: Phosphate or Acetate buffer (pH adjusted to 3.5-5.6).[10][11]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from ~5% B to 95% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[10]
-
Detection Wavelength: 275 nm.[10]
-
Sample Preparation: Accurately weigh and dissolve the intermediate in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.
Self-Validation: This method is self-validating as it is designed to be stability-indicating. By subjecting the intermediate to forced degradation (acid, base, oxidation), one can confirm that degradation products are well-resolved from the main peak, proving the method's specificity as required by ICH Q2(R1) guidelines.[15]
Discussion and Future Outlook
The comparative analysis reveals that the "Urea-First" pathway, which proceeds through the isolated intermediate N-[2-fluoro-6-(trifluoromethyl)benzyl]urea , presents a more robust, scalable, and controllable strategy for the synthesis of the Elagolix uracil core.
Causality of Preference: The superiority of this pathway is not merely in its yield but in its process integrity. By breaking a complex transformation into two manageable steps, it allows for a critical purification point. This de-risks the subsequent, and more complex, cyclization reaction, ensuring that high-purity starting material is used. This is a cornerstone of quality by design (QbD) in pharmaceutical manufacturing. The avoidance of hazardous and difficult-to-handle reagents like ketenes further solidifies its preference for industrial-scale production.[9]
While the "Amine-First" approach appears more elegant in its convergency, it trades process control for step economy. The potential for a complex impurity profile and the challenges associated with its key reagents make it a less desirable option for a validated, commercial manufacturing process where reproducibility and safety are non-negotiable.
Future Outlook: Future process optimization should focus on enhancing the yield of the cyclization step in the "Urea-First" pathway. Screening alternative catalysts, solvents, and reaction conditions could further improve the overall efficiency, solidifying its position as the optimal route for the large-scale production of Elagolix.
References
- 1. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elagolix synthesis - chemicalbook [chemicalbook.com]
- 3. octagonchem.com [octagonchem.com]
- 4. WO2019112968A1 - Processes to produce elagolix - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
- 7. 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA For Elagolix 830346-46-8 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 9. patents.justia.com [patents.justia.com]
- 10. actascientific.com [actascientific.com]
- 11. LC-MS-Compatible Chromatographic Method for Quantification of Potential Organic Impurities of Elagolix Sodium in Tablet Dosage Form with Identification of Major Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 13. GSRS [precision.fda.gov]
- 14. 1- (2-fluoro-6-(trifloromethyl)benzyl) Urea 830346-46-8 Pharmaceutical Intermediates [hsppharma.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Trifluoromethylphenyl Urea Kinase Inhibitors: Sorafenib, Regorafenib, and Linifanib
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, trifluoromethylphenyl urea-based compounds have emerged as a cornerstone class of multi-kinase inhibitors. Their broad-spectrum activity against key drivers of tumor progression—angiogenesis, proliferation, and survival—has led to the approval and clinical investigation of several agents. This guide provides a detailed, head-to-head comparison of three prominent members of this class: Sorafenib, Regorafenib, and Linifanib. As a senior application scientist, this document is structured to offer not just a catalog of data, but a causal analysis of their biochemical and cellular activities, guiding researchers in their experimental design and interpretation.
Introduction: The Trifluoromethylphenyl Urea Scaffold and Its Significance
The trifluoromethylphenyl urea moiety is a key pharmacophore that enables these inhibitors to bind to the ATP-binding pocket of various kinases. This structural feature is central to their mechanism of action, which primarily involves the inhibition of the RAF/MEK/ERK signaling pathway and key receptor tyrosine kinases (RTKs) that govern angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] By simultaneously targeting these critical pathways, these inhibitors effectively stifle tumor growth and its essential blood supply.[1]
This guide will dissect the nuanced differences between Sorafenib, the foundational compound in this class, and its successors, Regorafenib and Linifanib. We will explore how subtle structural modifications translate into distinct kinase inhibition profiles, cellular activities, and ultimately, their preclinical and clinical performance.
Kinase Inhibition Profiles: A Quantitative Comparison
The efficacy and potential side effects of a kinase inhibitor are intrinsically linked to its potency and selectivity against a spectrum of kinases. Here, we present a comparative analysis of the in vitro inhibitory activities (IC50 values) of Sorafenib, Regorafenib, and Linifanib against their primary targets. It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[1]
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) | Linifanib IC50 (nM) |
| Angiogenic RTKs | |||
| VEGFR1 (Flt-1) | 26[2] | 13[3] | 3[4] |
| VEGFR2 (KDR) | 90[2] | 4.2[3] | 4[4] |
| VEGFR3 (Flt-4) | 20[2] | 46[3] | 190[5] |
| PDGFRβ | 57[2] | 22[3] | 66[4] |
| TIE2 | N/A | 311[6] | N/A |
| Oncogenic RTKs | |||
| c-KIT | 68[2] | 7[3] | 14[5] |
| FLT3 | 58[2] | 4[4] | 4[4] |
| RET | 43[2] | 1.5[3] | N/A |
| Intracellular Serine/Threonine Kinases | |||
| c-RAF (RAF-1) | 6[2] | 2.5[3] | >1000[7] |
| B-RAF (wild-type) | 22[2] | 28[3] | >1000[7] |
| B-RAF (V600E) | 38[2] | 19[3] | N/A |
From this data, several key insights emerge:
-
Regorafenib's Enhanced Potency: Regorafenib generally exhibits more potent inhibition of VEGFR2 and several other key angiogenic and oncogenic kinases compared to Sorafenib.[2][3] This broader and more potent kinase inhibition profile may contribute to its clinical activity in patients who have progressed on Sorafenib.[1]
-
Linifanib's Potent VEGFR/FLT3 Inhibition: Linifanib demonstrates particularly potent inhibition of VEGFR1, VEGFR2, and FLT3, with IC50 values in the low nanomolar range.[4] However, its activity against RAF kinases is significantly lower than that of Sorafenib and Regorafenib.[7]
-
Differential Target Spectrum: Regorafenib's inhibitory profile includes TIE2, a key receptor in angiogenesis, which is not a primary target of Sorafenib.[6] This distinction in their target spectrum likely contributes to their different biological effects and clinical applications.
Cellular Activity: From Benchtop to Biological Response
To understand how the biochemical inhibitory profiles translate into cellular effects, we will now examine the anti-proliferative activity of these inhibitors in various cancer cell lines.
Anti-proliferative Activity in Hepatocellular Carcinoma (HCC) Cell Lines
Given the clinical significance of Sorafenib and Regorafenib in HCC, their effects on HCC cell lines are of particular interest.
| Cell Line | Sorafenib IC50 (µM) | Regorafenib IC50 (µM) |
| HepG2 | 1-5[8] | 1-5[8] |
| PLC/PRF/5 | 1-5[8] | 1-5[8] |
| Hep3B | 1-5[8] | 1-5[8] |
Studies have shown that both Sorafenib and Regorafenib inhibit the growth of various HCC cell lines, with IC50 values typically in the low micromolar range.[8] Interestingly, at lower concentrations (0.1–1 µM), both drugs were found to inhibit alpha-fetoprotein (AFP) secretion, cell migration, and invasion, suggesting that their anti-metastatic and anti-secretory effects may occur at concentrations below those required for significant growth inhibition.[9]
Activity in Other Cancer Cell Lines
Regorafenib has also demonstrated anti-proliferative effects in colorectal cancer (CRC) cell lines, with IC50 values in the range of 0.97–3.27 µM for cell lines such as SW620 (KRAS G12V) and Colo-205 (BRAF V600E).[6] Linifanib has shown potent anti-proliferative and apoptotic effects in tumor cells that are dependent on mutant kinases like FLT3 for their growth.[6]
Signaling Pathways and Mechanisms of Action
The antitumor activity of these trifluoromethylphenyl urea inhibitors stems from their ability to concurrently block multiple signaling pathways crucial for tumor growth and survival.
The RAF/MEK/ERK Pathway
This pathway is a central regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers. Sorafenib and Regorafenib directly inhibit both wild-type and mutant forms of B-RAF, as well as c-RAF, thereby blocking downstream signaling to MEK and ERK.[1]
Caption: The RAF/MEK/ERK signaling pathway and the point of inhibition by Sorafenib and Regorafenib.
Angiogenesis Pathways (VEGFR and PDGFR)
Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. All three inhibitors target key RTKs involved in this process. VEGFRs, particularly VEGFR2, are critical for endothelial cell proliferation and migration, while PDGFRs are involved in the recruitment of pericytes to stabilize newly formed vessels.[1]
Caption: Inhibition of VEGFR and PDGFR signaling pathways by trifluoromethylphenyl urea kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize these inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the IC50 value of an inhibitor against a specific kinase.
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or for use in non-radioactive assays)
-
Kinase reaction buffer
-
Test inhibitors (Sorafenib, Regorafenib, Linifanib) dissolved in DMSO
-
Phosphocellulose paper or other capture method
-
Scintillation counter or plate reader (depending on the assay format)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a reaction plate, add the kinase, its substrate, and the kinase reaction buffer.
-
Add the diluted inhibitors to the respective wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of low concentrations of Regorafenib and Sorafenib on human HCC cell AFP, migration, invasion and growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Landscape of drug-resistance mutations in kinase regulatory hotspots - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea for its Target
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the small molecule, 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea. While this compound is documented as an intermediate in the synthesis of Elagolix, its inherent bioactivity, particularly given its urea scaffold—a common feature in kinase inhibitors—warrants a thorough investigation of its target engagement and selectivity profile.[1][2][3] For the purpose of this illustrative guide, we will proceed with the hypothesis that this compound, hereafter referred to as Compound X , has been identified as a potent inhibitor of a hypothetical serine/threonine kinase, "Target Kinase X" (TKX), which is implicated in an inflammatory signaling pathway.
This guide is structured to provide a logical, stepwise progression for selectivity assessment, from initial biochemical validation to broad, proteome-wide off-target identification. We will compare the performance of Compound X against two hypothetical alternative TKX inhibitors: Compound A (a known multi-kinase inhibitor) and Compound B (a highly selective, second-generation inhibitor).
The Rationale for a Multi-Tiered Selectivity Assessment
In drug discovery, a compound's selectivity is as crucial as its potency. Poor selectivity can lead to off-target effects, resulting in toxicity or unforeseen biological consequences that can derail a research program or clinical trial.[4] A robust assessment of selectivity provides confidence in attributing a biological phenotype to the inhibition of the intended target and is a critical step in validating a compound as a chemical probe or a therapeutic candidate.[5] Our approach is designed as a self-validating system, where each experimental stage builds upon the last, providing an increasingly refined understanding of the compound's interaction profile.
Tier 1: Foundational Biochemical Analysis - Is the On-Target Interaction Real and Potent?
The first step is to quantitatively characterize the interaction between Compound X and the purified TKX enzyme. This foundational data serves as the benchmark against which all subsequent selectivity data will be compared.
Experimental Protocol: Enzyme Kinetic Assay
The objective is to determine the half-maximal inhibitory concentration (IC50) of Compound X against TKX. A continuous spectrophotometric or fluorescence-based assay is often the most convenient for measuring enzyme kinetics in real-time.[6][7][8]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant, purified TKX enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the specific peptide substrate for TKX.
-
Prepare a stock solution of ATP. The concentration of ATP used in the assay is critical; for initial IC50 determination, it is advisable to use the Michaelis-Menten constant (Km) of ATP for TKX. This ensures that the measured IC50 value is a close approximation of the inhibitor's intrinsic affinity (Ki).[9][10]
-
Prepare serial dilutions of Compound X, Compound A, and Compound B in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Execution (384-well plate format):
-
Add the TKX enzyme to each well.
-
Add the test compounds at various concentrations (typically an 11-point dose-response curve). Include DMSO-only wells as a negative control (100% activity) and a known potent TKX inhibitor as a positive control.
-
Incubate the enzyme and compound mixture for a predetermined time (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Monitor the reaction progress (e.g., by measuring the increase in absorbance or fluorescence) over time using a plate reader. The initial reaction rates are the most important for kinetic analysis.[8][10]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each compound concentration.
-
Normalize the data to the DMSO control (100% activity) and a control for 0% activity (no enzyme).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
-
Data Presentation: On-Target Potency Comparison
| Compound | Target | IC50 (nM) at ATP = Km |
| Compound X | TKX | 50 |
| Compound A | TKX | 25 |
| Compound B | TKX | 5 |
Expertise & Experience: This initial biochemical assay is a crucial first step. An accurately determined IC50 against the primary target is the foundation of the entire selectivity assessment. Using ATP at its Km value is a key experimental choice that allows for a more standardized comparison of inhibitor potencies across different kinases.[9]
Tier 2: In Vitro Selectivity Profiling - A Bird's-Eye View of the Kinome
Having confirmed potent on-target activity, the next logical step is to assess the selectivity of Compound X against a broad panel of other kinases. This provides the first indication of potential off-targets and helps to classify the compound as selective, multi-targeted, or promiscuous. Many contract research organizations (CROs) offer kinase profiling services against hundreds of kinases.[11][12][13]
Experimental Protocol: Large-Scale Kinase Panel Screen
The goal is to determine the inhibitory activity of Compound X against a large, representative panel of the human kinome at a single high concentration (e.g., 1 µM). Hits from this primary screen are then typically followed up with full IC50 determinations.
Step-by-Step Methodology:
-
Compound Submission: Provide Compound X, Compound A, and Compound B to a CRO offering kinome profiling services (e.g., Reaction Biology, Eurofins, Pharmaron).[11][12][13]
-
Primary Screen: The compounds are typically screened at 1 µM against a panel of 300-400 kinases in duplicate using a radiometric or fluorescence-based activity assay.[14]
-
Data Analysis: The percent inhibition for each kinase is calculated. A common threshold for a "hit" is >50% or >80% inhibition.
-
IC50 Follow-up: For any kinases identified as hits in the primary screen, full dose-response curves are generated to determine their IC50 values.
-
Selectivity Scoring: Various metrics can be used to quantify selectivity, such as the Selectivity Score (S-score), which is the number of inhibited kinases divided by the total number of kinases tested at a certain concentration threshold. A lower score indicates higher selectivity.
Data Presentation: Kinome Selectivity Comparison
| Compound | S-Score (1µM, >80% inh.) | Primary Target (TKX) IC50 (nM) | Key Off-Targets (IC50 < 500 nM) |
| Compound X | 0.05 (15/300) | 50 | Kinase Z (150 nM), Kinase Y (300 nM) |
| Compound A | 0.20 (60/300) | 25 | Kinase P (30 nM), Kinase Q (75 nM), Kinase R (120 nM), ... |
| Compound B | 0.01 (3/300) | 5 | None identified |
Trustworthiness: This broad screening approach is a self-validating system in that it provides an unbiased survey of a large target space. The identification of specific off-targets for Compound X (Kinase Z and Y) provides concrete hypotheses that can be further tested in cellular assays.
Tier 3: Cellular Target Engagement - Verifying Interaction in a Physiological Context
Biochemical assays use purified recombinant proteins, which may not fully represent the target in its native cellular environment.[5] It is therefore essential to verify that Compound X can enter cells and bind to TKX. Cellular target engagement assays provide this crucial piece of evidence.[15][16][17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in live cells or cell lysates. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[5]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells that endogenously express TKX. Treat the cells with various concentrations of Compound X, Compound A, or Compound B for a specific duration. A vehicle control (DMSO) is run in parallel.
-
Heating Profile: Aliquot the treated cells and heat them at a range of different temperatures to generate a melt curve.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Target Detection: Quantify the amount of soluble TKX remaining at each temperature point using a specific antibody via Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble TKX as a function of temperature for each compound concentration. The shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response curve can be generated by plotting the amount of soluble TKX at a single, partially denaturing temperature against the compound concentration to determine an EC50 for target engagement.
Data Presentation: Cellular Target Engagement EC50
| Compound | Target Engagement EC50 (nM) in TKX-expressing cells |
| Compound X | 250 |
| Compound A | 150 |
| Compound B | 30 |
Authoritative Grounding: The shift from biochemical IC50 to cellular EC50 is a critical transition. A significant drop in potency (e.g., >10-fold) may indicate poor cell permeability or active efflux of the compound, which are crucial considerations for its utility as a chemical probe or therapeutic.[17][18]
Tier 4: Proteome-Wide Selectivity - The Unbiased Deep Dive
While kinome panels are extensive, they are still biased towards a specific protein family. To gain a truly global and unbiased view of a compound's selectivity, proteome-wide methods are employed.[19] These techniques can identify off-targets that would be missed by conventional panel screening.[4]
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes to map the functional state of enzymes directly in native biological systems. For assessing kinase inhibitors, a competitive ABPP approach is often used.[4]
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an alkyne- or azide-modified version of Compound X that can be used for click chemistry-based detection.
-
Competitive Profiling in Cell Lysate:
-
Treat a cell lysate with increasing concentrations of the parent Compound X.
-
Add a broad-spectrum, clickable covalent kinase probe that reacts with a conserved residue in the ATP-binding pocket of many kinases.
-
Perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Identify and quantify the enriched proteins using mass spectrometry.
-
-
Data Analysis: Proteins that are true targets of Compound X will show a dose-dependent decrease in labeling by the broad-spectrum probe. This allows for the identification of both the intended target (TKX) and any unforeseen off-targets across the proteome.
Visualizing the Selectivity Workflow
Synthesizing the Data: A Comparative Conclusion
-
Compound X: Shows good potency for TKX in biochemical assays (50 nM IC50). Its selectivity, as assessed by kinome screening, is reasonable, with only two significant off-targets identified. The drop in potency in the cellular target engagement assay (250 nM EC50) suggests moderate cell permeability or efflux, a factor that needs to be considered in its application. Further investigation into its off-targets, Kinase Y and Kinase Z, is warranted.
-
Compound A: While potent against TKX, it is a classic multi-kinase inhibitor with numerous off-targets. This lack of selectivity makes it a poor tool for specifically studying the biology of TKX, though it might have therapeutic potential through polypharmacology.
-
Compound B: Represents a highly optimized, selective inhibitor. It is potent both biochemically and in cells and displays a clean profile in broad kinase screening. This compound would be the preferred tool for elucidating the specific cellular functions of TKX.
This comprehensive, multi-tiered approach provides a robust framework for assessing the selectivity of this compound or any other bioactive compound. By systematically progressing from in vitro biochemical assays to proteome-wide cellular analyses, researchers can build a high-confidence profile of a compound's interactions, enabling informed decisions about its future development and application.
References
- 1. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]
- 2. This compound CAS 830346-46-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pharmaron.com [pharmaron.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Target Engagement Assays [discoverx.com]
- 16. Target Engagement Assay Services [conceptlifesciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
For Immediate Use by Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for researchers, scientists, and drug development professionals. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea, a halogenated organic compound. Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations.
Hazard Identification and Assessment: The First Line of Defense
Before handling this compound for disposal, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) should always be consulted, the known hazard classifications for this compound indicate that it must be handled with care.
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
The presence of both fluorine and a trifluoromethyl group classifies this compound as a halogenated organic compound, which often have specific and stringent disposal requirements.
Personal Protective Equipment (PPE): Your Essential Barrier
Due to the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye irritation. |
| Body Protection | A laboratory coat. For larger quantities, a chemical-resistant apron is recommended. | To shield skin and clothing from spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially if dust may be generated. | To prevent inhalation and respiratory irritation. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Hazardous Waste Determination: A Regulatory Imperative
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). The first step in proper disposal is to determine if this compound is a hazardous waste.
Due to its halogenated organic nature and its known toxicity and irritation properties, this compound will likely be considered a hazardous waste. While it may not be explicitly on the F, K, P, or U lists of hazardous wastes unless it is a discarded commercial chemical product, it would likely be classified as a hazardous waste based on its characteristics.[3][4][5] It is the responsibility of the waste generator to make this determination. Consult with your institution's EHS department for guidance on proper waste characterization.
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to manage it as a hazardous waste and send it to a licensed and approved waste disposal facility.[6] Do not dispose of this chemical down the drain or in the regular trash. [1][6]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, puncture-proof, and sealable container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof container compatible with the solvent used.
-
Avoid Mixing: Do not mix this waste with other waste streams unless compatibility has been verified. In particular, keep it separate from non-halogenated organic waste.[7]
Step 2: Container Labeling
Proper labeling is a critical component of safe waste management.
-
The waste container must be clearly labeled with the words "Hazardous Waste." [2][7]
-
The full chemical name, "this compound," must be written on the label.[2][7]
-
Indicate the primary hazards using pictograms or written warnings (e.g., "Toxic," "Irritant").
-
Ensure the accumulation start date is clearly marked on the label.
Step 3: Storage of Waste
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials and sources of ignition.[7][8] Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
Step 4: Final Disposal
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1][2][6] They are equipped to transport and dispose of the waste in accordance with all federal and state regulations. Common disposal methods for halogenated organic compounds include high-temperature incineration.[9][10]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate and restrict access to the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[2][11]
-
Carefully collect the spilled material and absorbent into a designated hazardous waste container and label it accordingly.[2][11]
-
Decontaminate the spill area with a suitable solvent and wash the area thoroughly. All cleanup materials must also be disposed of as hazardous waste.[2]
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. actenviro.com [actenviro.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. benchchem.com [benchchem.com]
A Comprehensive Guide to the Safe Handling of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea (CAS RN: 830346-46-8). The focus of this document is to establish a robust framework for personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe and compliant laboratory environment. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
The introduction of fluorine and trifluoromethyl groups into organic molecules, such as in this compound, can significantly alter their biological, physical, and chemical properties.[1] While these alterations are valuable in drug discovery, they also necessitate a thorough understanding of potential hazards. This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[2] Therefore, adherence to stringent safety protocols is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended equipment when handling this compound, with justifications rooted in the compound's known and inferred hazards.
| Body Part | Recommended PPE | Specifications & Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Must be worn at all times in the laboratory to protect from dust particles and potential splashes. A face shield should be worn over safety goggles when there is a higher risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.[3] For highly corrosive or readily absorbed compounds, double-gloving is a recommended practice.[1] |
| Body | Laboratory Coat | A fully buttoned, flame-resistant lab coat should be worn to protect skin and clothing.[1] For larger quantities, chemical-resistant overalls may be necessary. |
| Respiratory | N95 Dust Mask or NIOSH-approved Respirator | At a minimum, an N95 dust mask should be used for handling small quantities in a well-ventilated area to avoid inhaling dust. For larger quantities or in areas with inadequate ventilation, a NIOSH-approved respirator with an appropriate particulate filter is required.[4] |
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Pre-Handling Preparations
-
Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne particles.[3]
-
Emergency Equipment : Ensure that an eyewash station and safety shower are accessible and have been recently tested. A spill kit with appropriate absorbent materials should also be readily available.[5]
-
Review Safety Data Sheets (SDS) : Before beginning work, thoroughly review the compound's SDS, if available, and the general safety protocols for handling halogenated organic compounds.[6]
Step-by-Step Handling Procedure
-
Don PPE : Put on all required PPE as specified in the table above.
-
Weighing : To prevent the powder from becoming airborne, conduct weighing inside a fume hood or a glove box. Use a spatula to carefully transfer the desired amount to a tared container.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly. If the solvent is volatile, ensure this is done in a fume hood.
-
Post-Handling : After use, decontaminate the work area. Wash hands thoroughly with soap and water.[7]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills : For minor spills, trained laboratory personnel can manage the cleanup.[1] Alert others in the vicinity and restrict access to the area. Wearing appropriate PPE, contain the spill with a compatible absorbent material.[1] Collect the absorbed material into a sealed, labeled container for proper waste disposal.[8]
-
Large Spills : For significant spills, evacuate the area immediately and contact your institution's emergency response team.[1]
Disposal Plans: A Critical Responsibility
The disposal of this compound and its associated waste must be handled with care to protect the environment. As a halogenated organic compound, specific disposal regulations apply.
| Waste Type | Disposal Protocol |
| Solid Compound | Collect in a clearly labeled, sealed, and compatible waste container. The container should be marked as "Hazardous Waste" and specify the contents. Store away from incompatible materials.[3] |
| Contaminated Labware | Disposable items (e.g., gloves, weigh boats) should be placed in a sealed bag and disposed of as hazardous waste. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as halogenated solvent waste. |
| Solutions | Solutions containing this compound should be collected in a dedicated, sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.[9] |
The primary method for the disposal of halogenated organic waste is through a licensed chemical destruction plant, which typically involves controlled incineration at high temperatures with flue gas scrubbing.[10]
Visualizing Safety Workflows
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.
Caption: Decision matrix for selecting appropriate PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. achmem.com [achmem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 7. ictulsa.com [ictulsa.com]
- 8. archem.com.tr [archem.com.tr]
- 9. epa.gov [epa.gov]
- 10. capitalresin.com [capitalresin.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
